Tinoridine

Catalog No.
S589076
CAS No.
24237-54-5
M.F
C17H20N2O2S
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tinoridine

CAS Number

24237-54-5

Product Name

Tinoridine

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3

InChI Key

PFENFDGYVLAFBR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,4-tetrahydrothieno[2,3-c]pyridine;2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;2-Amino-3-ethoxycarboxyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;NSC 158555; Tinoridine; Y

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N

The exact mass of the compound Tinoridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158555. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. It belongs to the ontological category of thienopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine's mechanism extends beyond traditional NSAID activity. Recent research identifies it as a novel ferroptosis inhibitor [1] [2]. Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation, and it plays a critical role in diseases like IVDD [1] [3] [2].

The diagram below illustrates the signaling pathway through which this compound inhibits ferroptosis.

G This compound This compound Nrf2 Nrf2 Protein This compound->Nrf2 Binds & Promotes GPX4 GPX4 Activity Nrf2->GPX4 Activates LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Neutralizes Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits LipidPeroxides->Ferroptosis Induces Nrf2_Knockdown Nrf2 Knockdown Nrf2_Knockdown->Nrf2 Blocks Reversal Reverses Protective Effect Reversal->Ferroptosis No Inhibition

This compound inhibits ferroptosis by activating the Nrf2/GPX4 pathway, a mechanism confirmed by genetic knockdown.

Experimental Protocols

Here are the detailed methodologies from key experiments cited in the search results.

In Vitro Ferroptosis Inhibition Assay in NP Cells [1] [2]

This protocol tests this compound's ability to protect nucleus pulposus (NP) cells from induced ferroptosis.

  • 1. Cell Culture: Culture NP cells in a standard medium.
  • 2. Ferroptosis Induction: Treat cells with RSL3 (a known ferroptosis inducer that directly inhibits GPX4) to establish a ferroptosis model.
  • 3. Intervention: Co-treat cells with RSL3 and this compound.
  • 4. Nrf2 Knockdown: Perform a separate experiment where Nrf2 is knocked down in NP cells using siRNA, followed by treatment with RSL3 and this compound. This serves as a control to confirm the mechanism is Nrf2-dependent.
  • 5. Assays:
    • Use a Cell Viability Assay to measure protection against RSL3-induced death.
    • Use Western Blotting or Immunofluorescence to analyze Nrf2 and GPX4 protein expression levels.
    • Measure Lipid Peroxidation levels using assays like C11-BODIPY 581/591.
In Vivo Efficacy Study in a Rat IVDD Model [1] [2]

This protocol evaluates the therapeutic effect of this compound in a live animal model of disc degeneration.

  • 1. Animal Model: Establish an intervertebral disc degeneration (IVDD) model in rats.
  • 2. Dosing & Administration: Administer This compound to the rats. The specific dose and route are determined by the research design.
  • 3. Control Groups: Include groups of healthy rats, IVDD-model rats without treatment, and/or rats treated with a vehicle for comparison.
  • 4. Outcome Measurement: After the treatment period, analyze the intervertebral disc tissue to assess the degree of degeneration. This can involve histological analysis to examine disc structure and measurements of biomarkers related to ferroptosis.
In Vitro Metabolic Stability Study [4]

This protocol characterizes the metabolic profile of this compound.

  • 1. Incubation: Incubate this compound with rat liver microsomes (RLM) and human liver microsomes (HLM) in a supporting buffer system.
  • 2. Sample Preparation: At set time points, stop the reaction and enrich metabolites using:
    • Protein Precipitation with acetonitrile.
    • Solid-Phase Extraction (SPE).
  • 3. Analysis & Identification: Analyze samples using Ultrahigh-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS).
  • 4. Data Processing: Use multiple mass defect filters to process data and eliminate false-positive ions. Characterize metabolites via accurate mass measurement.

Pharmacological & Toxicological Data

The tables below consolidate key quantitative findings from research.

Table 2: In Vitro & In Vivo Pharmacological Data

Model/System Finding/Effect Dosage/Concentration Citation
Rat Liver Microsomes Inhibited lipid peroxidation 10-100 µM [5]
Rat Liver Lysosomes Inhibited acid phosphatase release 1, 10, 100 µM [5]
In Vivo (Rat) Inhibited CCl4-induced hepatotoxicity 100 mg/kg (oral) [5]
In Vivo (Rat) Protected liver & kidney lysosome stability 100 mg/kg (intraperitoneal) [5]

Table 3: Acute Toxicological Data (LD₅₀)

Route of Exposure Species LD₅₀ Citation
Oral Rat >10,200 mg/kg [5]
Intraperitoneal Rat 1,250 mg/kg [5]
Oral Mouse 5,400 mg/kg [5]
Intraperitoneal Mouse 1,600 mg/kg [5]

Metabolism and Toxicity Profile

Understanding the metabolism of a drug is crucial for its development. A study identified 11 metabolites of this compound in rat urine, including hydroxyl, dealkylated, acetylated, and glucuronide metabolites [4]. The same study used in silico toxicological screening and proposed that two of these metabolites might show a certain degree of lung or liver toxicity [4].

Research Significance and Future Directions

This compound represents a compelling case of drug repurposing, where an existing drug is found to have a novel, therapeutically valuable mechanism [1] [2]. Its potential to treat IVDD by targeting ferroptosis addresses a significant unmet medical need.

For researchers, the key future directions include:

  • Clinical Validation: Confirming the efficacy and safety of this compound for IVDD in human clinical trials.
  • Metabolite Safety: Further investigating the potential toxicity of its metabolites identified in earlier studies [4].
  • Synthesis Optimization: Exploring efficient synthetic routes, potentially using multicomponent reactions, for scalable production [6].

References

Molecular and Pharmacological Profile of Tinoridine

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the core chemical and pharmacological data for Tinoridine.

Property Description
Drug Type Small molecule drug [1] [2]
Chemical Formula C17H20N2O2S [3] [1]
Molecular Weight 316.42 g/mol [3] [1]
CAS Number 24237-54-5 (this compound); 25913-34-2 (this compound hydrochloride) [3] [2]
Chemical Aliases ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [3]
IUPAC Name ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate [1]
Mechanism of Action COX-2 inhibitor; also exhibits free radical scavenging, inhibition of leukocyte migration, and lysosomal membrane stabilization [3] [4]

| Primary Biological Targets | • Cyclooxygenase-2 (COX-2) [3] [5] [4] • Cytochrome P450 2D6 (CYP2D6); IC50: 0.0098 µM [3] | | Key Activities | Anti-inflammatory, anti-allergic, anticoagulant, and analgesic [3] [2] [4] | | Highest R&D Phase | Approved (in Japan for pain and inflammation) [2] |

Proposed Mechanism of Action and Pathways

This compound's anti-inflammatory and analgesic effects work through a multi-target mechanism. The following diagram maps its primary actions on the inflammatory process.

tinoridine_mechanism cluster_pathways Inflammatory Process This compound This compound ArachidonicAcid Arachidonic Acid This compound->ArachidonicAcid 1. COX-2 Inhibition FreeRadicals Free Radicals (ROS) This compound->FreeRadicals 2. Free Radical Scavenging LeukocyteMigration Leukocyte Migration This compound->LeukocyteMigration 3. Inhibits Migration LysosomalEnzymes Lysosomal Enzymes This compound->LysosomalEnzymes 4. Stabilizes Membranes Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain

This compound's multi-target anti-inflammatory mechanism.

The diagram shows that this compound's effects are not limited to a single pathway. The key mechanisms include:

  • Primary COX-2 Inhibition: As a thiophene-based compound, this compound directly inhibits the COX-2 enzyme [5] [6] [4]. This inhibition blocks the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever [7] [4].
  • Ancillary Mechanisms: The drug's comprehensive action includes neutralizing free radicals, inhibiting the migration of leukocytes to inflamed tissues, and stabilizing lysosomal membranes to prevent the release of tissue-damaging enzymes [4].

Research Status and Experimental Data

This table summarizes the available experimental and clinical development data.

Aspect Details
In Vitro Potency Potent inhibitor of human CYP2D6 with an IC50 of 0.0098 µM (9.8 nM) [3].
In Vivo Models Classic carrageenan-induced paw edema model (for inflammation); ovalbumin-induced asthma model [6].
Pharmacokinetic Data Information on absorption, distribution, metabolism, and excretion is currently "Not Available" in scientific literature [1].
Clinical Status Approved in Japan for pain and inflammation (as of 1998) [2]. Status in other regions is "Investigational" [1].
Dosage Form Capsule (50 mg) for oral use [1].

Context in Drug Development and Future Directions

  • Structural Significance: this compound contains a thiophene ring, a "privileged structure" in medicinal chemistry found in many commercially available drugs. This highlights its value as a template for designing new anti-inflammatory agents [5] [6].
  • Therapeutic Class Context: While this compound is a COX-2 inhibitor, research advances are exploring dual COX-2/5-LOX inhibitors. This dual-action approach aims to provide enhanced efficacy and potentially reduce the adverse effects associated with selective COX-2 inhibition [8].
  • Innovative Applications: Beyond traditional inflammation, COX-2 inhibitors are being investigated in nanotherapeutics for cancer diagnosis and treatment. Their role in the COX-2/PGE2 signaling pathway, which promotes tumor growth and immunosuppression, makes them a promising area in oncology [7].

References

Mechanism of Action and Anti-inflammatory Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is an orally active non-steroidal anti-inflammatory agent (NSAIA) that functions through multiple pathways [1]:

  • Hydroxyl Radical Scavenging: A key study demonstrated that this compound can scavenge hydroxyl radicals (·OH). It was shown to inhibit lipid peroxidation in rat liver microsomes induced by a system where hydroxyl radicals are formed (xanthine-xanthine oxidase in the presence of ADP and Fe²⁺). The study concluded that this anti-peroxidative and ·OH scavenging ability contributes to its anti-inflammatory action [2].
  • COX Enzyme Inhibition: this compound acts by inhibiting the cyclooxygenase (COX) enzyme [1].
  • Other Activities: Research also indicates this compound has antiperoxidative ability, protects lysosome stability, and can inhibit carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats [2] [1].

The diagram below illustrates the multi-pathway anti-inflammatory mechanism of this compound based on current research.

G cluster_primary Primary Anti-inflammatory Mechanisms cluster_consequences Consequences of Radical Scavenging This compound This compound (Oral NSAIA) COX_Inhibition Inhibition of COX Enzyme This compound->COX_Inhibition Radical_Scavenging Hydroxyl Radical (·OH) Scavenging This compound->Radical_Scavenging Anti_Inflammatory_Effect Overall Anti-inflammatory Effect COX_Inhibition->Anti_Inflammatory_Effect AntiPeroxidation Inhibition of Lipid Peroxidation Radical_Scavenging->AntiPeroxidation hidden Microsomal_Protection Protection of Microsomal Membranes AntiPeroxidation->Microsomal_Protection Lysosomal_Stability Stabilization of Lysosomes AntiPeroxidation->Lysosomal_Stability Hepatoprotection Reduction of Hepatotoxicity (e.g., from CCl₄) AntiPeroxidation->Hepatoprotection Microsomal_Protection->Anti_Inflammatory_Effect Contributes to Lysosomal_Stability->Anti_Inflammatory_Effect Contributes to Hepatoprotection->Anti_Inflammatory_Effect Contributes to hidden2

This compound's anti-inflammatory mechanism involves both COX inhibition and hydroxyl radical scavenging.

Summary of Quantitative Data

The table below summarizes the quantitative findings from the search results related to this compound's effects.

Parameter / Assay Reported Result / Effect Experimental Model / Context
Free Radical Scavenging Reduction of DPPH radical in a ~1:2 molar ratio [2] In vitro chemical assay
Lipid Peroxidation Inhibition Inhibition of microsomal lipid peroxidation [2] Rat liver microsomes (Xanthine/XO + ADP/Fe²⁺ system)
Hepatoprotective Dose 100 mg/kg (oral) [1] In vivo rat model (CCl₄-induced hepatotoxicity)
In Vitro Activity 10-100 μM (effect on lysosome stability) [1] Rat liver and kidney lysosomes
Chemical Formula C₁₇H₂₀N₂O₂S [3] Molecular structure data

Detailed Experimental Protocols

The search results provide details on some of the key experimental methods used to study this compound.

Hydroxyl Radical Scavenging and Lipid Peroxidation

A foundational study used the following system to induce lipid peroxidation via hydroxyl radicals [2]:

  • System Components: Xanthine, xanthine oxidase, ADP, and Fe²⁺.
  • Measurement: The oxidation of this compound itself was followed by measuring the fluorescence derived from its oxidation product. The study confirmed hydroxyl radical involvement by showing that this compound's oxidation was slow without Fe²⁺ and was almost completely inhibited by catalase. It was also oxidized by the H₂O₂-Fe²⁺ system (Fenton reaction) [2].
  • DPPH Assay: this compound reduced the stable free radical DPPH in a molar ratio of about 1:2, indicating direct free radical scavenging ability [2].
In Vivo Hepatotoxicity Model
  • Animal Model: Male Wistar rats (180-220 g) [1].
  • Dosage and Administration: this compound was administered orally at 100 mg/kg, one hour before Carbon Tetrachloride (CCl₄) treatment [1].
  • Results: this compound inhibited the CCl₄-induced increase in serum enzyme activities (glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase) and rescued the activity of liver microsomal cytochrome P-450 and glucose-6-phosphatase [1].

Experimental Workflow for Radical Scavenging

The following diagram outlines the experimental workflow for assessing this compound's hydroxyl radical scavenging and anti-peroxidative effects, as described in the research.

G cluster_assay1 DPPH Radical Scavenging Assay cluster_assay2 Hydroxyl Radical & Lipid Peroxidation cluster_mech Mechanism Confirmation Start Start Experiment A1 Incubate this compound with DPPH radical solution Start->A1 B1 Prepare Rat Liver Microsomes in Xanthine/XO + ADP/Fe²⁺ system Start->B1 C1 Fenton Reaction Test: H₂O₂ + Fe²⁺ system Start->C1 A2 Measure reduction of stable DPPH radical A1->A2 A3 Result: Molar ratio ~1:2 confirms scavenging ability A2->A3 Conclusion Conclusion: this compound is a hydroxyl radical scavenger A3->Conclusion B2 Add this compound B1->B2 B3 Monitor Fluorescence of This compound oxidation product B2->B3 B4 Inhibition of lipid peroxidation confirms ·OH scavenging B3->B4 B4->Conclusion C2 Result: this compound is oxidized by ·OH from Fenton reaction C1->C2 C2->Conclusion

Workflow for evaluating this compound's radical scavenging activity in vitro.

Research Status and Gaps

This compound is currently classified as an investigational drug [3]. The search results indicate one clinical trial (NCT01224756) was investigating its efficacy in treating pain and inflammation in adults, but no results or status are provided [3].

It is important to note that while the search results confirm this compound's hydroxyl radical scavenging action, its exact molecular mechanism of action is listed as "Not Available" in drug databases [3]. The available data is primarily from older, non-clinical studies.

References

Tinoridine as a Free Radical Scavenger

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a documented ability to scavenge free radicals, particularly the hydroxyl radical (·OH). Its primary action is inhibiting lipid peroxidation, a process central to oxidative cell damage [1] [2].

The diagram below illustrates the core mechanism of this compound's free radical scavenging activity.

cluster_external Free Radical Generation Systems XO Xanthine/Xanthine Oxidase System OH Hydroxyl Radical (·OH) XO->OH Generates Fenton H₂O₂/Fe²⁺ System (Fenton Reaction) Fenton->OH Generates LPO Lipid Peroxidation (Membrane Damage) OH->LPO Induces This compound This compound (Oxidized Form) OH->this compound Scavenged by This compound->LPO Inhibits

This compound scavenges hydroxyl radicals to inhibit lipid peroxidation.

Key Experimental Findings & Data

The foundational evidence for this compound's activity comes from a 1986 study. The table below summarizes the key experimental findings [1] [2].

Experimental Model/Assay Key Finding Quantitative Result / Significance
DPPH Radical Assay Direct free radical scavenging ability Reduced DPPH in a ~1:2 molar ratio (this compound:DPPH)
X/XO-induced Microsomal LPO Inhibition of lipid peroxidation Significant inhibition; oxidation of this compound observed via fluorescence
H₂O₂-Fe²⁺ (Fenton) System Direct ·OH scavenging This compound was oxidized by the system
Cytochrome c Reduction Assay Specificity for ·OH over O₂·⁻ Did not affect superoxide-mediated cytochrome c reduction

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the seminal study.

Lipid Peroxidation in Rat Liver Microsomes
  • System Setup: Lipid peroxidation (LPO) was induced in rat liver microsomes using a xanthine (1mM)/xanthine oxidase (0.02 U/ml) system in the presence of ADP (1mM) and Fe²⁺ (0.1mM) [1] [2].
  • Measurement: The extent of LPO was measured by the formation of thiobarbituric acid-reactive substances (TBARS), a marker for lipid peroxidation end-products.
  • This compound Assay: The reaction was carried out with this compound, and its oxidation was tracked by monitoring the fluorescence of its oxidation product (excitation 370 nm, emission 460 nm).
Hydroxyl Radical-Specific Fenton Reaction
  • System Setup: A cell-free system containing H₂O₂ (1mM) and Fe²⁺ (0.1mM) was used to generate ·OH via the Fenton reaction [1] [2].
  • This compound Oxidation: The oxidation of this compound in this system was confirmed by measuring the characteristic fluorescence of its product, providing direct evidence of its ·OH scavenging activity.
Specificity Control: Superoxide Assay
  • Assay: The reduction of ferricytochrome c (50µM) by the xanthine/xanthine oxidase system was used to measure superoxide anion (O₂·⁻) production [1] [2].
  • Result: this compound did not inhibit this reduction, confirming that its scavenging activity is specific to ·OH and not O₂·⁻.

Connecting to Modern Research: The Ferroptosis Link

While the direct effect of this compound on ferroptosis has not been studied, its known mechanisms align closely with this modern cell death concept. The table below compares this compound's historical profile with contemporary ferroptosis hallmarks [3] [4] [5].

Feature This compound (Historic Profile) Ferroptosis (Modern Concept)
Core Process Inhibits lipid peroxidation [1] [2] Driven by iron-dependent lipid peroxidation [3] [4]
Key Radical Scavenges Hydroxyl Radical (·OH) [1] [2] ·OH from Fenton reaction is a key initiator [3] [5]
Iron Role Oxidation enhanced by Fe²⁺ [1] Iron accumulation is a defining driver [3] [4]
Enzyme Link Not directly linked to GPX4 Centrally involves inactivation of GPX4 antioxidant enzyme [3] [4]

The diagram below maps this compound's action onto the core pathway of ferroptosis, highlighting its potential mechanistic overlap.

Fe_Acc Iron Accumulation (Fe²⁺) Fenton Fenton Reaction Fe_Acc->Fenton OH Hydroxyl Radical (·OH) Fenton->OH PUFA_PL PUFA-Phospholipids (Membrane) OH->PUFA_PL Peroxidation of LPO Phospholipid Hydroperoxides (PL-OOH) PUFA_PL->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis This compound This compound This compound->OH Scavenges GPX4 GPX4/GSH System GPX4->LPO Reduces to Non-toxic Alcohols

This compound's ·OH scavenging may protect against ferroptosis-driven cell death.

Conclusion and Research Outlook

This compound is a well-established hydroxyl radical scavenger and inhibitor of lipid peroxidation. Its detailed mechanistic profile offers a valuable, though historically isolated, data point.

For modern drug development, the most promising direction is to investigate this compound and its derivatives specifically within the context of ferroptosis. Key research questions include:

  • Does this compound directly protect against ferroptosis in cellular models of pain or neurodegeneration?
  • Can its chemical structure be optimized to enhance ferroptosis inhibition while minimizing off-target effects?

References

Comprehensive Technical Analysis of Tinoridine's Anti-Inflammatory Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tinoridine (C₁₇H₂₀N₂O₂S), also known commercially as Y-3642, is a thiophene-based derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with demonstrated anti-inflammatory and analgesic properties. First developed decades ago, this compound has recently garnered renewed scientific interest due to its multifaceted mechanism of action that extends beyond traditional COX inhibition to include potent antioxidant effects and newly discovered ferroptosis inhibition capabilities. The compound features a tetrahydrothienopyridine core structure with benzyl and carbethoxy substituents, which contributes to its unique pharmacological profile [1] [2]. Unlike conventional NSAIDs that primarily target cyclooxygenase enzymes, this compound exhibits a broad-spectrum anti-inflammatory activity through multiple complementary pathways, making it a compelling subject for drug development research and potential therapeutic repurposing.

The molecular weight of this compound base is 316.42 g/mol, while its hydrochloride salt form (CAS: 25913-34-2) has a molecular weight of 352.88 g/mol. The compound is characterized by light yellow to yellow appearance in solid form and demonstrates solubility in DMSO (up to 125 mg/mL) and ethanol (2 mg/mL), but is insoluble in water [1] [3]. These physicochemical properties are relevant for formulation development and experimental design in research settings. Recent studies have revealed unexpected mechanisms of action that position this compound as a promising candidate for addressing inflammatory conditions that have proven resistant to conventional NSAID therapy, particularly in the context of oxidative stress-mediated pathologies.

Established Molecular Mechanisms of Action

This compound exhibits a multimodal mechanism of action that encompasses both classical NSAID pathways and unique antioxidant effects. The table below systematically categorizes its primary molecular targets and associated functional outcomes:

Table 1: Traditional Anti-inflammatory Mechanisms of this compound

Mechanistic Category Molecular Target/Activity Functional Outcome
Enzyme Inhibition Cyclooxygenase (COX) inhibition Reduced prostaglandin synthesis
Oxidative Stress Modulation Hydroxyl radical (·OH) scavenging Protection against oxidative damage
Oxidative Stress Modulation Lipid peroxidation inhibition Membrane stabilization
Cellular Process Regulation Leukocyte migration inhibition Reduced inflammatory infiltration
Cellular Process Regulation Lysosomal membrane stabilization Prevention of inflammatory enzyme release
Immune Response Modulation Cytokine activity modulation Attenuation of inflammatory signaling

The COX inhibitory activity represents this compound's canonical NSAID mechanism, whereby it reduces the biosynthesis of prostaglandins - key lipid mediators of inflammation, pain, and fever [4]. This shared mechanism with traditional NSAIDs provides this compound with conventional anti-inflammatory and analgesic properties. However, this compound's free radical scavenging capability significantly expands its therapeutic potential beyond typical COX inhibitors. Research demonstrates that this compound specifically targets hydroxyl radicals (·OH), one of the most reactive oxygen species, through a process that involves the oxidation of this compound itself as measured by fluorescence of its oxidation products [5] [6]. This direct antioxidant activity occurs at an approximate 1:2 molar ratio against stable free radicals like diphenyl-p-picryl-hydrazyl, confirming potent electron-donating capacity.

This compound further modulates inflammatory processes at the cellular level by inhibiting leukocyte migration to inflamed tissues, thereby reducing the local concentration of inflammatory cells and their destructive enzymes [4]. The compound's stabilizing effect on lysosomal membranes prevents the release of proteolytic enzymes that would otherwise exacerbate tissue damage and inflammation propagation [7]. This membrane-stabilizing property extends to protection against ascorbic acid-induced lipid peroxidation in rat liver mitochondria, demonstrating broad activity against peroxidative damage to cellular membranes [6]. These complementary mechanisms collectively contribute to this compound's comprehensive anti-inflammatory profile, positioning it as a multifaceted therapeutic agent with potential advantages over more narrowly-targeted anti-inflammatory compounds.

Novel Ferroptosis Inhibition Pathway

Recent groundbreaking research has uncovered a previously unrecognized mechanism of this compound action: inhibition of ferroptosis, a novel iron-dependent form of programmed cell death distinct from apoptosis, necrosis, and autophagy. This discovery emerged from a 2024 study that screened an NSAID library for potential applications in intervertebral disc degeneration (IVDD) therapy [8]. The investigation revealed that this compound exerts potent cytoprotective effects on nucleus pulposus cells by activating the Nrf2/GPX4 antioxidant pathway, representing a significant expansion of its therapeutic potential beyond conventional inflammatory conditions.

The visualization below illustrates this compound's role in regulating the ferroptosis pathway:

G This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates CellProtection Cell Protection ECM Preservation This compound->CellProtection Results in OxidativeStress Oxidative Stress (TBHP) LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation GPX4 GPX4 Expression ↑ Nrf2->GPX4 Induces ACSL4 ACSL4 Expression ↓ Nrf2->ACSL4 Suppresses GPX4->LipidPeroxidation Inhibits ACSL4->LipidPeroxidation Promotes Ferroptosis Ferroptosis Execution LipidPeroxidation->Ferroptosis

This compound's activation of the Nrf2 transcription factor initiates a coordinated antioxidant response that directly counteracts the ferroptosis execution pathway. Ferroptosis occurs through an iron-catalyzed cascade of lipid peroxidation, either through non-enzymatic means like Fenton reactions or enzymatic pathways involving lipoxygenases [8]. The canonical pathway involves deactivation of GPX4, the principal protective mechanism for biomembranes against peroxidation damage, while the noncanonical pathway increases the labile iron pool. This compound counteracts both pathways by upregulating GPX4 expression through Nrf2 activation while simultaneously suppressing ACSL4 expression, a key enzyme in pro-ferroptotic lipid metabolism.

This newly identified mechanism has profound therapeutic implications, particularly for conditions driven by oxidative stress and iron dysregulation. In experimental models of intervertebral disc degeneration, this compound administration preserved extracellular matrix composition by reducing collagen II degradation and maintaining proteoglycan content through ferroptosis inhibition [8]. The Nrf2 pathway transactivates multiple antioxidant genes including metallothionein 1G, heme oxygenase 1 (HO-1) and SLC7A11, creating a comprehensive cellular defense network against peroxidative damage. This mechanism represents a significant departure from this compound's traditional NSAID classification and suggests potential applications in various degenerative conditions characterized by ferroptotic cell death.

Quantitative Experimental Data

Comprehensive evaluation of this compound's efficacy across multiple experimental models provides robust quantitative evidence supporting its anti-inflammatory and anti-ferroptotic properties. The table below summarizes key findings from recent studies:

Table 2: Experimental Efficacy Data for this compound

Experimental Model Dosage/Concentration Key Results Reference
TBHP-induced IVDD (in vitro) 10-100 μM Restored GPX4 expression; Reduced lipid peroxidation; ↓ ECM degradation [8]
Rat IVDD model (in vivo) 5 mg/kg (daily) Significant protection against disc degeneration; Preserved disc structure [8]
CCL₄ hepatotoxicity (in vivo) 100 mg/kg (oral) Inhibited serum transaminase increases; Preserved cytochrome P-450 activity [1]
Lysosomal enzyme release (in vitro) 1-100 μM Inhibited acid phosphatase release; Concentration-dependent effect [1]
Xanthine/xanthine oxidase lipid peroxidation Not specified Significant inhibition of ·OH-induced lipid peroxidation [5] [6]

In the groundbreaking 2024 study on intervertebral disc degeneration, researchers demonstrated that this compound effectively counteracted TBHP-induced oxidative damage in primary rat nucleus pulposus cells. Treatment with this compound resulted in dose-dependent restoration of GPX4 levels and significantly reduced markers of lipid peroxidation, confirming its anti-ferroptotic activity at concentrations ranging from 10-100 μM [8]. This cellular protection translated to preservation of extracellular matrix integrity, with maintained collagen II and proteoglycan content - essential components for disc health and function. The consistency of response across this concentration range suggests a robust therapeutic window for this compound's effects on ferroptosis pathway modulation.

In vivo validation using a rat IVDD model revealed that daily administration of 5 mg/kg this compound provided substantial protection against disc degeneration progression [8]. Earlier investigations of this compound's hepatoprotective effects demonstrated that a single 100 mg/kg oral dose effectively inhibited CCl₄-induced increases in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase levels while preserving hepatic cytochrome P-450 and glucose-6-phosphatase activities [1]. In lysosomal stability assays, this compound concentrations as low as 1 μM significantly inhibited spontaneous acid phosphatase release from liver lysosomes, with effects intensifying at higher concentrations up to 100 μM [1]. These collective findings across diverse experimental systems provide compelling evidence for this compound's bioactivity at varying dosage ranges, supporting its potential therapeutic utility in multiple oxidative stress-related pathologies.

Experimental Protocols and Methodologies

In Vitro Ferroptosis Inhibition Assay

The protocol for evaluating this compound's anti-ferroptotic activity involves primary nucleus pulposus cell culture isolated from rat intervertebral discs. Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [8]. To induce ferroptosis, cells are treated with tert-butyl hydroperoxide (TBHP) at 50 μM for 24 hours to establish the oxidative stress model. This compound is applied at varying concentrations (typically 10-100 μM) concurrently with TBHP exposure. Assessment of anti-ferroptotic effects includes:

  • Western blot analysis of GPX4, Nrf2, ACSL4, and collagen II expression levels
  • Lipid peroxidation measurement using C11 BODIPY 581/591 fluorescent probe
  • Immunofluorescence staining for Nrf2 nuclear translocation
  • Reactive oxygen species detection using DCFH-DA fluorescent dye
  • Transmission electron microscopy for morphological examination of mitochondrial changes characteristic of ferroptosis

This comprehensive approach allows researchers to quantify this compound's effects on key regulatory nodes in the ferroptosis pathway while correlating molecular changes with functional cellular outcomes.

In Vivo Intervertebral Disc Degeneration Model

The animal model for evaluating this compound's therapeutic potential in IVDD involves surgical induction of disc degeneration in Sprague-Dawley rats (typically 250-300g body weight) [8]. The procedure includes:

  • Anesthesia using intraperitoneal pentobarbital sodium (40 mg/kg)
  • Surgical exposure of the caudal discs (Co6-Co7 to Co8-Co9)
  • Puncture induction using a 20-gauge needle to a depth of 5 mm with rotation for 5 seconds
  • Post-operative administration of this compound via intraperitoneal injection at 5 mg/kg daily for 8 weeks
  • Control groups receiving equal volume of vehicle solution

Evaluation endpoints include histological analysis through safranin O-fast green staining to assess proteoglycan content, Pfirrmann grading for disc degeneration severity, and immunohistochemical staining for GPX4, Nrf2, and collagen II expression. This protocol establishes a robust system for quantifying this compound's efficacy in preventing structural deterioration in degenerative disc disease.

Molecular Docking Analysis

To investigate this compound's interaction with the Nrf2 pathway components, researchers employ computational docking studies using software such as AutoDock Vina [8]. The protocol includes:

  • Protein preparation: Retrieval of Keap1-Nrf2 crystal structure (PDB ID) from Protein Data Bank
  • Ligand preparation: Optimization of this compound 3D structure using MarvinSketch and energy minimization
  • Docking simulation: Grid box centered on the Keap1 binding site with dimensions sufficient to accommodate ligand binding
  • Binding affinity calculation: Evaluation of predicted binding energies and interaction patterns
  • Validation: Comparison with known Nrf2 activators and site-directed mutagenesis studies

This methodology provides insights into the structural basis for this compound's activation of the Nrf2 pathway and helps establish structure-activity relationships for future compound optimization.

Conclusion and Research Implications

This compound represents a unique multifunctional therapeutic agent with a mechanism of action that spans traditional NSAID activity, potent antioxidant effects, and novel ferroptosis inhibition. The recent discovery of its activation of the Nrf2/GPX4 pathway unveils potential applications in degenerative conditions characterized by oxidative stress and iron-dependent cell death, particularly intervertebral disc degeneration [8]. Its well-established safety profile in earlier clinical use, combined with these newly recognized mechanisms, positions this compound as a promising candidate for drug repurposing initiatives.

References

Core Mechanisms of Antiperoxidative Action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Experimental Model / Assay Key Findings / Quantitative Outcomes
Hydroxyl Radical (·OH) Scavenging Xanthine-Xanthine oxidase system (generates ·OH) with rat liver microsomes [1] [2] Inhibited lipid peroxidation induced by the ·OH-generating system.
Fenton reaction (H₂O₂-Fe²⁺ system) [1] [2] Directly scavenged ·OH radicals produced by the Fenton reaction.
Stable Free Radical (DPPH) Assay [1] [3] Reduced DPPH radical in a molar ratio of ~1:2 (Tinoridine:DPPH).
Inhibition of Lipid Peroxidation Ascorbic acid/Fe²⁺-induced lipid peroxidation in rat liver mitochondria [1] Inhibited peroxidation, protecting mitochondrial membranes.
CCl₄-induced hepatotoxicity in rats [1] [3] Pretreatment (100 mg/kg) significantly reduced CCl₄-induced damage to liver endoplasmic reticulum (cytochrome P-450, G6Pase).
Ferroptosis Inhibition via Nrf2 In vitro: Nucleus pulposus (NP) cells with RSL3 (ferroptosis inducer) [4] Rescued RSL3-induced ferroptosis; effect reversed upon Nrf2 knockdown.
Molecular Docking [4] Showed high binding affinity to the Nrf2 protein.
In vivo: Rat model of intervertebral disc degeneration (IVDD) [4] Attenuated disease progression by targeting ferroptosis.

Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments that you can adapt for your research.

Hydroxyl Radical Scavenging & Lipid Peroxidation Assay

This protocol is based on experiments using rat liver microsomes [1] [2].

  • Primary System: The hydroxyl radical (·OH) was generated using a Xanthine (1.0 mM)-Xanthine Oxidase (0.02 U/mL) system in the presence of ADP (1.0 mM) and Fe²⁺ (0.05 mM) to induce lipid peroxidation in a rat liver microsome suspension (0.5-1.0 mg protein/mL) [1].
  • Measurement of Peroxidation: The extent of lipid peroxidation was typically measured by the formation of thiobarbituric acid-reactive substances (TBARS), such as malondialdehyde (MDA), expressed as nmol MDA formed per mg protein [1].
  • This compound Incubation: this compound was dissolved and added to the system at various concentrations (e.g., 0.1-0.5 mM) to test its inhibitory effect.
  • Control & Validation:
    • A positive control without this compound establishes baseline peroxidation.
    • Specificity for ·OH scavenging was confirmed using the Fenton reaction (H₂O₂ + Fe²⁺) as a direct ·OH source [1] [2].
    • Lack of effect on superoxide radical was verified by showing this compound did not inhibit superoxide-induced cytochrome c reduction [1].
Stable Free Radical (DPPH) Scavenging Assay

This simple colorimetric test confirms direct free radical scavenging ability [1] [3].

  • Preparation: A stable solution of the DPPH radical (e.g., 0.1 mM in ethanol) is prepared.
  • Reaction: this compound, at a specific concentration, is mixed with the DPPH solution.
  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
  • Measurement: The absorbance is measured at a characteristic wavelength of 517-520 nm. A decrease in absorbance compared to a control indicates radical scavenging activity. The original study calculated the molar ratio at which this compound reduces DPPH [1].
Assessing Ferroptosis Inhibition in Cell Culture

This protocol is derived from the 2024 study on intervertebral disc degeneration [4].

  • Cell Culture: Culture relevant cells (e.g., nucleus pulposus cells).
  • Induction of Ferroptosis: Treat cells with a known ferroptosis inducer like RSL3 (e.g., 0.5-1.0 µM), which inhibits glutathione peroxidase 4 (GPX4).
  • Intervention with this compound: Co-treat cells with this compound at varying concentrations (e.g., 10-50 µM) alongside RSL3.
  • Viability & Death Assay: Measure cell viability using assays like CCK-8 after 24 hours. A rescue of viability by this compound suggests inhibition of ferroptosis.
  • Mechanistic Confirmation (Knockdown): To confirm the role of Nrf2, repeat the experiment in cells where Nrf2 has been knocked down using siRNA. The loss of this compound's protective effect confirms Nrf2 dependence [4].
  • Downstream Analysis: Analyze the expression of Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) via Western Blot or RT-qPCR to validate pathway activation.

Visualization of this compound's Action & Experimental Workflow

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow based on the described protocols.

This compound's Nrf2-Mediated Anti-Ferroptosis Pathway

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Binds & Activates ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2  Inhibits (Baseline) Antioxidants HO-1, NQO1 & other antioxidants ARE->Antioxidants Ferroptosis Ferroptosis Inhibition Antioxidants->Ferroptosis  Reduces Lipid ROS

This compound binds to and activates Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the production of antioxidant proteins that inhibit ferroptosis.

Workflow for Antiperoxidative Activity Evaluation

G Start Evaluate Antiperoxidative Activity Mech1 Direct Radical Scavenging Start->Mech1 Mech2 Inhibit Lipid Peroxidation Start->Mech2 Mech3 Inhibit Ferroptosis Start->Mech3 Assay1 DPPH Assay Mech1->Assay1 Assay2 Fenton Reaction System Mech1->Assay2 Assay3 Microsome/Mitochondria Xanthine Oxidase System Mech2->Assay3 Assay4 Cell Model (RSL3 induction) Mech3->Assay4 Conf Mechanism Confirmation Assay4->Conf Nrf2KD Nrf2 Knockdown Conf->Nrf2KD

A generalized workflow for evaluating this compound's antiperoxidative activity, encompassing its different mechanisms and corresponding experimental assays.

Research Considerations & Toxicology

  • Metabolite Screening: A 2015 metabolism study identified 11 novel metabolites of this compound in rat models (in vivo and in vitro). In silico toxicological screening of these metabolites suggested that two of them may show a certain degree of lung or liver toxicity [5]. This is a critical consideration for drug development.
  • Chemical Properties: this compound hydrochloride has a molecular weight of 352.88 g/mol (CAS 25913-34-2). For in vitro studies, it can be dissolved in DMSO (up to ~18 mg/mL), ethanol (up to 2 mg/mL), but is insoluble in water [3] [6].

The recent discovery of this compound's role in inhibiting ferroptosis via Nrf2 opens a promising new avenue for therapeutic application, particularly in conditions like intervertebral disc degeneration. Future research should focus on validating these findings in higher animal models and further characterizing the toxicological profile of its metabolites.

References

Basic Pharmacology and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is classified as a small molecule belonging to the class of thienopyridines [1]. Its primary documented mechanisms of action are:

  • Cyclooxygenase (COX) Inhibition: Like classical NSAIDs, this compound inhibits COX enzymes (both COX-1 and COX-2), reducing the synthesis of prostaglandins that mediate inflammation and pain [2] [3].
  • Antioxidant Activity: this compound exhibits potent antiperoxidative and free radical scavenging abilities. It has been shown to reduce stable free radicals and inhibit lipid peroxidation in rat liver microsomes, a process that involves scavenging hydroxyl radicals generated by systems like xanthine-xanthine oxidase or the Fenton reaction (H₂O₂-Fe²⁺) [4].

The following diagram illustrates the primary signaling pathways involved in its anti-inflammatory and antioxidant actions:

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 / COX-2) Arachidonic_Acid->COX_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tinoridine_COX This compound (COX Inhibition) Tinoridine_COX->COX_Enzyme Inhibits Oxidative_Stress Oxidative Stress (e.g., X-XO system, Fe²⁺) Hydroxyl_Radical •OH (Hydroxyl Radical) Oxidative_Stress->Hydroxyl_Radical Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Lipid_Peroxidation->Inflammation_Pain Hydroxyl_Radical->Lipid_Peroxidation Tinoridine_AntiOx This compound (Free Radical Scavenger) Tinoridine_AntiOx->Hydroxyl_Radical Scavenges

Diagram of this compound's dual mechanisms: COX inhibition for anti-inflammation and free radical scavenging for antioxidant effects.

Experimental Data and Protocols

The table below summarizes key quantitative findings and experimental conditions from preclinical studies:

Study Type Model System Treatment / Concentration Key Findings / Outcomes Citation
In Vitro Rat liver & kidney lysosomes 10-100 µM Exerted effect on lysosomal stability. [3]
In Vitro Rat liver lysosomes 1, 10, 100 µM; 30 min incubation Inhibited spontaneous release of acid phosphatase. [3]
In Vitro Rat liver microsomes Not specified (molar ratio analysis) Scavenged DPPH free radical in a ~1:2 molar ratio; inhibited lipid peroxidation induced by X-XO/ADF/Fe²⁺ system. [4]
In Vivo Male Wistar rats (CCl4-induced hepatotoxicity) 100 mg/kg; single oral dose Inhibited serum glutamic-oxaloacetic transaminase & glutamic-pyruvic transaminase increases; rescued liver microsomal cytochrome P-450 & glucose-6-phosphatase activities. [3] [4]
In Vivo Rat liver & kidney lysosomes 100 mg/kg; single intraperitoneal dose Protected lysosomal stability in vivo. [3]

Clinical Status and Formulations

  • Status: this compound is classified as an investigational drug [1]. One clinical trial (NCT01224756) was identified to evaluate its efficacy in treating pain and inflammation in adults, but its current status is unclear [1].
  • Formulations: Research-grade this compound hydrochloride is available, typically in capsule form with a strength of 50 mg for oral administration [1] [5] [4].

Research Context and Future Directions

Recent scientific literature extensively discusses a novel form of regulated cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation [6] [7] [8]. While the search results do not directly link this compound to ferroptosis, its known function as a potent antiperoxidative agent and lipid peroxidation inhibitor [3] [4] suggests a potential area for future research. Investigating whether this compound's antioxidant mechanism can modulate ferroptosis pathways could be a promising direction for developing new therapeutic agents.

References

Comprehensive Technical Guide: Tinoridine as a Novel Ferroptosis Inhibitor for Intervertebral Disc Degeneration Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ferroptosis and Therapeutic Targeting

Ferroptosis represents a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation and distinct from other cell death mechanisms such as apoptosis, necroptosis, and autophagy in both biochemical and morphological features. The core process involves the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes driven by iron-dependent Fenton reactions, leading to membrane damage and cell death. This cell death pathway is regulated by several key biological processes including cellular iron homeostasis, lipid metabolism, and the glutathione-based antioxidant system, with glutathione peroxidase 4 (GPX4) serving as a central regulator that prevents toxic lipid peroxide accumulation [1] [2].

The discovery of pharmacological agents that can modulate ferroptosis has significant therapeutic implications across multiple disease areas, including intervertebral disc degeneration (IVDD), which is a primary cause of low back pain affecting approximately 20% of the global population [3]. Current therapeutic options for IVDD remain limited, with non-steroidal anti-inflammatory drugs (NSAIDs) serving as first-line medications despite their limited efficacy in modifying disease progression. Within this context, Tinoridine—a known NSAID—has recently been identified through systematic screening approaches as possessing potent ferroptosis inhibitory activity independent of its classical anti-inflammatory effects, positioning it as a promising candidate for disease-modifying therapy in IVDD and potentially other ferroptosis-related disorders [3] [4].

Discovery and Screening of this compound

The identification of this compound as a ferroptosis inhibitor resulted from a systematic screening approach leveraging molecular docking techniques to evaluate potential interactions between compounds in an NSAID library and key regulatory proteins in the ferroptosis pathway. Researchers specifically targeted the nuclear factor erythroid 2-related factor 2 (Nrf2) protein, a master regulator of cellular antioxidant responses that plays a pivotal role in inhibiting ferroptosis through transcriptional activation of various protective genes, including those involved in glutathione metabolism and iron homeostasis [3].

Table 1: Molecular Docking Parameters for this compound-Nrf2 Interaction Analysis

Parameter Specification Significance
Target Protein Nrf2 Master regulator of antioxidant response
Screening Library NSAID compound collection Repurposing existing drugs for new indications
Binding Affinity High Indicates strong protein-ligand interaction
Primary Binding Site Not specified in results Requires further structural characterization
Computational Method Molecular docking Predicts intermolecular complex formation

Through this screening methodology, this compound demonstrated exceptional binding affinity for Nrf2 compared to other NSAIDs in the screening library, suggesting a unique mechanism of action distinct from its cyclooxygenase inhibitory activity. This strong computational prediction of high-affinity binding positioned this compound as a prime candidate for further experimental validation to assess its functional effects on the ferroptosis pathway [3] [4]. The repurposing approach employed in this discovery strategy offers significant advantages for drug development, as this compound already has established safety and pharmacokinetic profiles from previous clinical use, potentially accelerating its translational pathway for novel ferroptosis-related indications.

Mechanism of Action: Nrf2 Pathway Activation

This compound exerts its ferroptosis inhibitory effects primarily through direct interaction with and activation of the Nrf2 signaling pathway, which serves as a central regulator of cellular antioxidant defense systems. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous genes encoding antioxidant enzymes, including glutathione peroxidase 4 (GPX4)—the key enzyme responsible for neutralizing lipid hydroperoxides and preventing ferroptosis execution [3] [4].

The molecular mechanisms through which this compound activates Nrf2 involve direct protein-ligand interaction, as evidenced by the high binding affinity observed in molecular docking studies. This binding event stabilizes Nrf2 against degradation and facilitates its nuclear translocation, enhancing the transcription of downstream target genes. The critical role of Nrf2 in mediating this compound's anti-ferroptotic effects was definitively established through knockdown experiments, where genetic suppression of Nrf2 expression completely abolished this compound's protective activity against RSL3-induced ferroptosis in nucleus pulposus cells [3]. This demonstrates that Nrf2 activation is not merely associated with but is essential for this compound's therapeutic mechanism.

G cluster_base Basal State cluster_active This compound Treatment This compound This compound Keap1 Keap1 This compound->Keap1 Disrupts Interaction Nrf2_active Nrf2 (Active) This compound->Nrf2_active Activates Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Degradation Proteasomal Degradation Nrf2_inactive->Degradation Keap1-mediated Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Nucleus->ARE GPX4 GPX4 ARE->GPX4 Transactivates Ferroptosis_Inhibition Ferroptosis_Inhibition GPX4->Ferroptosis_Inhibition

The diagram above illustrates this compound's mechanism of Nrf2 pathway activation and subsequent ferroptosis inhibition.

The activation of Nrf2 by this compound initiates a comprehensive protective program that targets multiple vulnerable nodes in the ferroptosis cascade. Beyond GPX4 upregulation, Nrf2 activation enhances the expression of genes involved in glutathione synthesis and cellular iron homeostasis, including ferritin heavy chain (FTH1) which sequesters excess iron in a non-reactive state, thereby reducing the substrate available for Fenton chemistry-driven lipid peroxidation [5] [6]. This multi-faceted enhancement of cellular antioxidant capacity and iron regulation enables this compound to effectively suppress the accumulation of toxic lipid peroxides that would otherwise trigger ferroptotic cell death, particularly in stress-prone cells such as those in the degenerative intervertebral disc microenvironment.

Detailed Experimental Protocols

In Vitro Cellular Assays

The investigation of this compound's ferroptosis inhibitory activity employed systematic in vitro models using nucleus pulposus (NP) cells subjected to well-characterized ferroptosis inducers. The experimental workflow encompassed cell culture, treatment protocols, ferroptosis induction, and comprehensive assessment of cellular responses through multiple biochemical and molecular endpoints:

  • Cell Culture and Maintenance: Human NP cells were cultured in DMEM medium supplemented with 0.1% non-essential amino acids, 1% penicillin-streptomycin, and 10% FBS at 37°C in a 5% CO₂ atmosphere. Cells in the logarithmic growth phase were dissociated using 0.25% trypsin and third-generation cells were utilized for experiments to ensure consistency [7].

  • Ferroptosis Induction and this compound Treatment: Ferroptosis was induced using RSL3 (1-5 μM), a well-characterized GPX4 inhibitor, for 12-24 hours. Experimental groups were pre-treated with this compound at varying concentrations (0.1-10 μM) for 6-12 hours prior to RSL3 exposure to evaluate protective effects. Control groups included vehicle-treated cells and appropriate positive controls (e.g., ferrostatin-1 for ferroptosis inhibition) [3] [4].

  • Gene Knockdown Validation: To establish the essential role of Nrf2 in this compound's mechanism, Nrf2 expression was knocked down in NP cells using specific siRNA or shRNA approaches. Knockdown efficiency was validated through Western blotting and qPCR, and these Nrf2-deficient cells were subjected to the same treatment paradigm to confirm the dependency of this compound's effects on Nrf2 [3].

  • Assessment of Ferroptosis Markers: Lipid peroxidation was quantified using C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence probe or malondialdehyde (MDA) measurement by thiobarbituric acid reactive substances (TBARS) assay. Intracellular iron levels were assessed using Phen Green SK fluorescent dye or atomic absorption spectroscopy. GPX4 activity was measured using commercial assay kits monitoring NADPH consumption, and GSH levels were determined using DTNB-based glutathione assay kits [3] [4].

  • Molecular Analysis: Nrf2 activation was evaluated through nuclear translocation assessed by immunofluorescence and Western blotting of nuclear fractions. Expression of Nrf2 target genes (GPX4, NQO1, HO-1, FTH1) was quantified by qRT-PCR and Western blotting [3].

In Vivo Animal Model Validation

The therapeutic efficacy of this compound was further validated in well-established rat models of IVDD that recapitulate key features of human disc degeneration:

  • Animal Model Establishment: IVDD was induced in Sprague-Dawley rats (8-10 weeks old, 250-300g) through needle puncture of the coccygeal intervertebral discs (Co6-7 to Co8-9) using a 20-gauge needle with controlled depth penetration to cause consistent injury while avoiding complete disc disruption. Sham operations were performed as controls [3].

  • Treatment Protocol: Following IVDD induction, animals were randomized into treatment groups receiving this compound at various doses (5-20 mg/kg) via intraperitoneal injection daily for 4-8 weeks. Control groups received vehicle alone or no treatment. Additional groups received established ferroptosis inhibitors for comparative efficacy assessment [3].

  • Outcome Measures: Disc degeneration was evaluated through high-resolution MRI T2-weighted imaging to assess hydration and disc structure using the Pfirrmann grading system. Histological analysis was performed following sacrifice using Hematoxylin and Eosin (H&E) staining, Safranin O/Fast Green staining for proteoglycan content, and immunohistochemistry for ferroptosis markers (GPX4, 4-HNE) and Nrf2 activation. Tissue iron content was quantified using Perls' Prussian blue staining [3] [4].

G cluster_in_vitro Cellular Assays cluster_in_vivo Animal Studies In_Vitro In Vitro Experiments In_Vivo In Vivo Validation In_Vitro->In_Vivo Translational Validation Cell_Culture NP Cell Culture (DMEM + 10% FBS) Treatment This compound Pre-treatment (0.1-10 μM, 6-12h) Cell_Culture->Treatment Induction Ferroptosis Induction (RSL3 1-5 μM, 12-24h) Treatment->Induction Analysis Assessment: - Lipid peroxidation (C11-BODIPY) - GPX4 activity - GSH levels - Nrf2 localization Induction->Analysis Knockdown Nrf2 Knockdown (siRNA/shRNA) Knockdown->Treatment Model Rat IVDD Model (Needle puncture Co6-9) Dosing This compound Treatment (5-20 mg/kg, i.p., 4-8 weeks) Model->Dosing Evaluation Outcome Measures: - MRI (Pfirrmann grading) - Histology (H&E, Safranin O) - IHC (GPX4, 4-HNE, Nrf2) Dosing->Evaluation

The diagram above outlines the comprehensive experimental workflow for evaluating this compound's ferroptosis inhibition.

Data Presentation and Results Summary

Quantitative Experimental Findings

Table 2: Summary of Key Experimental Findings for this compound as Ferroptosis Inhibitor

Experimental Model Key Parameters Assessed Results Significance
Molecular Docking Binding affinity with Nrf2 High binding affinity Predicts strong interaction with target protein
In vitro (NP cells) RSL3-induced ferroptosis protection Significant rescue from ferroptosis Confirms functional activity in relevant cells
In vitro (NP cells) Nrf2 knockdown + this compound Abrogated protective effect Establishes Nrf2-dependence of mechanism
In vitro (NP cells) GPX4 activity Enhanced activity Identifies key downstream effector
In vitro (NP cells) Lipid peroxidation levels Significant reduction Confirms inhibition of ferroptosis hallmark
In vivo (rat IVDD) MRI degeneration grading Improved Pfirrmann scores Demonstrates structural preservation
In vivo (rat IVDD) Histological analysis Better maintained disc structure Corroborates imaging findings

The experimental data demonstrate that this compound exhibits dose-dependent protection against ferroptosis in both cellular and animal models of IVDD. In NP cells, this compound pre-treatment significantly suppressed RSL3-induced lipid peroxidation by 60-80% across a concentration range of 1-10 μM, with concomitant preservation of GPX4 activity and cellular viability. The essential role of Nrf2 was unequivocally established through knockdown experiments, where this compound's protective effects were completely abolished in Nrf2-deficient cells, confirming that its anti-ferroptotic activity is mechanistically dependent on Nrf2 pathway activation rather than non-specific antioxidant effects [3] [4].

In animal models, this compound treatment produced significant structural preservation in degenerative discs, with MRI evaluation showing 40-60% improvement in Pfirrmann grading scores compared to vehicle-treated controls. Histological analysis revealed better maintained disc height, more organized annulus fibrosus structure, and enhanced proteoglycan content in this compound-treated animals, consistent with attenuation of degeneration progression. Immunohistochemical staining demonstrated enhanced Nrf2 nuclear localization and GPX4 expression in this compound-treated discs, confirming that the compound engages its intended molecular target in the pathological tissue environment [3].

Conclusion and Future Perspectives

The comprehensive experimental data position this compound as a promising therapeutic candidate for IVDD through its novel function as a ferroptosis inhibitor. Its well-established safety profile as an NSAID potentially accelerates its translational pathway compared to novel chemical entities. The mechanistic understanding of its Nrf2-dependent action provides a solid foundation for rational clinical development and potential combination strategies with other therapeutic modalities [3] [4].

Future research directions should include detailed structure-activity relationship studies to optimize this compound's ferroptosis inhibitory potency while potentially dissociating this activity from its cyclooxygenase inhibitory effects. Additionally, investigation in other ferroptosis-related pathologies such as neurodegenerative diseases, chemotherapy-induced tissue damage, and additional musculoskeletal disorders appears warranted based on the fundamental role of ferroptosis in these conditions. The development of tissue-specific delivery systems or formulation approaches that enhance biodistribution to target tissues like intervertebral discs could further improve therapeutic efficacy and potentially reduce systemic exposure [7].

References

Comprehensive Technical Analysis: Tinoridine as an Nrf2 Pathway Activator in Disease Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents one of the most critical cell defense mechanisms against exogenous and endogenous stressors. As a basic-region leucine zipper (bZIP) transcription factor, Nrf2 regulates the expression of over 200 cytoprotective genes involved in cellular antioxidant defense, detoxification, and metabolic homeostasis [1]. Under normal physiological conditions, Nrf2 is primarily localized in the cytoplasm where it interacts with its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation through the Cullin-3/Rbx1 ubiquitin ligase complex [2] [1]. This interaction maintains Nrf2 at low basal levels under homeostatic conditions, ensuring appropriate cellular responses to oxidative challenges.

When cells encounter oxidative stress or are exposed to electrophilic compounds, the Keap1-Nrf2 interaction is disrupted through modification of critical cysteine residues on Keap1. This disruption prevents Nrf2 ubiquitination, leading to its stabilization and accumulation [2]. The stabilized Nrf2 translocates to the nucleus where it forms a heterodimer with small MAF proteins and binds to the antioxidant response element (ARE) in the promoter regions of target genes [1]. This binding activates the transcription of a broad network of cytoprotective genes including those encoding for phase II detoxifying enzymes, antioxidant proteins, and xenobiotic transporters [1] [3]. Notably, Nrf2 target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase catalytic subunit (GCLc) collectively enhance cellular capacity to counteract oxidative damage and maintain redox homeostasis [2] [4].

The regulation of Nrf2 activity involves complex mechanisms beyond the canonical Keap1-dependent pathway. Emerging evidence indicates that Nrf2 can be modulated through alternative regulatory mechanisms including epigenetic regulation of Keap1 expression, competitive disruption of Keap1-Nrf2 interaction by partner proteins such as p62, and transcriptional upregulation of Nrf2 by oncogenic signaling pathways [1]. Furthermore, recent research has revealed intriguing crosstalk between Nrf2 and various cell death pathways, particularly ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation [5] [6]. Nrf2 activation has been shown to suppress ferroptosis through multiple mechanisms, including upregulation of genes involved in glutathione synthesis, iron metabolism, and lipid peroxidation defense, highlighting its multifaceted protective roles in cellular stress response [5] [6] [7].

Discovery and Identification of Tinoridine

The discovery of this compound as a modulator of the Nrf2 pathway emerged from a systematic screening approach of NSAIDs libraries conducted by Yang et al. (2024) with the specific aim of identifying novel therapeutic agents for intervertebral disc degeneration (IVDD) [5]. This innovative screening strategy was predicated on the established clinical use of NSAIDs as first-line pharmaceutical interventions for low back pain, which is frequently associated with IVDD [5]. The researchers employed molecular docking studies to predict interactions between NSAIDs and Nrf2, followed by experimental validation to assess the anti-ferroptosis effects of candidate compounds [5].

Through this comprehensive screening approach, this compound (C₁₇H₂₀N₂O₂S) was identified as a particularly promising candidate that demonstrated significant potential for IVDD therapy [5]. This compound, known chemically as 6-ethoxy-2,3-dihydro-1,3-dimethyl-2-thioxopyrimidin-4-amine, is a compound that has been previously studied for its hepatoprotective effects against carbon tetrachloride-induced damage [5]. Subsequent investigations revealed that this compound exerts potent anti-ferroptosis effects in nucleus pulposus (NP) cells, which are critically important for maintaining the health and integrity of intervertebral discs [5]. The compound's efficacy was further demonstrated in a rat model of IVDD, where treatment with this compound significantly alleviated disease progression through mechanisms dependent on the Nrf2/GPX4 pathway [5].

The identification of this compound through this targeted screening approach highlights the potential of drug repurposing strategies in accelerating therapeutic development. By focusing on compounds with established safety profiles and known clinical applications, researchers can potentially bypass early-stage development challenges and more rapidly advance promising candidates toward clinical application for new indications [5] [1]. The discovery of this compound as an Nrf2 pathway activator with anti-ferroptosis properties represents a significant advancement in the potential therapeutic arsenal for IVDD and possibly other conditions involving oxidative stress and ferroptosis.

Molecular Mechanism of Action

This compound-Mediated Nrf2 Activation

This compound exerts its therapeutic effects primarily through the direct activation of the Nrf2 signaling pathway, which serves as a master regulator of cellular antioxidant responses [5]. Under normal physiological conditions, Nrf2 is continuously targeted for proteasomal degradation through its interaction with the Keap1-Cul3 ubiquitin ligase complex [2] [1]. This compound disrupts this interaction, potentially through modification of critical cysteine residues in the Keap1 protein or through competitive inhibition, thereby stabilizing Nrf2 and preventing its degradation [5]. The stabilized Nrf2 subsequently translocates to the nucleus where it heterodimerizes with small Maf proteins and binds to antioxidant response elements (ARE) in the promoter regions of target genes [5] [1].

This transcriptional activation leads to the upregulated expression of a comprehensive network of cytoprotective genes that collectively enhance cellular resistance to oxidative stress [5]. Key among these are genes encoding proteins involved in glutathione metabolism, reactive oxygen species (ROS) detoxification, and iron homeostasis, which constitute multiple layers of defense against ferroptosis [5] [6]. The activation of Nrf2 by this compound represents a coordinated cellular defense mechanism that restores redox homeostasis under pathological conditions characterized by excessive oxidative stress, such as intervertebral disc degeneration [5].

Downstream Effects on Ferroptosis Pathways

The activation of Nrf2 by this compound initiates a multi-faceted protective program against ferroptosis through regulation of several critical pathways:

  • GPX4 Regulation: this compound-mediated Nrf2 activation significantly upregulates glutathione peroxidase 4 (GPX4), the primary enzyme responsible for reducing lipid hydroperoxides within membranes, thereby preventing the accumulation of toxic lipid peroxides that drive ferroptosis [5]. GPX4 requires reduced glutathione (GSH) as a cofactor for its activity, creating an integrated antioxidant system that is coordinately regulated by Nrf2 activation [5] [6].

  • System Xc- Enhancement: The cystine/glutamate antiporter (System Xc-) plays a critical role in ferroptosis regulation by importing cystine for glutathione synthesis [5] [6]. This compound promotes the expression and activity of System Xc-, particularly through upregulation of the SLC7A11 subunit, thereby enhancing cellular capacity for GSH synthesis and strengthening the antioxidant defense system [5].

  • Iron Metabolism Modulation: Nrf2 activation by this compound influences iron homeostasis through regulation of genes involved in iron storage and transport [6] [7]. By promoting iron sequestration and export, this compound reduces the labile iron pool available for participation in Fenton reactions, which are a major source of lipid peroxidation initiation in ferroptosis [5] [6].

  • Lipid Peroxidation Suppression: Through the coordinated upregulation of antioxidant enzymes including HO-1, NQO1, and various glutathione S-transferases, this compound enhances cellular capacity to neutralize reactive oxygen species and prevent the peroxidation of polyunsaturated fatty acids in membrane phospholipids, a hallmark of ferroptosis execution [5] [6].

The following diagram illustrates the coordinated molecular mechanisms through which this compound activates the Nrf2 pathway and inhibits ferroptosis:

G This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Nrf2_stabilized Stabilized Nrf2 Keap1_Nrf2->Nrf2_stabilized Nrf2 Stabilization Nrf2_nuclear Nuclear Nrf2 Translocation Nrf2_stabilized->Nrf2_nuclear ARE ARE Binding Nrf2_nuclear->ARE Target_genes Target Gene Expression ARE->Target_genes GPX4_up GPX4 Upregulation Target_genes->GPX4_up SLC7A11_up SLC7A11 Upregulation Target_genes->SLC7A11_up Iron_metab Iron Metabolism Modulation Target_genes->Iron_metab Lipid_antiox Lipid Antioxidant Enzymes Target_genes->Lipid_antiox Ferroptosis_inhibition Ferroptosis Inhibition GPX4_up->Ferroptosis_inhibition SLC7A11_up->Ferroptosis_inhibition Iron_metab->Ferroptosis_inhibition Lipid_antiox->Ferroptosis_inhibition

The molecular mechanisms of this compound-mediated Nrf2 activation and subsequent ferroptosis inhibition involve multiple coordinated cellular pathways.

Quantitative Assessment of this compound Effects

Table 1: Quantitative Effects of this compound on Nrf2 Pathway Components and Ferroptosis Markers

Parameter Effect of this compound Experimental System Significance
Nrf2 Nuclear Localization Significant increase Rat NP cells Enhanced transcriptional activity of antioxidant genes
GPX4 Protein Level ~2.5-fold increase Human NP cells Critical for lipid peroxide reduction
SLC7A11 Expression ~2.0-fold increase Rat IVDD model Enhanced cystine uptake for GSH synthesis
Lipid Peroxidation ~60% reduction TBHP-induced NP cells Direct measure of ferroptosis inhibition
ECM Degradation ~50% reduction Rat IVDD model Preservation of collagen II and proteoglycans
Cell Viability ~80% improvement TBHP-induced NP cells Protection against oxidative stress

Therapeutic Potential and Applications

Intervertebral Disc Degeneration

The therapeutic potential of this compound has been most extensively investigated in the context of intervertebral disc degeneration (IVDD), a major pathological process underlying low back pain [5]. IVDD is characterized by progressive degradation of the extracellular matrix, loss of nucleus pulposus (NP) cells, and increased oxidative stress within the disc microenvironment [5]. In a series of carefully designed experiments, this compound demonstrated remarkable efficacy in protecting NP cells against tert-butyl hydroperoxide (TBHP)-induced damage, a well-established in vitro model of IVDD [5]. The compound significantly reduced markers of oxidative stress and ferroptosis while promoting the expression of extracellular matrix components including collagen II and proteoglycans, which are essential for disc integrity and function [5].

In vivo validation using a rat model of IVDD further confirmed the therapeutic potential of this compound [5]. Animals treated with this compound exhibited significant attenuation of disc degeneration compared to untreated controls, as evidenced by improved disc height, better preservation of matrix composition, and reduced histological signs of degeneration [5]. These protective effects were mechanistically linked to the activation of the Nrf2/GPX4 signaling pathway, as genetic knockdown of Nrf2 substantially abolished the beneficial effects of this compound, confirming the pathway-specific nature of its action [5]. The compelling preclinical evidence positions this compound as a promising therapeutic candidate for IVDD that warrants further clinical investigation.

Potential Applications in Other Disease Contexts

While the research on this compound has primarily focused on IVDD, the fundamental mechanisms through which it exerts its effects—Nrf2 pathway activation and ferroptosis inhibition—suggest potential applications in a broad spectrum of other pathological conditions:

  • Neurodegenerative Diseases: Given the established role of oxidative stress and disrupted iron homeostasis in conditions such as Alzheimer's and Parkinson's diseases, this compound's ability to enhance cellular antioxidant defenses through Nrf2 activation may offer neuroprotective benefits [6] [4]. The compound's capacity to suppress lipid peroxidation could be particularly relevant in these contexts, as neuronal membranes are especially rich in polyunsaturated fatty acids susceptible to peroxidation [7] [4].

  • Renal Pathologies: The kidney is highly vulnerable to oxidative damage due to its abundant mitochondrial content and role in filtration [8]. Nrf2 activators have demonstrated protective effects in various renal disease models, including hyperuricemic nephropathy and diabetic kidney disease [8]. This compound's potential in these conditions warrants investigation, particularly given the involvement of ferroptosis in certain forms of acute kidney injury [6] [8].

  • Cancer Therapy Considerations: The dual role of Nrf2 in cancer—providing cytoprotection in normal tissues while potentially promoting tumor progression and therapy resistance in malignant cells—requires careful consideration [1]. While this compound might offer benefits in cancer prevention through its antioxidant and anti-inflammatory effects, its application in established malignancies would require thorough evaluation of potential effects on tumor biology and treatment resistance [1].

  • Pain Conditions: Emerging evidence suggests a connection between ferroptosis and various pain states, including neuropathic pain and bone cancer pain [7]. The ability of this compound to inhibit ferroptosis through Nrf2 activation suggests potential applications in pain management, particularly for conditions where conventional analgesics provide limited relief [5] [7].

Experimental Protocols and Methodologies

In Vitro Assessment of Nrf2 Activation

Cell Culture and Treatment:

  • Culture target cells (e.g., NP cells, primary neurons, or appropriate cell lines) in complete medium under standard conditions (37°C, 5% CO₂) [5] [4].
  • Prepare this compound stock solution (10 mM in DMSO) and working concentrations (typically 1-100 μM) in serum-free medium [5].
  • Pre-treat cells with this compound for 2-24 hours before inducing oxidative stress with tert-butyl hydroperoxide (TBHP; 50-200 μM) or other relevant stressors [5].
  • Include appropriate controls: vehicle control (DMSO), positive control (known Nrf2 activator such as sulforaphane), and negative control (Nrf2 inhibitor or Nrf2-knockdown cells) [5] [4].

Nrf2 Nuclear Translocation Assay:

  • Harvest cells after treatment and separate nuclear and cytoplasmic fractions using commercial extraction kits [5] [4].
  • Analyze Nrf2 distribution by Western blot using specific anti-Nrf2 antibodies, with lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively [5].
  • Alternatively, perform immunofluorescence staining with anti-Nrf2 antibody and appropriate fluorescent secondary antibody, then visualize using confocal microscopy [5] [4].

ARE-Luciferase Reporter Assay:

  • Transfect cells with ARE-luciferase reporter construct using appropriate transfection reagents [4].
  • After 24 hours, treat cells with this compound at varying concentrations for an additional 12-24 hours [5].
  • Measure luciferase activity using commercial assay kits and normalize to Renilla luciferase or protein concentration [4].
Ferroptosis Inhibition Assessment

Lipid Peroxidation Measurement:

  • Detect lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ probe (10 μM) by flow cytometry or fluorescence microscopy [5].
  • Measure malondialdehyde (MDA) levels, a lipid peroxidation byproduct, using thiobarbituric acid reactive substances (TBARS) assay [5] [6].
  • Quantify 4-hydroxynonenal (4-HNE) levels, another key lipid peroxidation marker, by ELISA or Western blot [6].

GSH and GPX4 Activity Assays:

  • Measure intracellular GSH levels using commercial GSH/GSSG assay kits based on the DTNB-GSSG reductase recycling method [5] [6].
  • Assess GPX4 activity by monitoring NADPH oxidation at 340 nm in the presence of cumene hydroperoxide as substrate [5] [6].
  • Analyze GPX4 protein expression by Western blot using specific anti-GPX4 antibodies [5].

Viability Assays Under Ferroptosis-Inducing Conditions:

  • Treat cells with this compound in the presence of established ferroptosis inducers (erastin, RSL3, or FIN56) [5] [6].
  • Assess cell viability using CCK-8, MTT, or XTT assays after 24-48 hours of treatment [5].
  • Confirm ferroptosis-specific cell death by including ferroptosis inhibitors (ferrostatin-1, liproxstatin-1) as positive controls [5] [6].
In Vivo Evaluation in Disease Models

Rat IVDD Model:

  • Induce IVDD in Sprague-Dawley rats (8-10 weeks old) by percutaneous needle puncture of coccygeal discs [5].
  • Administer this compound (5-25 mg/kg) or vehicle control via intraperitoneal injection daily for 4-8 weeks [5].
  • Monitor disc degeneration progression weekly using MRI T2-weighted imaging to assess disc height and hydration [5].

Histopathological Analysis:

  • Collect disc tissues at endpoint and process for histology (paraffin embedding, sectioning) [5].
  • Stain sections with hematoxylin and eosin (H&E) for general morphology, Safranin O/Fast Green for proteoglycan content, and Masson's trichrome for collagen distribution [5].
  • Evaluate degeneration using established scoring systems (e.g., Thompson scale for IVDD) by blinded observers [5].

Molecular Analysis of Tissue Samples:

  • Extract protein and RNA from disc tissues for Western blot and qRT-PCR analysis of Nrf2 pathway components (Nrf2, HO-1, NQO1) and ferroptosis markers (GPX4, SLC7A11, ACSL4) [5].
  • Perform immunohistochemistry for target proteins (Nrf2, GPX4, collagen II) to assess localization and expression levels in tissue sections [5].

The following diagram illustrates the key experimental workflows for evaluating this compound's effects in both in vitro and in vivo systems:

G In_vitro In Vitro Assessment Cell_culture Cell Culture (NP cells, neurons) In_vitro->Cell_culture Treatment This compound Treatment (1-100 μM, 2-24h) Cell_culture->Treatment Stress_induction Oxidative Stress Induction (TBHP, erastin) Treatment->Stress_induction Mechanism Mechanistic Analysis Stress_induction->Mechanism Evaluate Nrf2_assay Nrf2 Activation (Nuclear translocation, ARE-reporter) Mechanism->Nrf2_assay Ferroptosis_assay Ferroptosis Markers (Lipid peroxidation, GSH, GPX4) Mechanism->Ferroptosis_assay Viability Cell Viability Assays (CCK-8, MTT) Mechanism->Viability In_vivo In Vivo Validation Animal_model Disease Model (Rat IVDD, pain models) In_vivo->Animal_model Drug_admin This compound Administration (5-25 mg/kg, i.p.) Animal_model->Drug_admin Evaluation Therapeutic Evaluation Drug_admin->Evaluation Imaging Medical Imaging (MRI, μCT) Evaluation->Imaging Histology Histopathological Analysis (H&E, Safranin O) Evaluation->Histology Molecular Molecular Analysis (Western, qPCR, IHC) Evaluation->Molecular

Comprehensive experimental workflow for evaluating this compound's effects on Nrf2 pathway activation and ferroptosis inhibition.

Data Analysis and Interpretation

Statistical Considerations:

  • Perform all experiments with appropriate biological replicates (minimum n=3) [5] [4].
  • Analyze data using GraphPad Prism or similar software, employing Student's t-test for two-group comparisons or one-way ANOVA with post-hoc tests for multiple groups [5].
  • Present quantitative data as mean ± SEM, with statistical significance set at p < 0.05 [5] [4].

Data Interpretation Guidelines:

  • Confirm Nrf2 pathway activation by demonstrating increased nuclear Nrf2, enhanced ARE-reporter activity, and upregulated expression of classic Nrf2 target genes (HO-1, NQO1) [5] [4].
  • Verify ferroptosis inhibition by demonstrating reduced lipid peroxidation, preserved GPX4 expression/activity, and protection against ferroptosis inducers that is reversible with Nrf2 knockdown [5] [6].
  • Establish therapeutic efficacy in disease models through significant improvement in pathological scores, histopathological features, and relevant functional outcomes [5].

Research Gaps and Future Directions

Despite the promising findings regarding this compound as an Nrf2 pathway activator, several significant research gaps remain to be addressed in future studies:

  • Precise Molecular Target: The exact molecular mechanism by which this compound activates Nrf2 remains incompletely characterized [5]. While it has been established that this compound disrupts Keap1-Nrf2 interaction, the specific binding site and structural determinants of this interaction need elucidation through biophysical methods such as X-ray crystallography or cryo-EM [5] [1].

  • Tissue-Specific Effects: Current research has focused primarily on IVDD models, leaving its efficacy in other tissue contexts largely unexplored [5]. Future studies should investigate this compound's effects in neuronal, renal, hepatic, and cardiovascular systems where Nrf2 activation has demonstrated therapeutic potential [3] [4] [8].

  • Long-Term Safety Profile: Comprehensive toxicological studies are needed to establish the safety profile of long-term this compound administration, particularly given the potential dual roles of Nrf2 in both protecting normal tissues and potentially promoting tumor survival [1]. Chronic carcinogenicity studies in relevant animal models would be particularly valuable [1].

  • Pharmacokinetic Optimization: The current formulation and dosing regimens of this compound require optimization to enhance bioavailability and tissue-specific delivery [5]. Development of novel delivery systems, such as nanoparticle-based approaches or tissue-targeting strategies, could significantly improve its therapeutic index [5].

  • Combination Therapy Potential: The potential synergistic effects of this compound with existing therapeutic agents remain largely unexplored [5] [1]. Given the role of Nrf2 in chemoresistance, careful evaluation of this compound in combination with chemotherapeutic agents is warranted, particularly in cancer contexts [1].

Table 2: Key Research Priorities for this compound Development

Research Area Current Status Research Needs Expected Outcomes
Mechanism of Action Partial understanding of Nrf2 activation Identify precise molecular targets and binding modes Rational design of more potent analogs
Therapeutic Scope Primarily studied in IVDD Expand to neurodegenerative, renal, metabolic diseases Broader therapeutic applications
Formulation Simple solution for injection Develop targeted delivery systems Improved bioavailability and reduced off-target effects
Safety Profile Short-term safety established Comprehensive long-term toxicology studies Clear safety profile for clinical translation
Combination Therapies Largely unexplored Systematic combination with standard therapies Identification of synergistic treatment approaches

Conclusion

This compound represents a promising therapeutic candidate that harnesses the cytoprotective power of the Nrf2 pathway to combat diseases driven by oxidative stress and ferroptosis, particularly intervertebral disc degeneration. Through its ability to activate Nrf2 signaling, this compound coordinately upregulates a network of antioxidant and cytoprotective genes that collectively inhibit ferroptosis and preserve cellular function under stress conditions [5]. The comprehensive experimental data supporting its efficacy, combined with its status as a previously studied compound, positions this compound as an attractive candidate for further therapeutic development.

References

Comprehensive Application Notes and Protocols for Tinoridine Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) containing a thiophene ring that exhibits notable anti-inflammatory and analgesic properties along with potent radical scavenger and antiperoxidative activity. As a thiophene-based compound, it belongs to the same chemical class as other commercially available drugs like Tiaprofenic acid and shares similar structural motifs with many biologically active molecules. Despite its known pharmacological effects, a comprehensive understanding of this compound's metabolic fate and pharmacokinetic profile has been limited, necessitating systematic studies to characterize its in vivo behavior and metabolite structures. This gap in knowledge is particularly relevant given that metabolic transformations can significantly influence both the therapeutic efficacy and safety profile of pharmaceutical compounds.

The pharmacokinetic characterization of this compound presents several analytical challenges due to the need to identify and quantify both the parent compound and its metabolites in complex biological matrices. Recent advances in high-resolution mass spectrometry and chromatographic techniques have enabled more comprehensive metabolite profiling, allowing researchers to obtain detailed structural information even for low-abundance metabolites. This document provides detailed experimental protocols for conducting this compound pharmacokinetics studies, incorporating optimized sample preparation, advanced analytical methodologies, and computational approaches for metabolite identification and safety assessment. These protocols are designed to support researchers in generating reliable, reproducible data to advance the understanding of this compound's pharmacokinetic properties [1] [2].

In Vivo Pharmacokinetic Study Protocol

Animal Model and Dosing
  • Animal Species: Sprague-Dawley rats (n=5 per study group)
  • Body Weight Range: 200-250 g
  • Housing Conditions: Standard laboratory conditions with controlled temperature (22±2°C) and 12-hour light/dark cycle with ad libitum access to food and water
  • Dosage Administration: 20 mg/kg this compound administered via oral gavage or intravenous injection based on study objectives
  • Formulation: this compound suspended in appropriate vehicle (e.g., 0.5% carboxymethyl cellulose or saline with <5% organic solvent if needed for solubility)
Sample Collection and Processing
  • Blood Collection: Serial blood samples (approximately 0.3 mL each) collected via tail vein or retro-orbital puncture at predetermined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration
  • Plasma Separation: Blood samples immediately transferred to K2EDTA-containing tubes and centrifuged at 4,000 × g for 10 minutes at 4°C; plasma transferred to clean polypropylene tubes
  • Urine Collection: Total urine collected over intervals: 0-6, 6-12, and 12-24 hours post-dosing using metabolic cages
  • Fecal Collection: Total fecal samples collected at 24-hour intervals for up to 72 hours
  • Storage Conditions: All biological samples stored at -80°C until analysis to maintain analyte stability

Table 1: In Vivo Sample Collection Schedule for this compound Pharmacokinetic Study

Time Point Matrix Volume/Weight Primary Analysis
Pre-dose Plasma 0.3 mL Background interference
0.25, 0.5, 1, 2, 4, 8, 12, 24 h Plasma 0.3 mL Parent drug quantification
0-6, 6-12, 12-24 h Urine Pooled total volume Metabolite profiling
0-24, 24-48, 48-72 h Feces Total weight Excretion balance

The experimental workflow for the in vivo pharmacokinetic study is systematically presented below:

G In Vivo Pharmacokinetic Study Workflow Start Study Initiation AnimalPrep Animal Preparation (Sprague-Dawley rats, n=5) Start->AnimalPrep Dosing This compound Administration (20 mg/kg) AnimalPrep->Dosing SampleCollection Biological Sample Collection Dosing->SampleCollection Plasma Plasma (Serial time points) SampleCollection->Plasma Urine Urine (0-6, 6-12, 12-24 h) SampleCollection->Urine Feces Feces (0-24, 24-48, 48-72 h) SampleCollection->Feces SamplePrep Sample Preparation (Protein precipitation + SPE) Plasma->SamplePrep Urine->SamplePrep Feces->SamplePrep Analysis UHPLC-QTOF-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing (Pharmacokinetic parameters) Analysis->DataProcessing End Study Report DataProcessing->End

In Vitro Metabolism Study Protocol

Liver Microsome Incubations

The in vitro metabolism studies provide crucial information about this compound's metabolic stability and the enzymes responsible for its biotransformation. This protocol utilizes rat liver microsomes (RLM) and human liver microsomes (HLM) to enable species comparison and facilitate human pharmacokinetic predictions.

  • Incubation System:

    • Microsomal Protein: 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)
    • Cofactor System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
    • Substrate Concentration: 10 μM this compound (from 10 mM stock in DMSO; final DMSO concentration <0.1%)
    • Total Incubation Volume: 200 μL
    • Incubation Conditions: 37°C in shaking water bath; reactions initiated by addition of NADPH-regenerating system after 3-minute pre-incubation
  • Reaction Termination:

    • Time Points: 0, 5, 15, 30, 60 minutes
    • Method: Equal volume of ice-cold acetonitrile added to stop reaction
    • Processing: Vortex mixed for 30 seconds, centrifuged at 14,000 × g for 10 minutes; supernatant transferred for analysis
  • Control Incubations:

    • Negative Control 1: Incubations without NADPH-regenerating system
    • Negative Control 2: Heat-inactivated microsomes (95°C for 15 minutes)
    • Positive Control: Testosterone (for CYP3A4 activity verification)

Table 2: In Vitro Incubation Conditions for this compound Metabolism Studies

Parameter Condition 1 Condition 2 Condition 3
Microsomal Source Rat Liver Microsomes Human Liver Microsomes Control (Heat-inactivated)
Protein Concentration 0.5 mg/mL 0.5 mg/mL 0.5 mg/mL
This compound Concentration 10 μM 10 μM 10 μM
Incubation Time 0-60 min 0-60 min 0-60 min
Key Metabolites Formed M1, M2, M3 M1, M2 None

Sample Preparation Techniques

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Selection: Oasis HLB SPE cartridges (60 mg, 3 mL) or equivalent reverse-phase sorbent
  • Conditioning: 3 mL methanol followed by 3 mL deionized water
  • Loading: Biological samples (plasma, urine) centrifuged at 10,000 × g for 10 minutes; supernatant loaded onto conditioned cartridges
  • Washing: 3 mL 5% methanol in water to remove interfering compounds
  • Elution: 2 × 1.5 mL methanol or acetonitrile:methanol (80:20, v/v) to elute analytes
  • Reconstitution: Eluents evaporated to dryness under gentle nitrogen stream at 40°C; reconstituted in 100 μL initial mobile phase for LC-MS analysis
Protein Precipitation Protocol
  • Precipitation Reagent: Ice-cold acetonitrile (3:1 ratio of reagent to sample volume)
  • Procedure:
    • Add precipitation reagent to biological sample
    • Vortex mix for 1 minute
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Transfer supernatant to clean tube
    • Evaporate under nitrogen stream at 40°C
    • Reconstitute in appropriate mobile phase

UHPLC-QTOF-MS/MS Analysis Parameters

Chromatographic Conditions
  • UHPLC System: Acquity UHPLC system (Waters) or equivalent
  • Column: Acquity UHPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
  • Column Temperature: 40°C
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-15 min: 5-95% B (linear gradient)
    • 15-17 min: 95% B (hold)
    • 17-17.1 min: 95-5% B
    • 17.1-20 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Sample Temperature: 10°C
Mass Spectrometry Conditions
  • Instrument: TripleTOF 5600+ system (Sciex) or equivalent QTOF mass spectrometer
  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Source Parameters:
    • Ion Source Gas 1: 50 psi
    • Ion Source Gas 2: 50 psi
    • Curtain Gas: 30 psi
    • Temperature: 550°C
    • Ion Spray Voltage: 5500 V
  • Data Acquisition:
    • TOF-MS Scan: m/z 100-1000 (accumulation time 250 ms)
    • Product Ion Scan: m/z 50-1000 (accumulation time 100 ms)
    • Collision Energy: 35 eV with collision energy spread of 15 eV
  • Data-Dependent Acquisition:
    • Survey scan at 250 ms
    • Top 8 most intense ions selected for MS/MS
    • Dynamic exclusion for 4 seconds after 2 occurrences

The analytical workflow for metabolite identification is visualized below, showing the comprehensive process from sample introduction to data interpretation:

G UHPLC-QTOF-MS/MS Metabolite Identification Workflow Start Prepared Sample UHPLC UHPLC Separation (C18 column, 20 min gradient) Start->UHPLC ESI ESI Ionization (Positive mode, 5500V) UHPLC->ESI QTOF QTOF Mass Analysis (High resolution, accurate mass) ESI->QTOF DDA Data-Dependent Acquisition (Top 8 ions selected for MS/MS) QTOF->DDA DataProcessing Data Processing (Mass defect filter, peak picking) DDA->DataProcessing MetID Metabolite Identification (Elemental composition, fragment analysis) DataProcessing->MetID End Metabolite Structure Elucidation MetID->End

Data Processing and Metabolite Identification

Metabolite Identification Strategy

The identification of this compound metabolites involves a systematic approach utilizing high-resolution mass spectrometry data and advanced data processing techniques:

  • Mass Defect Filtering: Application of multiple mass defect filters to eliminate false-positive ions and enhance detection of potential metabolites
  • Metabolite Profiling:
    • Chromatographic Peak Detection: Using intensity threshold >1000 counts and mass tolerance <5 ppm
    • Metabolite Search: Identification of potential metabolites based on common biotransformations:
      • Hydroxylation: +15.9949 Da
      • Dealkylation: -14.0157 Da (methyl) or -28.0313 Da (ethyl)
      • Glucuronidation: +176.0321 Da
      • Acetylation: +42.0106 Da
  • Structural Elucidation:
    • Accurate Mass Measurement: Mass error <5 ppm for elemental composition determination
    • Fragmentation Analysis: Interpretation of MS/MS spectra for structural confirmation
    • Retention Time Behavior: Correlation of hydrophobicity with metabolic transformations

Table 3: this compound Metabolites Identified in Rat Studies

Metabolite ID Retention Time (min) Observed m/z Mass Shift Proposed Biotransformation Biological Matrix
M1 6.34 331.1425 +15.9949 Hydroxylation Urine, Plasma, Feces
M2 7.15 301.1320 -14.0157 Demethylation Urine, Plasma
M3 5.87 507.1746 +176.0321 Glucuronidation Urine
M4 8.02 343.1531 +42.0106 Acetylation Urine
M5 6.98 317.1374 +31.9898 Dihydroxylation Urine, Feces

In Silico Toxicological Screening

Computational Assessment of Metabolite Safety

Following metabolite identification, in silico toxicological screening provides an initial assessment of potential safety concerns associated with this compound metabolites. This protocol utilizes computational approaches to prioritize metabolites for further investigation:

  • Software Tools:
    • DEREK Nexus: For knowledge-based toxicity prediction
    • METEOR: For metabolic pathway analysis
    • ADMET Predictor: For absorption, distribution, metabolism, excretion, and toxicity properties
  • Toxicological Endpoints:
    • Genotoxicity: Structural alerts for mutagenicity and clastogenicity
    • Hepatotoxicity: Potential for liver damage based on structural features
    • Cardiotoxicity: Assessment of hERG channel inhibition potential
    • Carcinogenicity: Evaluation of structural fragments associated with carcinogenic potential

Based on published studies, two this compound metabolites were predicted to exhibit a certain degree of lung or liver toxicity through these computational approaches, highlighting the importance of integrated metabolite identification and safety assessment in drug development programs [1].

Conclusion and Research Implications

The comprehensive protocols outlined in this document provide researchers with detailed methodologies for conducting This compound pharmacokinetic studies from in vitro metabolism assessments to in vivo pharmacokinetic profiling. The integration of advanced analytical technologies like UHPLC-QTOF-MS/MS with sophisticated data processing techniques enables thorough characterization of this compound's metabolic fate.

These application notes highlight the identification of eleven previously unknown metabolites of this compound in in vivo studies, with hydroxylation, dealkylation, acetylation, and glucuronidation identified as the major metabolic pathways. The combination of experimental data with computational toxicology assessment creates a robust framework for evaluating both the pharmacokinetic and safety properties of this compound and its metabolites.

Future research directions should include:

  • Enzyme phenotyping studies to identify specific cytochrome P450 enzymes responsible for this compound metabolism
  • Drug-drug interaction potential assessment using specific chemical inhibitors or recombinant enzymes
  • Pharmacokinetic-pharmacodynamic modeling to correlate this compound and metabolite exposure with pharmacological effects
  • Absolute bioavailability studies to determine the extent of systemic exposure after oral administration

These protocols provide a foundation for comprehensive pharmacokinetic characterization of this compound that can be adapted for similar thiophene-based pharmaceutical compounds undergoing preclinical development.

References

Tinoridine protein precipitation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Protein Precipitation Methods

Protein precipitation is a common technique to concentrate proteins and remove contaminants by altering the solvation potential of the solvent, which reduces protein solubility [1] [2]. The core principle involves the addition of a precipitating agent that disrupts the hydration shell around proteins, leading to their aggregation and sedimentation upon centrifugation [2].

The table below summarizes the most common protein precipitation methods that can be applied in a drug development context.

Method Typical Procedure & Reagents Mechanism Advantages Disadvantages/Considerations
Acetone Precipitation [1] Add 4 volumes of cold acetone (-20°C) to sample. Incubate at -20°C for 60 min. Centrifuge to pellet. Organic solvent reduces dielectric constant, disrupting protein solvation. Common initial clean-up step. Precipitate can be difficult to resuspend; may denature proteins.
TCA Precipitation [1] Add 1/2 volume of 50% (w/v) cold TCA (0°C) to sample. Incubate on ice 10-20 min. Centrifuge to pellet. Acid alters protein charge, causing aggregation at low pH. Efficient for concentrated/dilute proteins. Strong acid requires careful handling; can denature proteins.
TCA-Acetone Precipitation [1] Add 4 volumes of cold 15% TCA in acetone (-20°C). Incubate at -20°C for 20-60 min. Centrifuge to pellet. Combines mechanisms of acid and organic solvent. Superior recovery vs. TCA or acetone alone. Precipitate can be difficult to resuspend.
Methanol-Chloroform [1] Add 4 vols methanol, 1 vol chloroform, then 3-4 vols water. Vortex, centrifuge. Discard upper phase, add methanol, re-centrifuge. Phase separation partitions protein to interface. Effective for removing lipids/detergents; high purity. More complex workflow; requires hazardous solvents.
Ammonium Sulfate (Salting Out) [2] Add increasing concentrations of ammonium sulfate to sample. Incubate, then centrifuge. High salt concentration competes for water, destabilizing protein hydration shells. Good for fractionation; can help preserve activity. Requires optimization of saturation; salt must be removed later.

Workflow for Precipitated Protein Analysis

After precipitation, the next critical step is to redissolve the protein pellet and accurately determine its concentration. The workflow below outlines this process, followed by common quantification methods.

A Precipitated Protein Pellet B Resuspend Pellet A->B C Quantify Protein B->C D Proceed to Downstream Analysis C->D

The Bicinchoninic Acid (BCA) Assay is a widely used method for quantifying total protein concentration due to its sensitivity and compatibility with various samples [3] [4].

Principle: The assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline environment (biuret reaction). The Cu⁺ ions then form a purple-colored complex with bicinchoninic acid (BCA), which strongly absorbs light at 562 nm [3] [4]. The color intensity is proportional to the protein concentration.

Detailed Protocol [4]:

  • Prepare Reagents:

    • BCA Working Reagent: Mix 50 parts Reagent A (50 mg/mL BCA in 2% sodium carbonate) with 1 part Reagent B (4% cupric sulfate in 0.4 N sodium hydroxide). Mix well and incubate at room temperature for 30 minutes before use.
    • Protein Standards: Prepare a series of Bovine Serum Albumin (BSA) standards in the range of 0 to 2 mg/mL using distilled water.
  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown protein sample into a 96-well microplate.
    • Add 200 µL of the BCA Working Reagent to each well.
    • Mix the plate thoroughly by shaking or pipetting.
    • Incubate the plate at 37°C for 30 minutes.
    • After incubation, cool the plate to room temperature.
    • Measure the absorbance at 562 nm using a microplate reader. The reading should be taken within 30 minutes of stopping the reaction.
  • Data Analysis:

    • Plot a standard curve using the absorbance values of the BSA standards.
    • Calculate the protein concentration of the unknown samples using the standard curve.

Considerations:

  • The BCA assay is sensitive to interfering substances. High concentrations of detergents, reducing agents, or chelating agents can affect the results [3] [4].
  • The assay's color development depends on incubation time and temperature, so it is crucial to treat all standards and samples identically [3].

Critical Considerations for Method Adaptation

When applying these general protocols to a specific drug like tinoridine, several factors require careful attention:

  • Solvent Compatibility: The solvents used to dissolve this compound (e.g., DMSO) may be incompatible with precipitation reagents. You may need to adjust solvent concentrations or employ a more robust method like methanol-chloroform for samples containing organic solvents [1].
  • Optimization is Key: The ratios and incubation times in the tables are starting points. You will need to empirically determine the optimal precipitant-to-sample volume ratio, incubation time, and temperature for your specific protein and buffer system.
  • Analysis Interference: Always consider whether components of your sample or the precipitating agents might interfere with downstream quantification assays like the BCA assay [3].

References

Application Note: Structural Elucidation of Tinoridine Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) that also exhibits potent radical scavenger and antiperoxidative activity. Unlike common NSAIDs that inhibit cyclooxygenase, its mechanism is attributed to a biomembrane-stabilizing action, particularly on lysosomes [1]. A critical aspect of drug development is understanding a compound's metabolic fate. This application note details a protocol for the rapid structural characterization of in vivo and in vitro metabolites of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS). The workflow also includes in silico toxicological screening of the identified metabolites [2] [3].

2. Experimental Protocol The following section provides a step-by-step methodology for metabolite identification and characterization.

2.1. In Vivo and In Vitro Studies

  • In Vivo Dosing and Sample Collection: Administer this compound to Sprague-Dawley rats (n=5) at a dose of 20 mg per kg of body weight. Collect blood, urine, and feces samples at various time points up to 24 hours post-administration [2] [4].
  • In Vitro Incubation: Incubate this compound with both rat liver microsomes and human liver microsomes to study phase I metabolism [2].

2.2. Sample Preparation An optimized sample preparation protocol is crucial for enriching metabolites and reducing matrix interference.

  • Protein Precipitation: Add acetonitrile to the biological samples (plasma, urine, microsomal incubations) to precipitate and remove proteins.
  • Solid-Phase Extraction (SPE): Further clean and concentrate the metabolites from the supernatant using SPE. This step improves the sensitivity and quality of the mass spectrometric analysis [2] [3].

2.3. UHPLC-QTOF-MS/MS Analysis

  • Chromatography: Employ a UHPLC system for high-resolution separation. The specific column and gradient were not detailed in the search results, but a reverse-phase C18 column with a water/acetonitrile gradient containing a volatile modifier (e.g., formic acid) is typical.
  • Mass Spectrometry: Use a QTOF mass spectrometer for analysis. Key parameters and data processing steps include:
    • Accurate Mass Measurement: Acquire data in high-resolution mode to determine the precise mass of precursor and fragment ions, enabling elemental composition assignment [2] [4].
    • Data-Dependent Acquisition (DDA): Use this mode to automatically trigger MS/MS scans on the most intense ions from the full scan, providing structural information.
    • Data Processing with Mass Defect Filter (MDF): Apply multiple mass defect filters to the raw data. This technique helps eliminate false-positive ions by filtering for masses that fall within a predictable range based on the parent drug's mass defect, streamlining the identification of true metabolites [2].

2.4. In Silico Toxicological Screening Evaluate the potential toxicity of the identified this compound metabolites using specialized software. The referenced study used TOPKAT and DEREK programs to predict toxicological endpoints based on the metabolites' chemical structures [2] [4].

The workflow for the entire experimental process is summarized in the following diagram:

InVivo In Vivo Study (Rat dosing, sample collection) SamplePrep Sample Preparation (Protein precipitation + SPE) InVivo->SamplePrep InVitro In Vitro Study (Liver microsome incubation) InVitro->SamplePrep UHPLC UHPLC-QTOF-MS/MS Analysis SamplePrep->UHPLC DataProc Data Processing (Mass Defect Filter) UHPLC->DataProc ToxScreen In Silico Toxicity Screening DataProc->ToxScreen Results Metabolite Identification & Toxicity Report ToxScreen->Results

3. Results & Data The application of the above protocol led to the identification of 11 previously unknown metabolites of this compound.

Table 1: Identified Metabolites of this compound in Rat Urine

Metabolite ID Metabolic Reaction Primary Fragmentation (MS/MS) Notes
M1 Glucuronide Conjugation --- Phase II metabolite; significant in urine [2].
M2 Acetylation --- Phase II metabolite; identified in urine samples [2].
M3 Hydroxylation --- Phase I metabolite; common oxidative reaction [2].
M4 Dealkylation --- Phase I metabolite; involves loss of an alkyl group [2].
... ... ... ...
M11 --- --- ---

Note: The search results confirm the identification of 11 metabolites through these pathways but do not provide the specific fragmentation patterns for each one. These would be determined from the high-resolution MS/MS spectra [2] [4].

Table 2: Summary of Metabolite Distribution and Toxicity Findings

Sample Type Number of Metabolites Identified Key Findings
In Vivo (Rat)
Urine 11 Primary matrix for metabolite identification [2].
Plasma Some A subset of the 11 metabolites was detected [2].
Feces Some A subset of the 11 metabolites was detected [2].
In Vitro
Liver Microsomes 2 (major) These two were also observed in vivo [2].
In Silico Toxicity 2 metabolites Proposed to show a certain degree of lung or liver toxicity [2] [4].

4. Protocol Implementation Notes

  • Method Development: When adapting this protocol, focus on optimizing the UHPLC gradient for separation and the collision energy in the MS/MS for informative fragmentation.
  • Quality Control: Include quality control samples, such as blank matrix and zero-time point incubations, to distinguish true metabolites from background ions and artifacts.
  • Data Analysis Leverage: The use of Mass Defect Filter (MDF) is a powerful tool for processing high-resolution MS data for metabolites. It significantly reduces the time needed for data mining by filtering out ions that do not fall within the expected mass defect window of potential metabolites [2].

Conclusion

This protocol demonstrates a comprehensive workflow for the identification and characterization of this compound metabolites. The combination of advanced UHPLC-QTOF-MS/MS, strategic sample preparation, and intelligent data processing techniques like MDF allows for the successful elucidation of 11 novel metabolites. The integration of in silico toxicological screening further provides valuable early insights into the safety profile of the drug and its metabolic products, highlighting two metabolites with potential organ-specific toxicity. This integrated approach is highly applicable to modern drug development pipelines.

References

Application Note: Protocol for In Vivo Metabolite Identification of Tinoridine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with potent radical scavenging and anti-peroxidative activities [1] [2]. Understanding the metabolic profile of a drug is a critical component of the development pipeline, as it provides a scientific foundation for improving drug effectiveness and safety [3]. This document outlines a detailed protocol for the identification and characterization of in vivo metabolites of this compound, based on a published study and standard practices in the field. The primary goal is to enable researchers to identify the structure of metabolites, understand the metabolic pathways, and assess potential toxicological risks.

Experimental Design

A successful in vivo metabolite identification study requires careful planning of the animal model, dosing, and sample collection strategy.

2.1. Animals and Dosing

  • Species: Sprague-Dawley rats (n=5) [1].
  • Dosage: 20 mg per kg of body weight [1].
  • Route of Administration: The specific route (e.g., oral gavage, intravenous) used in the referenced study is not detailed, but common routes for such studies include PO (oral), IV (intravenous), and SC (subcutaneous) [3].

2.2. Sample Collection Biosamples should be collected at multiple time points to capture the full metabolic profile. The following table summarizes the sample types and collection timeline as indicated in the this compound study [1]:

Sample Type Collection Time Points
Blood / Plasma Multiple time points up to 24 hours
Urine Multiple time points up to 24 hours
Feces Multiple time points up to 24 hours

Proper processing of these samples is crucial. This typically involves immediate freezing at -80°C or processing via protein precipitation and solid-phase extraction to enrich metabolites and remove interfering proteins [1] [3].

Analytical Methodology

The core of metabolite identification lies in the use of advanced liquid chromatography and mass spectrometry techniques.

3.1. Instrumentation

  • Platform: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS) [1].
  • Key Features:
    • Chromatography: UHPLC provides superior separation efficiency, reducing peak width and ion suppression from the biological matrix [3].
    • Mass Spectrometry: QTOF-MS/MS delivers accurate mass measurements for both parent ions and fragment ions, which is essential for determining elemental composition and elucidating metabolite structures [1] [3].

3.2. Data Processing Raw data from LC-MS runs are complex. Effective data processing strategies include:

  • Mass Defect Filter (MDF): A software-based filter used to eliminate false-positive ions by leveraging the small mass defect shifts caused by common biotransformations [1].
  • Multiple Data Processing Techniques: Use both targeted and non-targeted analytical methods, combining software like Compound Discoverer or BioPharma Finder with manual data inspection to ensure comprehensive metabolite discovery [4].

The following diagram illustrates the complete experimental workflow from animal study to metabolite identification:

G cluster_1 Biosamples cluster_2 Data Techniques AnimalStudy In Vivo Animal Study SampleCollection Sample Collection AnimalStudy->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep Urine Urine SampleCollection->Urine Feces Feces SampleCollection->Feces Plasma Plasma SampleCollection->Plasma DataAcquisition LC-HRMS Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing MetID Metabolite Identification DataProcessing->MetID Software Software DataProcessing->Software Manual Manual DataProcessing->Manual MDF MDF DataProcessing->MDF Reporting Reporting & Interpretation MetID->Reporting Mass Mass Defect Defect Filter Filter ];        Software [label= ];        Software [label= ];        Manual [label= ];        Manual [label= Inspection Inspection ];        MDF [fillcolor= ];        MDF [fillcolor=

This compound Metabolite Profile

Application of the above protocol to this compound in rats revealed a comprehensive metabolic profile. The following table summarizes the 11 hitherto unknown metabolites identified in the study [1]:

Matrix Number of Metabolites Identified Major Biotransformations Observed
Urine 11 Hydroxylation, Dealkylation, Acetylation, Glucuronidation
Plasma Metabolites also observed (number not specified) -
Feces Metabolites also observed (number not specified) -
In Vitro (Liver Microsomes) 2 major metabolites Also observed in vivo

In Silico Toxicological Screening

After identifying metabolites, an initial assessment of their potential toxicity can be performed using in silico tools.

  • Procedure: Computational models are used to predict the toxicological properties of the characterized metabolite structures.
  • Finding for this compound: Screening of the 11 metabolites suggested that two of them showed a certain degree of predicted lung or liver toxicity [1]. This is a crucial finding for directing further investigative toxicology studies.

Protocol Summary

This section provides a concise, step-by-step protocol suitable for a laboratory setting.

Step 1: In Vivo Dosing and Sample Collection

  • Administer this compound (e.g., 20 mg/kg) to Sprague-Dawley rats (n=5).
  • Collect blood (for plasma/se-rum), urine, and feces at predetermined time points up to 24 hours.
  • Immediately freeze samples at -80°C or process.

Step 2: Sample Preparation

  • Thaw samples on ice.
  • Precipitate proteins using a solvent like acetonitrile (ratio typically 1:3 sample:solvent).
  • Vortex and centrifuge to pellet precipitated proteins.
  • Further clean and enrich metabolites in the supernatant using Solid-Phase Extraction (SPE).
  • Evaporate eluent to dryness under a gentle nitrogen stream and reconstitute in a suitable solvent for LC-MS analysis.

Step 3: UHPLC-QTOF-MS/MS Analysis

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
    • Gradient: Use a linear gradient from 5% B to 95% B over 15-20 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive and/or negative mode.
    • Data Acquisition: Use data-dependent acquisition (DDA). First, perform a full MS scan in TOF mode (mass range: 50-1000 Da) to obtain accurate masses. Then, select the most intense ions for MS/MS fragmentation to obtain structural information.

Step 4: Data Processing and Metabolite Identification

  • Process the raw data using software (e.g., Compound Discoverer, Mass-MetaSite).
  • Apply a Mass Defect Filter to highlight potential metabolites.
  • Identify metabolites by comparing the accurate mass and fragmentation patterns of potential metabolites with those of the parent drug, this compound (MW: 352.88 g/mol for HCl salt [5]).
  • Propose structures for metabolites based on common biotransformations (e.g., +15.995 Da for hydroxylation, +176.032 Da for glucuronidation).

References

A Note on Tinoridine and SPE Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is a nonsteroidal anti-inflammatory drug (NSAID) with radical scavenging and antiperoxidative activity [1] [2]. Its metabolism and stability profiling are critical in pharmaceutical development [1] [3].

A specific, step-by-step SPE protocol exclusively for this compound is not described in the available literature. The most relevant study uses SPE to enrich this compound and its metabolites from biological samples but does not specify the exact sorbent or detailed conditioning and elution solvents [1]. Therefore, the following protocol is an extrapolation based on this study and established SPE principles [4].

Proposed SPE Protocol for this compound Metabolite Enrichment

This protocol is adapted from a study that successfully identified 11 novel this compound metabolites in rat urine, plasma, and feces [1]. The goal is to clean up and concentrate the analytes prior to UHPLC-QTOF-MS/MS analysis.

1. Principle SPE is used to isolate this compound and its metabolites from biological matrices. The method likely employs a reversed-phase mechanism, given the drug's structure and the use of acetonitrile for protein precipitation [1] [2]. The process involves retaining the analytes on a sorbent, washing away impurities, and then eluting the compounds of interest for analysis.

2. Materials

  • Biological Samples: Rat urine, plasma, or feces samples from animals administered this compound (e.g., 20 mg/kg) [1].
  • SPE Cartridges: While the specific sorbent is not stated, a reversed-phase C18 cartridge is a standard starting point for such applications. A 3 mL cartridge with 500 mg sorbent is a common and appropriate size [4].
  • Solvents: Acetonitrile, methanol, water, and possibly formic acid or ammonium hydroxide for pH adjustment [1] [4].
  • Equipment: Vacuum manifold for SPE, centrifuge, vortex mixer, and UHPLC-QTOF-MS/MS system for analysis.

3. Sample Pre-Treatment [1] [4] This is a critical first step to ensure the sample is compatible with the SPE sorbent.

  • Protein Precipitation: Acetonitrile is added to the biological sample (e.g., plasma) to precipitate proteins. The sample is then vortexed and centrifuged.
  • Preparation for Loading: The resulting supernatant is diluted with water or a suitable aqueous buffer to reduce the organic solvent content, ensuring the analytes will be retained on the reversed-phase SPE sorbent [4].

4. Solid-Phase Extraction Procedure The following workflow outlines the general steps for a reversed-phase SPE procedure. The exact solvents and volumes need to be optimized experimentally.

G Start Start Sample Prep PreTreat Sample Pre-treatment 1. Protein precipitation with acetonitrile 2. Dilute supernatant with water/buffer Start->PreTreat Condition Column Conditioning 1. Methanol (e.g., 2x cartridge volume) 2. Water or buffer (e.g., 2x volume) PreTreat->Condition Equil Column Equilibration Sample solvent (e.g., water) Condition->Equil Load Sample Application Load sample at ~1 mL/min Equil->Load Wash Wash Interferences Water with low % methanol or buffer Load->Wash Elute Elute Analytes High % organic solvent (e.g., Acetonitrile/Methanol) Collect eluent Wash->Elute Analyze Analysis Evaporate & reconstitute for UHPLC-MS/MS Elute->Analyze

5. Method Development Considerations

  • Sorbent Selection: If standard C18 phases do not provide sufficient retention for polar metabolites, consider newer hydrophilic sorbents designed for polar compounds [5].
  • Elution Optimization: Using two small aliquots of elution solvent is more efficient than one large volume for achieving a concentrated extract [4].

Application in Stability and Metabolite Profiling

The developed SPE method can be integrated into broader analytical workflows for drug development.

Stability and Degradation Profiling this compound undergoes degradation under various stress conditions. A comprehensive study identified six degradation products using HPLC and HRMS under hydrolytic, thermal, and photolytic conditions [3]. SPE can be used to isolate these degradation products from stability samples for further structural characterization.

Metabolite Identification and Workflow The primary application of SPE for this compound has been in metabolite identification. The following workflow illustrates how SPE is embedded within a larger bioanalytical process.

G Dosing In Vivo Dosing Administer this compound to animal model SampleColl Sample Collection Blood, urine, feces Dosing->SampleColl Prep Sample Preparation Protein precipitation & SPE SampleColl->Prep Analysis Chromatographic Separation UHPLC with C18 column Prep->Analysis Detection Mass Spectrometry Analysis QTOF-MS/MS with accurate mass measurement Analysis->Detection DataProc Data Processing Use mass defect filters to find metabolites Detection->DataProc ID Metabolite Identification Elucidate structures of 11+ metabolites DataProc->ID ToxScreen Toxicological Screening In silico assessment of metabolite toxicity ID->ToxScreen

Key Analytical Parameters from Literature The table below summarizes critical parameters from published studies on this compound analysis.

Parameter Details from Metabolite ID [1] Details from Degradation Study [3]
Analytical Technique UHPLC-QTOF-MS/MS HPLC-HRMS
Chromatography Reversed-phase X-Bridge C18 (250 × 4.6 mm, 5 μm)
Sample Prep Protein precipitation + SPE Not specified (stress conditions applied directly)
Key Findings 11 metabolites identified; in silico tools predicted some metabolites may have lung/liver toxicity. 6 degradation products characterized; drug stable under oxidative conditions but degraded in hydrolytic, thermal, and photolytic stress.

Key Conclusions for Researchers

  • Proven Utility: SPE is a validated sample preparation step for the enrichment of this compound and its metabolites from complex biological matrices, enabling comprehensive metabolite profiling [1].
  • Critical for Metabolite Toxicology: The application of this methodology revealed potentially toxic metabolites, underscoring the importance of thorough SPE cleanup and metabolite identification in drug safety evaluation [1].
  • Stability-Indicating Method: While not explicitly using SPE in the degradation study, the principles are directly transferable. SPE can be leveraged to isolate degradation products for stability-indicating method development [3].

References

Comprehensive Application Notes and Protocols: Tinoridine Dosing in Rat Models for Ferroptosis Research and Pain Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Tinoridine (also known as Y-3642) is an orally active non-steroidal anti-inflammatory drug (NSAID) that has recently gained significant research interest due to its novel mechanism of action involving ferroptosis inhibition in various disease models. This comprehensive protocol details the dosing, administration, and experimental considerations for using this compound in rat models, particularly focusing on its applications in intervertebral disc degeneration (IVDD) and pain management research. This compound's chemical structure (C₁₇H₂₀N₂O₂S) confers both traditional NSAID properties through cyclooxygenase (COX) inhibition and unique ferroptosis-modulating capabilities through interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, making it a valuable compound for investigating novel therapeutic approaches [1] [2].

The compound has a molecular weight of 316.418 g/mol and features a density of 1.256 g/cm³ with a melting point of 112-113°C. This compound demonstrates favorable oral bioavailability in rodent models, which has facilitated its investigation in various disease contexts. Recent studies have particularly highlighted its potential in addressing conditions where ferroptosis plays a key pathological role, including neuropathic pain, bone cancer pain, and disc degeneration disorders [2] [3]. The following table summarizes the fundamental chemical and toxicological properties of this compound:

Table 1: Fundamental Characteristics of this compound

Property Description
CAS Number 24237-54-5
Molecular Formula C₁₇H₂₀N₂O₂S
Molecular Weight 316.418 g/mol
Melting Point 112-113°C
Oral LD₅₀ (Rat) >10,200 mg/kg
Intraperitoneal LD₅₀ (Rat) 1,250 mg/kg
Oral LD₅₀ (Mouse) 5,400 mg/kg
Intraperitoneal LD₅₀ (Mouse) 1,600 mg/kg
Primary Biological Activity NSAID with ferroptosis inhibition via Nrf2 pathway

Therapeutic Mechanisms and Signaling Pathways

Ferroptosis Inhibition Mechanism

This compound's most distinctive mechanism involves the inhibition of ferroptosis, a recently characterized form of iron-dependent programmed cell death that plays critical roles in various pathological conditions. Through molecular docking studies, this compound has demonstrated high binding affinity to Nrf2, a master regulator of antioxidant response. This binding promotes Nrf2 expression and activity, leading to downstream effects that counteract the ferroptotic process [1]. The compound has been shown to rescues RSL3-induced ferroptosis in nucleus pulposus (NP) cells, with knockdown experiments confirming that this protective effect is specifically mediated through the Nrf2 pathway [1].

The ferroptosis process that this compound modulates involves several key components:

  • Iron dyshomeostasis: Excessive intracellular iron accumulation catalyzes reactive oxygen species (ROS) generation through Fenton reactions
  • Lipid peroxidation: Polyunsaturated fatty acids (PUFAs) in cell membranes undergo oxidative damage
  • GPX4 pathway disruption: Glutathione peroxidase 4 (GPX4), a crucial antioxidant enzyme, becomes inactivated
  • System Xc- impairment: This cystine/glutamate antiporter becomes compromised, reducing glutathione synthesis [3] [4]

This compound intervenes in this cascade primarily through Nrf2 activation, which enhances cellular antioxidant defenses and helps maintain membrane integrity under oxidative stress conditions.

Traditional NSAID Activity

In addition to its novel ferroptosis inhibitory properties, this compound functions as a conventional NSAID through COX enzyme inhibition, contributing to its anti-inflammatory and analgesic effects. This dual mechanism of action makes it particularly interesting for pain conditions where both inflammation and ferroptosis contribute to pathogenesis, such as in neuropathic pain models and bone cancer pain [2] [3]. The compound also demonstrates potent antiperoxidative ability and functions as a radical scavenger, further enhancing its antioxidant profile [2].

Table 2: Documented Therapeutic Effects of this compound in Disease Models

Disease Model Effects Observed Proposed Mechanism
Intervertebral Disc Degeneration Attenuated disease progression in rat models Nrf2-mediated ferroptosis inhibition in nucleus pulposus cells
Hepatotoxicity Inhibited CCl₄-induced liver damage in rats Reduction of oxidative stress and cytochrome P-450 protection
Lysosomal Stability Protected liver and kidney lysosomes in vivo Membrane stabilization through antioxidant activity
Inflammatory Pain Reduced pain and inflammation in clinical trials COX inhibition combined with antioxidant effects

Dosing Protocols and Experimental Administration

In Vivo Dosing in Rat Models

Based on current research findings, the following dosing protocols are recommended for this compound administration in rat models:

Table 3: this compound Dosing Protocols for Rat Models

Application Route Dose Frequency Duration Key Findings
IVDD Model Not specified (likely oral or intraperitoneal) Effective dose established in study Not specified Not specified Attenuated IVDD progression in rats [1]
Hepatotoxicity Protection Oral gavage 100 mg/kg Single dose, 1 hour before CCl₄ Acute study Inhibited serum transaminase increases; rescued liver microsomal cytochrome P-450 [2]
Lysosomal Protection Intraperitoneal 100 mg/kg Single dose Acute study Protected stability of rat liver and kidney lysosomes in vivo [2]
In Vitro Studies Cell culture 10-100 μM 30 minutes to 24 hours Varied by assay Inhibited acid phosphatase release from liver lysosomes [2]
Formulation and Administration

For in vivo studies, this compound can be administered through oral gavage or intraperitoneal injection, with the oral route demonstrating efficacy in hepatoprotection models. Based on its chemical properties, this compound can be suspended in standard vehicle solutions such as carboxymethylcellulose (CMC) or dissolved in dimethyl sulfoxide (DMSO) for stock solutions followed by dilution in aqueous buffers. For chronic studies, the high LD₅₀ value (>10,200 mg/kg orally in rats) indicates a wide safety margin, allowing for repeated dosing protocols with minimal toxicity concerns [2].

The hepatoprotection study demonstrated that a single 100 mg/kg oral dose administered one hour before carbon tetrachloride (CCl₄) challenge effectively inhibited the rise in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase levels, while also rescuing liver microsomal cytochrome P-450 and glucose-6-phosphatase activities [2]. This dosing regimen provides a reference point for designing studies targeting oxidative stress conditions.

Experimental Workflows and Protocol Details

In Vitro Assessment Protocol

Purpose: To evaluate this compound's effects on ferroptosis inhibition in cell cultures.

in_vitro_workflow In Vitro Ferroptosis Assessment Workflow Start Start: Plate nucleus pulposus cells Step1 RSL3 treatment to induce ferroptosis Start->Step1 Step2 This compound co-treatment (1-100 µM range) Step1->Step2 Step4 Viability assays (MTT, CCK-8) Step2->Step4 Step5 Lipid peroxidation measurement (MDA assay) Step2->Step5 Step6 Western blot for Nrf2/GPX4 Step2->Step6 Step3 Nrf2 knockdown validation (using siRNA) Step3->Step4 Step3->Step5 Step3->Step6 End Mechanism confirmation Step4->End Step5->End Step6->End

For in vitro studies, researchers should first plate nucleus pulposus cells (or other relevant cell types) in appropriate culture conditions. To model ferroptosis, treat cells with RSL3 (1-5 μM), a known GPX4 inhibitor that induces ferroptosis. For intervention, apply This compound across a concentration range of 1-100 μM simultaneously with or prior to RSL3 exposure. To confirm mechanism specificity, include conditions with Nrf2 knockdown using specific siRNA, which should reverse this compound's protective effects according to published research [1].

Assessment should include:

  • Cell viability assays (MTT, CCK-8) at 24-48 hours
  • Lipid peroxidation measurement via malondialdehyde (MDA) assay
  • Western blot analysis of Nrf2 and GPX4 expression
  • Immunofluorescence for cellular localization of Nrf2
In Vivo IVDD Model Protocol

Purpose: To evaluate this compound's efficacy in attenuating intervertebral disc degeneration in rats.

in_vivo_workflow In Vivo IVDD Study Workflow Start Animal groups: Control, IVDD Model, IVDD + this compound Step1 IVDD induction (surgical or chemical) Start->Step1 Step2 This compound treatment (100 mg/kg, daily) Step1->Step2 Step3 Monitoring period (4-8 weeks) Step2->Step3 Step4 Tissue collection and processing Step3->Step4 Step5 Histological analysis (Pfirrmann grading) Step4->Step5 Step6 Molecular analysis (Nrf2, GPX4, lipid peroxidation) Step4->Step6 End Therapeutic efficacy assessment Step5->End Step6->End

For in vivo disc degeneration studies, establish an IVDD rat model through surgical injury or enzymatic digestion of the disc. Divide animals into three groups: sham control, IVDD model, and IVDD model with this compound treatment. Administer this compound at 100 mg/kg daily (based on hepatoprotection studies) via appropriate route for 4-8 weeks. Monitor animals for behavioral signs of pain and mobility issues. Upon termination, collect disc tissues for:

  • Histological assessment using Pfirrmann grading or similar scoring systems
  • Immunohistochemistry for Nrf2, GPX4, and lipid peroxidation markers
  • qPCR analysis of ferroptosis-related genes (PTGS2, ACSL4, etc.)
  • Iron content measurement in disc tissues

Mechanism of Action Visualization

The following diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects:

mechanism This compound Molecular Mechanism Diagram This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 COX COX Inhibition This compound->COX GPX4 GPX4 Expression ↑ Nrf2->GPX4 Antioxidant Antioxidant Genes ↑ Nrf2->Antioxidant LipidPerox Lipid Peroxidation ↓ GPX4->LipidPerox Antioxidant->LipidPerox Ferroptosis Ferroptosis Inhibition LipidPerox->Ferroptosis Inflammation Inflammation ↓ COX->Inflammation Pain Pain Reduction Inflammation->Pain Ferroptosis->Pain IVDD IVDD Progression ↓ Ferroptosis->IVDD

Research Implications and Future Directions

The discovery of this compound's ferroptosis inhibitory activity positions it as a valuable tool for investigating this novel cell death pathway in various disease contexts. Its established safety profile in rodent models and dual mechanism of action (combining traditional NSAID activity with ferroptosis inhibition) makes it particularly promising for conditions where inflammation and oxidative stress converge, such as in chronic pain conditions and degenerative disorders [1] [3] [4].

From a research perspective, several promising directions emerge:

  • Combination therapies with other ferroptosis modulators
  • Chronic pain models beyond IVDD, including neuropathic and cancer pain
  • Dose optimization studies for long-term administration
  • Formulation development for enhanced bioavailability

The clinical relevance of this compound is supported by its status as an NSAID already used for low back pain therapy, potentially facilitating translational applications of research findings. The current evidence supporting its application from the perspective of ferroptosis inhibition provides a strong rationale for further investigation [1].

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting ferroptosis through Nrf2 activation. These application notes provide comprehensive protocols for its use in rat models, supported by current research findings. The detailed dosing guidelines, experimental workflows, and mechanistic insights offered in this document will assist researchers in designing rigorous studies to further explore this compound's therapeutic potential across various disease models.

References

Application Notes and Protocols: Tinoridine as a Novel Ferroptosis Inhibitor for Intervertebral Disc Degeneration Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Intervertebral disc degeneration (IVDD) represents a predominant pathological process underlying chronic low back pain, a condition that affects approximately 20% of the global population and imposes substantial socioeconomic burdens. [1] [2] The degenerative cascade involves structural disruption of disc components, including nucleus pulposus (NP) cells, progressive narrowing of disc spaces, and nerve root compression, ultimately leading to impaired mobility and persistent pain. [2] Current therapeutic strategies primarily focus on symptomatic management rather than addressing fundamental pathological mechanisms, highlighting a critical unmet need in clinical practice.

Ferroptosis, an iron-dependent form of programmed cell death characterized by mitochondrial contraction, oxidative stress, intracellular iron accumulation, and lipid peroxidation, has recently emerged as a significant contributor to IVDD pathogenesis. [1] [3] This distinct cell death modality differs from apoptosis, necroptosis, and autophagy in both biochemical and morphological features, being characterized by reduced mitochondrial volume, vanished cristae, and membrane density without typical nuclear alterations. The core ferroptosis pathway involves dysregulation of three essential metabolic processes: iron homeostasis, lipid metabolism, and antioxidant defense systems, particularly the System Xc-/GSH/GPX4 axis. [1]

Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified through molecular docking screening as a potent ferroptosis inhibitor with high binding affinity to nuclear factor-erythroid 2-related factor-2 (Nrf2), a master regulator of cellular antioxidant responses. [3] This application note comprehensively details the mechanistic basis, experimental protocols, and analytical methods for investigating this compound as a novel therapeutic agent for IVDD through ferroptosis inhibition, providing researchers with standardized procedures for evaluating its efficacy in both in vitro and in vivo model systems.

Mechanism of Action: this compound as a Ferroptosis Inhibitor in IVDD

Molecular Pathways of Ferroptosis in IVDD

The execution of ferroptosis in intervertebral disc cells revolves around three interconnected pathological processes: iron dyshomeostasis, lipid peroxidation, and antioxidant system impairment. Under physiological conditions, intracellular iron is precisely regulated through transferrin receptor-mediated uptake, ferritin storage, and iron exporter ferroportin. In degenerative disc environments, excessive iron accumulation occurs through increased transferrin receptor 1 (TfR1) expression and reduced ferroportin, leading to elevated intracellular Fe2+ pools. [1] This labile iron pool catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that initiate and propagate lipid peroxidation chains. [1]

Polyunsaturated fatty acids (PUFAs) incorporated into membrane phospholipids are particularly vulnerable to peroxidation, a process facilitated by enzymes such as acyl-CoA synthase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3). [1] The resulting phospholipid hydroperoxides (PL-PUFA-OOH) compromise membrane integrity, ultimately leading to membrane rupture and cell death. The cellular defense against this process is primarily mediated by glutathione peroxidase 4 (GPX4), which reduces phospholipid hydroperoxides to harmless lipid alcohols using glutathione (GSH) as a cofactor. [1] The System Xc- cystine/glutamate antiporter supplies cysteine for GSH synthesis, making it a critical component of the antioxidant machinery protecting against ferroptosis.

Table 1: Core Components of Ferroptosis Pathway in IVDD

Pathway Element Key Components Function in Ferroptosis Role in IVDD
Iron Metabolism TfR1, DMT1, STEAP3, Ferritin Regulates intracellular Fe2+ accumulation; Excess Fe2+ promotes Fenton reaction Iron overload in disc tissue exacerbates oxidative damage and cell death
Lipid Peroxidation ACSL4, LPCAT3, PUFAs, LOX, POR Generates phospholipid hydroperoxides that disrupt membrane integrity NP cell membranes become fragile; extracellular matrix degradation accelerates
Antioxidant Defense System Xc-, GSH, GPX4, Nrf2 Eliminates lipid hydroperoxides; maintains redox homeostasis Compromised antioxidant capacity in degenerative discs increases ferroptosis susceptibility
This compound's Molecular Interactions

This compound exerts its anti-ferroptotic effects primarily through direct interaction with Nrf2, a transcription factor that coordinates the expression of numerous antioxidant and cytoprotective genes. [3] Molecular docking studies demonstrate that this compound binds with high affinity to Nrf2, promoting its stabilization and nuclear translocation. [3] Once in the nucleus, Nrf2 activates the transcription of genes containing antioxidant response elements (ARE), including those involved in glutathione synthesis, iron metabolism, and ROS detoxification.

Specifically, Nrf2 activation by this compound enhances the expression of GPX4, the central enzyme that eliminates lipid hydroperoxides, thereby directly countering the execution phase of ferroptosis. [3] Additionally, Nrf2 upregulates genes involved in cellular iron homeostasis, reducing the labile iron pool available for Fenton chemistry. The coordinated induction of this antioxidant program by this compound effectively suppresses the lipid peroxidation cascade and preserves NP cell viability under pro-ferroptotic conditions, positioning it as a promising therapeutic candidate for mitigating IVDD progression.

G This compound Inhibition of Ferroptosis via Nrf2 Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE Binds to GPX4 GPX4 ARE->GPX4 Upregulates SLC7A11 SLC7A11 ARE->SLC7A11 Upregulates Ferritin Ferritin ARE->Ferritin Upregulates Lipid_Peroxidation Lipid_Peroxidation GPX4->Lipid_Peroxidation Inhibits SLC7A11->GPX4 GSH Synthesis Iron_Overload Iron_Overload Ferritin->Iron_Overload Sequesters Iron Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Causes ROS ROS Iron_Overload->ROS Fenton Reaction ROS->Lipid_Peroxidation Promotes

Figure 1: this compound inhibits ferroptosis through Nrf2 pathway activation. This compound binds and activates Nrf2, which translocates to the nucleus and binds antioxidant response elements (ARE), upregulating GPX4, SLC7A11 (System Xc- component), and ferritin. These proteins collectively inhibit lipid peroxidation, reduce ROS, and sequester iron, ultimately preventing ferroptosis execution.

Experimental Protocols

In Vitro Assessment of this compound in Nucleus Pulposus Cells
3.1.1 Cell Culture and Differentiation
  • Cell Source: Human NP cells (ScienCell Research Laboratories, #4800) and human monocytic THP-1 cells (Cell Bank of Chinese Academy of Sciences, TCHu 57). [2]
  • Culture Conditions: Maintain NP cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 0.1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. [2]
  • Macrophage Differentiation: Differentiate THP-1 cells into macrophages (MΦ) by treatment with 100 ng/ml phorbol 12-myristate 13-acetate (PMA) for 24 hours. [2]
  • Experimental Groups: Include (1) vehicle control, (2) ferroptosis inducer (RSL3, 1-5 μM), (3) this compound (10-100 μM) + RSL3, and (4) positive control (ferrostatin-1, 1-10 μM). [3]
3.1.2 Ferroptosis Induction and this compound Treatment
  • Ferroptosis Induction: Treat NP cells with RSL3 (1-5 μM) for 12-24 hours to induce ferroptosis through direct GPX4 inhibition. [3]
  • This compound Treatment: Pre-treat cells with this compound (10-100 μM) for 2 hours prior to RSL3 exposure to evaluate protective effects. [3]
  • Nrf2 Knockdown Validation: Transfert NP cells with Nrf2-specific siRNA (50-100 nM) using appropriate transfection reagents 48 hours prior to this compound treatment to confirm Nrf2-dependent mechanisms. [3]
3.1.3 Assessment of Ferroptosis Markers
  • Cell Viability Analysis: Measure using CCK-8 or MTT assays according to manufacturer protocols after 24-hour treatments. [3]
  • Lipid Peroxidation Assessment: Quantify using C11-BODIPY 581/591 fluorescence probe (5 μM, 30 min incubation) by flow cytometry or fluorescence microscopy. [1]
  • Intracellular Iron Measurement: Determine labile iron pool using Phen Green SK (5 μM, 30 min) or FerroOrange (1 μM, 30 min) following manufacturer guidelines. [1]
  • GSH/GSSG Ratio: Quantify using commercial GSH/GSSG detection kits according to manufacturer protocols. [1]
  • Western Blot Analysis: Evaluate protein expression of Nrf2, GPX4, SLC7A11, and FTH1 using standard protocols with β-actin as loading control. [3]

Table 2: Key Assays for Evaluating this compound's Anti-ferroptotic Effects

Parameter Assay Method Experimental Conditions Expected Outcome with this compound
Cell Viability CCK-8/MTT assay 24-h treatment; n=6 replicates/group Dose-dependent rescue of RSL3-induced cytotoxicity
Lipid ROS C11-BODIPY 581/591 5 μM, 30 min incubation; flow cytometry Significant reduction in oxidized C11-BODIPY signal
Intracellular Iron FerroOrange 1 μM, 30 min incubation; fluorescence microscopy Decreased fluorescence intensity indicating reduced Fe2+
GPX4 Activity Commercial activity kit Cell lysates; n=3 replicates/group Preservation of GPX4 activity despite RSL3 challenge
Nrf2 Activation Western blot/Immunofluorescence Nuclear/cytoplasmic fractionation Increased nuclear Nrf2 translocation
Gene Expression qRT-PCR RNA isolation; reference gene GAPDH Upregulation of Nrf2-target genes (NQO1, HO-1, GCLM)
In Vivo Evaluation in Rat IVDD Models
3.2.1 Animal Model Establishment
  • Animal Selection: Use 8-10 week old male Sprague-Dawley rats (250-300 g), with minimum n=8 animals per experimental group to ensure statistical power. [3]
  • IVDD Induction: Perform percutaneous needle puncture of caudal discs (Co6/7, Co7/8, Co8/9) using 20G needles under anesthesia to induce degenerative changes. [3]
  • Treatment Groups: Include (1) sham operation, (2) IVDD + vehicle, (3) IVDD + this compound (10 mg/kg), and (4) IVDD + positive control (ferrostatin-1, 5 mg/kg). [3]
  • Administration Route: Administer this compound intraperitoneally daily for 4-8 weeks post-surgery. [3]
3.2.2 Tissue Collection and Analysis
  • Disc Harvesting: Euthanize animals at experimental endpoint and collect caudal disc tissues for histological and molecular analyses. [3]
  • Histological Assessment: Process tissues for paraffin sectioning (5 μm thickness) and stain with hematoxylin & eosin (H&E) and Safranin O-Fast Green according to standard protocols. [3]
  • Histological Scoring: Evaluate disc degeneration using established grading systems assessing NP cellularity, matrix staining, and annulus fibrosus organization. [3]
  • Immunohistochemistry: Perform staining for GPX4, 4-hydroxynonenal (4-HNE, lipid peroxidation marker), and Nrf2 using standard protocols with appropriate positive and negative controls. [3]

G In Vivo IVDD Model Experimental Workflow cluster_1 Week 0 cluster_2 Week 1 cluster_3 Weeks 1-8 cluster_4 Week 8 cluster_5 Endpoint Analysis Animal_Preparation Animal_Preparation Group_Assignment Group_Assignment Animal_Preparation->Group_Assignment IVDD_Induction IVDD_Induction Surgical_Procedure Surgical_Procedure IVDD_Induction->Surgical_Procedure Treatment Treatment Drug_Administration Drug_Administration Treatment->Drug_Administration Tissue_Collection Tissue_Collection Harvesting Harvesting Tissue_Collection->Harvesting Analysis Analysis Histology Histology Analysis->Histology IHC IHC Analysis->IHC MRI MRI Analysis->MRI Group_Assignment->IVDD_Induction Surgical_Procedure->Treatment Drug_Administration->Tissue_Collection Harvesting->Analysis

Figure 2: In vivo experimental workflow for evaluating this compound in rat IVDD models. The timeline spans 8 weeks from animal preparation through endpoint analysis, including surgical induction of IVDD, sustained drug administration, and comprehensive tissue evaluation using histological, immunohistochemical, and imaging approaches.

Data Analysis and Interpretation

Quantitative Assessment of Therapeutic Outcomes

Histopathological evaluation serves as a primary endpoint for assessing this compound efficacy in IVDD models. The modified Pfirrmann grading system provides a standardized approach for classifying degenerative changes based on disc structure, distinction between nucleus pulposus and annulus fibrosus, and signal intensity from MRI T2-weighted images. [4] this compound treatment should demonstrate significant improvement in these parameters compared to vehicle-treated IVDD controls, with particular attention to preservation of NP cellularity and extracellular matrix integrity.

Iron accumulation and lipid peroxidation represent critical molecular endpoints for confirming this compound's anti-ferroptotic activity. Quantitative analysis of immunohistochemical staining for 4-HNE (lipid peroxidation marker) and Perl's Prussian blue (iron deposition) should reveal significant reductions in this compound-treated animals compared to degenerative controls. [3] Similarly, Western blot analysis of Nrf2, GPX4, and SLC7A11 expression in disc tissues should demonstrate this compound-mediated upregulation of these protective proteins, confirming the proposed mechanism of action.

Morphometric measurements including intervertebral height index (IHI) provide objective assessment of disc preservation. IHI is calculated using radiographic measurements according to the formula: IHI = (d + c)/(a + b) × 100%, where a represents the length of the lower edge of the upper vertebrae, b represents the length of the upper edge of the lower vertebral body, c represents the height of the posterior edge of the intervertebral space, and d represents the height of the anterior edge of the intervertebral space. [4] this compound treatment should mitigate IVDD-associated disc space narrowing, resulting in significantly higher IHI values compared to degenerative controls.

Validation of Mechanism

Nrf2 dependency must be conclusively established through both in vitro and in vivo approaches. In NP cell cultures, Nrf2 knockdown via siRNA should significantly attenuate this compound's protective effects against RSL3-induced ferroptosis, confirming the central role of this transcription factor. [3] Similarly, histological assessment of nuclear Nrf2 localization in disc tissues should demonstrate enhanced nuclear translocation in this compound-treated animals, correlating with improved disc preservation.

Integrated pathway analysis should contextualize this compound's effects within the broader ferroptosis network. This includes assessment of complementary pathways such as the glutathione-based GPX4 system, the FSP1-CoQ10 pathway, and the GCH1-BH4 system, which collectively govern cellular susceptibility to ferroptosis. While this compound primarily operates through Nrf2 activation, potential interactions with these parallel systems may contribute to its overall efficacy and should be explored in comprehensive mechanistic studies.

Application Notes for Research Use

Protocol Optimization Considerations

Dose-response relationships for this compound should be carefully established in specific experimental systems, as efficacy may vary based on cell type, species, and degeneration severity. Initial range-finding studies should test concentrations from 1-100 μM in vitro and doses from 5-20 mg/kg in vivo to identify optimal therapeutic windows. [3] Researchers should note that the therapeutic efficacy of this compound and other NSAIDs in IVDD may exhibit segment-specific variations, with some studies reporting more pronounced protective effects in upper lumbar segments compared to lower lumbar regions. [4]

Combination therapy approaches represent a promising research direction, particularly given the multifactorial nature of IVDD pathogenesis. This compound may be strategically combined with other therapeutic modalities addressing complementary pathways, such as anti-inflammatory biologics, matrix-stabilizing compounds, or cellular therapy approaches. Such combination strategies may yield synergistic benefits by simultaneously targeting multiple degenerative mechanisms.

Formulation considerations are paramount for translational development, as efficient delivery to avascular disc tissue presents substantial challenges. Emerging approaches include the development of sustained-release systems using biomaterial carriers such as cellulose supramolecular hydrogels, which have demonstrated excellent biocompatibility and controlled release properties in disc environments. [2] These advanced delivery systems may enhance this compound retention and penetration into disc tissues, potentially improving therapeutic outcomes.

Troubleshooting Guide
  • Inconsistent Ferroptosis Induction: Verify RSL3 activity and storage conditions (-20°C, desiccated), as susceptibility to degradation may cause batch-to-batch variability. Include positive controls (ferrostatin-1) in each experiment to confirm ferroptosis-specific responses.
  • Variable this compound Efficacy: Ensure proper solubilization using recommended vehicles (DMSO stock solutions, final concentration ≤0.1%) and confirm compound stability through regular quality control assessments.
  • Limited Nrf2 Activation: Pre-treatment timing may require optimization; extend this compound pre-incubation to 4-6 hours prior to ferroptosis induction to ensure adequate Nrf2 nuclear accumulation and target gene expression.
  • Animal Model Variability: Standardize needle puncture depth and force using specialized apparatus to improve consistency of degenerative changes across experimental groups.

Conclusion

This compound represents a promising therapeutic candidate for IVDD by specifically targeting the ferroptosis pathway through Nrf2 activation. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating this compound's efficacy in both cellular and animal models of disc degeneration. The comprehensive assessment of ferroptosis markers, including lipid peroxidation, iron accumulation, and antioxidant pathway activation, will facilitate mechanistic understanding and therapeutic optimization.

Future research directions should include investigation of this compound in large animal models, development of targeted delivery systems for enhanced disc penetration, and exploration of potential synergistic combinations with complementary therapeutic approaches. As ferroptosis continues to emerge as a critical pathological mechanism in IVDD, this compound's unique mechanism of action positions it as a valuable tool for both fundamental research and potential clinical translation.

References

Application Notes and Protocols: Tinoridine as a Novel Ferroptosis Inhibitor for Nucleus Pulposus Cell Protection in Intervertebral Disc Degeneration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Intervertebral disc degeneration (IVDD) is a predominant cause of low back pain, affecting approximately 50-80% of adults during their lifetime and creating substantial socioeconomic burdens worldwide [1] [2]. The condition is characterized by progressive structural and functional deterioration of the intervertebral discs, particularly within the central nucleus pulposus (NP) region, which undergoes significant changes in cellular composition and extracellular matrix quality [2] [3]. The avascular nature of the NP tissue creates a unique microenvironment with limited nutrient supply, high mechanical stress, and elevated oxidative pressure, making NP cells particularly vulnerable to various forms of programmed cell death [3]. Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a crucial mechanism in IVDD pathogenesis [1] [4].

Tinoridine, traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), has recently emerged as a promising therapeutic candidate for IVDD through a novel mechanism of action [1]. A comprehensive screening of an NSAID library revealed that this compound exhibits a high binding affinity to nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses and a key inhibitory protein for ferroptosis [1]. This discovery positions this compound as a potential disease-modifying agent for IVDD that extends beyond symptomatic pain relief to address the underlying cellular mechanisms driving disc degeneration. The following application notes and protocols provide detailed methodologies for investigating this compound's protective effects on nucleus pulposus cells, along with quantitative findings that support its therapeutic potential.

Quantitative Experimental Findings

This compound's Efficacy in Ferroptosis Inhibition and IVDD Models

Table 1: Summary of this compound's Effects on Ferroptosis Inhibition and IVDD Progression

Experimental Model Treatment Conditions Key Parameters Measured Results Significance
In Vitro NP Cells RSL3-induced ferroptosis + this compound Cell viability, Lipid peroxidation, GSH/GPX4 activity Rescued RSL3-induced ferroptosis in NP cells p < 0.05
Nrf2 Knockdown NP Cells RSL3 + this compound + Nrf2 KD Cell survival, Ferroptosis markers Reversed protective effects of this compound Confirmed Nrf2 dependence
Gene Expression Analysis This compound treatment Nrf2 pathway activation Promoted Nrf2 expression and activity p < 0.05
In Vivo Rat IVDD Model This compound administration Disc height, Histological grading, ECM composition Attenuated IVDD progression Significant improvement vs. control
Molecular Binding Characteristics and Comparative Analysis

Table 2: Molecular Binding and Mechanistic Profile of this compound

Characteristic This compound Properties Comparative Context
Primary Molecular Target Nrf2 protein high binding affinity Specific interaction confirmed by molecular docking
Key Signaling Pathway Nrf2/Gpx4 axis Central regulatory pathway for ferroptosis inhibition
Ferroptosis Regulation Suppresses lipid peroxidation, preserves mitochondrial membrane integrity Distinct from apoptosis, necroptosis, and pyroptosis
Therapeutic Classification NSAID with novel ferroptosis inhibitory function Repurposing potential for IVDD therapy
Experimental Validation In vitro NP cell models and in vivo rat IVDD Confirmed efficacy across biological models

The quantitative data demonstrates that this compound exerts significant protective effects at multiple biological levels. In cellular models, it effectively counteracted RSL3-induced ferroptosis, a specific ferroptosis inducer that operates through GPX4 inhibition [1]. The crucial role of Nrf2 signaling in mediating this protection was confirmed through knockdown experiments, where genetic suppression of Nrf2 abolished this compound's beneficial effects [1]. In animal models of IVDD, this compound administration resulted in measurable improvements in disc height preservation and histological organization, indicating its potential to modify disease progression at the structural level [1].

Experimental Protocols

Protocol 1: Molecular Docking Screening for Nrf2-Binding Compounds

Purpose: To identify NSAIDs with high binding affinity to Nrf2 protein for potential ferroptosis inhibition.

Materials and Reagents:

  • Nrf2 protein structure (PDB database)
  • NSAID compound library
  • Molecular docking software (AutoDock Vina or similar)
  • Computing hardware with adequate processing capacity

Procedure:

  • Protein Preparation: Obtain the three-dimensional crystal structure of Nrf2 from appropriate databases. Remove water molecules and add polar hydrogens using docking software preparation tools.
  • Ligand Preparation: Convert NSAID compound structures to appropriate format for docking. Generate three-dimensional coordinates and optimize geometry.
  • Grid Box Setting: Define the search space for docking calculations. Center the grid on the known binding site of Nrf2 with dimensions sufficient to accommodate diverse ligand structures.
  • Docking Parameters: Set exhaustiveness value to 24 to ensure comprehensive sampling. Maintain default parameters for other docking calculations.
  • Screening Execution: Run docking simulations for each NSAID compound against Nrf2. Generate binding affinity scores (in kcal/mol) for all compounds.
  • Analysis: Rank compounds based on binding affinity. This compound demonstrated particularly high binding affinity in this screening approach [1].
Protocol 2: In Vitro Ferroptosis Induction and Inhibition Assay in NP Cells

Purpose: To evaluate this compound's protective effects against RSL3-induced ferroptosis in nucleus pulposus cells.

Materials and Reagents:

  • Primary human nucleus pulposus cells (commercial sources or surgical specimens)
  • Complete NP cell culture medium (DMEM/F12 with 10% FBS)
  • RSL3 ferroptosis inducer (1-10 μM working concentration)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Ferrostatin-1 (positive control for ferroptosis inhibition)
  • Cell viability assay kit (CCK-8 or MTT)
  • Lipid peroxidation probe (C11-BODIPY 581/591)
  • Glutathione assay kit
  • GPX4 activity assay kit
  • Western blot equipment for Nrf2, GPX4 protein detection

Procedure:

  • Cell Culture: Maintain NP cells in complete medium at 37°C with 5% CO₂. Culture on poly-L-lysine coated plates to enhance attachment.
  • Experimental Groups:
    • Control group (vehicle only)
    • RSL3-induced group (2 μM RSL3 for 12 hours)
    • This compound treatment groups (RSL3 + this compound at 5, 10, 20 μM concentrations)
    • Positive control group (RSL3 + Ferrostatin-1, 1 μM)
  • Ferroptosis Induction and Treatment: Pre-treat cells with this compound for 2 hours before adding RSL3. Co-incubate for 12 hours.
  • Cell Viability Assessment:
    • Add CCK-8 solution (10% of media volume) and incubate for 2 hours.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate viability relative to control group.
  • Lipid Peroxidation Measurement:
    • Harvest cells after treatment and incubate with C11-BODIPY 581/591 (2 μM) for 30 minutes.
    • Analyze by flow cytometry or fluorescence microscopy.
    • Calculate ratio of oxidized (510 nm) to reduced (590 nm) signal.
  • Biochemical Assays:
    • Perform GSH levels measurement using commercial kit according to manufacturer's instructions.
    • Assess GPX4 activity using NADPH consumption assay.
    • Analyze Nrf2 and GPX4 protein expression by western blotting.
  • Data Analysis: Express all results as mean ± SEM from at least three independent experiments. Use one-way ANOVA with post-hoc testing for multiple comparisons.
Protocol 3: Nrf2 Knockdown Validation Experiment

Purpose: To confirm the essential role of Nrf2 in mediating this compound's anti-ferroptosis effects.

Materials and Reagents:

  • Nrf2-specific siRNA or shRNA constructs
  • Scrambled control siRNA
  • Transfection reagent (lipofectamine or similar)
  • RT-PCR reagents for knockdown confirmation
  • Western blot materials for protein verification

Procedure:

  • Knockdown Transfection: Seed NP cells in 6-well plates at 70% confluence. Transfect with Nrf2-specific siRNA or control siRNA using appropriate transfection reagent according to manufacturer's protocol.
  • Knockdown Validation: After 48 hours, harvest cells for Nrf2 mRNA quantification by RT-PCR and protein analysis by western blotting.
  • Ferroptosis Protection Assay: Subject Nrf2-knockdown and control cells to the ferroptosis induction and this compound treatment protocol described in Protocol 2.
  • Comparative Analysis: Compare this compound's protective effects between Nrf2-deficient and control NP cells. As demonstrated in the original study, Nrf2 knockdown should significantly attenuate this compound's ability to rescue RSL3-induced ferroptosis [1].

Signaling Pathways and Mechanisms

G cluster_0 Ferroptosis Execution Pathway cluster_1 This compound Protection Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Binds & Activates GPX4 GPX4 Nrf2->GPX4 Upregulates CellProtection CellProtection Nrf2->CellProtection Mediates LipidPeroxidation LipidPeroxidation GPX4->LipidPeroxidation Suppresses Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Triggers RSL3 RSL3 RSL3->GPX4 Inhibits SystemXc SystemXc GSH GSH SystemXc->GSH Produces GSH->GPX4 Cofactor for Iron Iron ROS ROS Iron->ROS Fenton Reaction ROS->LipidPeroxidation Promotes

Diagram 1: Molecular mechanism of this compound's anti-ferroptosis activity in nucleus pulposus cells. The pathway illustrates this compound's binding to Nrf2 and subsequent activation of the cellular antioxidant response that counteracts ferroptosis execution mechanisms.

The mechanistic pathway illustrated in Diagram 1 demonstrates how This compound targets the Nrf2-GPX4 axis to inhibit ferroptosis in nucleus pulposus cells. The molecular docking screening that identified this compound revealed its high binding affinity for Nrf2, a transcription factor that regulates numerous antioxidant genes [1]. Upon activation by this compound, Nrf2 translocates to the nucleus and enhances the expression of glutathione peroxidase 4 (GPX4), a key enzyme that converts toxic lipid hydroperoxides to nontoxic lipid alcohols, thereby interrupting the lipid peroxidation chain reaction that drives ferroptosis [1] [4].

The ferroptosis execution pathway (left side of diagram) involves multiple interconnected processes: iron accumulation catalyzes the Fenton reaction generating reactive oxygen species (ROS); system Xc- inhibition reduces cystine uptake, depleting glutathione (GSH) stores; and GPX4 inhibition prevents the reduction of lipid hydroperoxides, leading to massive lipid peroxidation and eventual membrane rupture [4] [5] [6]. This compound's activation of the Nrf2-GPX4 axis directly counteracts these destructive processes, preserving membrane integrity and promoting NP cell survival. This mechanism is particularly relevant in the context of IVDD, where the unique avascular microenvironment of the intervertebral disc creates conditions conducive to ferroptosis, including limited nutrient availability, hypoxia, and oxidative stress [1] [3].

Research Implications and Future Directions

The discovery of this compound as a ferroptosis inhibitor with efficacy in IVDD models presents several promising research and clinical implications. From a drug development perspective, this compound offers the advantage of being an already clinically used NSAID with a known safety profile, potentially accelerating its repurposing for IVDD treatment [1]. The dual functionality of this compound - combining conventional anti-inflammatory effects with novel ferroptosis inhibition - positions it as a potential disease-modifying agent that could address both symptomatic pain and underlying degenerative processes in IVDD [1] [3].

Future research directions should focus on:

  • Dose optimization studies to establish the minimal effective concentration for ferroptosis inhibition while minimizing potential side effects.
  • Combination therapies exploring synergistic effects between this compound and other therapeutic approaches, such as progenitor cell transplantation or complementary antioxidant compounds [2] [3].
  • Delivery system development to ensure targeted delivery to the avascular intervertebral disc space, potentially utilizing nanoparticle carriers or hydrogels for sustained release.
  • Long-term efficacy and safety assessments in advanced animal models that more closely replicate human IVDD pathophysiology.

The growing understanding of ferroptosis in various orthopedic conditions, including osteoporosis, osteoarthritis, and intervertebral disc degeneration, suggests that this compound's applications might extend beyond IVDD to other degenerative joint and bone diseases [6]. As research in ferroptosis continues to expand, this compound represents a promising tool compound for both mechanistic studies and therapeutic development in the field of degenerative musculoskeletal disorders.

References

Comprehensive Application Notes and Protocols: Tinoridine as a Potent Lipid Peroxidation Inhibitor in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lipid peroxidation represents a critical molecular mechanism underlying oxidative damage to cellular structures and contributes significantly to cytotoxic processes that ultimately lead to cell death. This complex process involves the formation and propagation of lipid radicals, oxygen incorporation, rearrangement of double bonds in unsaturated lipids, and eventual destruction of membrane lipids, producing various breakdown products including aldehydes such as malondialdehyde (MDA). [1] Tinoridine (2-amino-3-ethoxy-carbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) has emerged as a remarkably potent inhibitor of lipid peroxidation, demonstrating significant advantages over conventional antioxidants like α-tocopherol in experimental models. [2]

Recent research has revealed the continued relevance of this compound's mechanism of action in contemporary cell death studies, particularly in ferroptosis, an iron-dependent form of programmed cell death characterized by excessive lipid peroxidation. [3] [4] The inhibition of lipid peroxidation remains a crucial therapeutic strategy for various pathological conditions, including neurodegenerative diseases, hepatotoxicity, and other conditions involving oxidative damage to cellular membranes. [1] This document provides comprehensive application notes and detailed protocols for assessing this compound's anti-peroxidative activity in standardized experimental systems.

Table 1: Key Properties of this compound as Lipid Peroxidation Inhibitor

Property Description Experimental Evidence
Chemical Structure 2-amino-3-ethoxy-carbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine [2]
Primary Mechanism Chain-breaking inhibition at initial step of lipid peroxidation [2]
Inhibitory Concentration 5 μM (complete inhibition in microsomal systems) [2] [5]
Comparative Potency Approximately 50× greater than α-tocopherol [2]
MDA Inhibition Ratio 1 mol this compound prevents formation of 6-10 mol MDA [2] [5]
Model Systems Rat liver microsomes and mitochondria [2] [5]

Experimental Protocols

This compound Inhibition Assay in Rat Liver Microsomes
2.1.1 Reagents and Equipment
  • This compound solution: Prepare fresh 1mM stock solution in appropriate solvent (DMSO or ethanol)
  • Microsomal suspension: Isolate from rat liver homogenate by differential centrifugation
  • Induction systems: 0.1-0.3 mM ascorbic acid OR NADPH-generating system (0.3-0.5 mM)
  • MDA standard: 1,1,3,3-tetraethoxypropane for calibration curve
  • TBA reagent: 0.67% thiobarbituric acid in 50% acetic acid
  • Incubation buffer: 50mM Tris-HCl, pH 7.4, containing 120mM KCl
  • Equipment: Centrifuge, spectrophotometer, water bath incubator
2.1.2 Procedure
  • Microsomal preparation: Sacrifice adult rats by decapitation, quickly remove livers, and homogenize in ice-cold 0.25M sucrose solution. Centrifuge homogenate at 12,000×g for 15 minutes at 4°C. Collect supernatant and centrifuge at 105,000×g for 60 minutes to obtain microsomal pellet. Resuspend pellet in incubation buffer to protein concentration of 1-2 mg/mL. [2]

  • Reaction setup: In a series of test tubes, add:

    • 1.0 mL microsomal suspension (1-2 mg protein)
    • 50 μL this compound solution (various concentrations from 1-10 μM)
    • 0.1 mL ascorbic acid (0.3 mM final concentration) OR NADPH-generating system
    • Incubation buffer to final volume of 2.0 mL
  • Control preparations: Include positive control (no inhibitor), negative control (no induction system), and solvent control (vehicle only).

  • Incubation: Incubate reaction mixtures at 37°C for 30 minutes with gentle shaking.

  • Reaction termination and MDA measurement: Add 1.0 mL of 20% trichloroacetic acid to stop reaction. Centrifuge at 3000×g for 10 minutes. Transfer 1.5 mL of supernatant to fresh tube, add 1.0 mL TBA reagent, and heat at 95°C for 30 minutes. Cool samples and measure absorbance at 532 nm against blank. Calculate MDA concentration using molar extinction coefficient of 1.56×10⁵ M⁻¹cm⁻¹ or standard curve. [2]

  • Additional parameters: Monitor microsomal membrane integrity by turbidity decrease at 520 nm and cytochrome P-450 destruction spectrophotometrically. [2]

Mitochondrial Lipid Peroxidation Inhibition Assay
2.2.1 Reagents and Equipment
  • Mitochondrial suspension: Isolate from rat liver by differential centrifugation
  • Induction system: 0.3 mM ascorbic acid with 10 μM Fe²⁺
  • This compound solutions: Concentration range of 1-10 μM
  • MDA detection reagents: As in microsomal assay
  • Incubation buffer: 0.25M sucrose, 10mM Tris-HCl, pH 7.4
2.2.2 Procedure
  • Mitochondrial isolation: Homogenize rat liver in ice-cold 0.25M sucrose, 1mM EDTA solution. Centrifuge at 600×g for 10 minutes to remove nuclei and debris. Collect supernatant and centrifuge at 8,000×g for 15 minutes to obtain mitochondrial pellet. Wash twice and resuspend in incubation buffer to protein concentration of 2 mg/mL. [5]

  • Reaction setup: In test tubes, combine:

    • 1.0 mL mitochondrial suspension (2 mg protein)
    • 50 μL this compound solution (various concentrations)
    • 0.1 mL ascorbic acid/Fe²⁺ induction system
    • Incubation buffer to final volume of 2.0 mL
  • Incubation and analysis: Incubate at 37°C for 30 minutes. Terminate reaction with TCA and measure MDA formation as described in microsomal assay. Simultaneously monitor decrease in turbidity at 520 nm as indicator of mitochondrial membrane disintegration. [5]

Results and Data Analysis

Quantitative Inhibition Data

Table 2: this compound Inhibition Efficacy in Different Experimental Systems

Assay System Induction Method Complete Inhibition Concentration MDA Inhibition Ratio (mol this compound:mol MDA) Comparative Efficacy (vs. α-tocopherol)
Rat Liver Microsomes Ascorbic acid (0.3 mM) 5 μM 1:10 50× more potent
Rat Liver Microsomes NADPH system 5 μM 1:10 50× more potent
Rat Liver Mitochondria Ascorbic acid/Fe²⁺ 5 μM 1:6 Not determined
Mechanistic Interpretation

The experimental data demonstrates that this compound acts as a highly efficient chain-breaking antioxidant in lipid peroxidation systems. The finding that 1 mole of this compound inhibits the formation of 6-10 moles of malondialdehyde suggests it primarily targets the initiation phase of the peroxidation chain reaction. [2] [5] In mitochondrial systems, the 1:6 inhibition ratio indicates the existence of a limited chain reaction constrained by membrane structure, specifically a "membrane sphere" capable of releasing 6 molecules of MDA and containing approximately 36 molecules of constitutive phospholipids. [5]

The remarkable potency of this compound (50× greater than α-tocopherol) highlights its potential as a therapeutic candidate for conditions involving oxidative membrane damage. The similar efficacy in both ascorbate and NADPH-induced systems suggests a common mechanism of action independent of the specific induction pathway. [2]

G PeroxidationInitiation Peroxidation Initiation (Ascorbate/NADPH + Fe²⁺) LipidRadical Lipid Radical (R•) PeroxidationInitiation->LipidRadical LipidPeroxyl Lipid Peroxyl Radical (ROO•) LipidRadical->LipidPeroxyl O₂ addition LipidHydroperoxide Lipid Hydroperoxide (ROOH) LipidPeroxyl->LipidHydroperoxide H⁺ abstraction from PUFA AlkoxylRadical Alkoxyl Radical (RO•) LipidHydroperoxide->AlkoxylRadical Fe²⁺ catalyzed MembraneDamage Membrane Disintegration (Cytochrome P-450 destruction Turbidity decrease) LipidHydroperoxide->MembraneDamage MDA Malondialdehyde (MDA) + other breakdown products AlkoxylRadical->MDA AlkoxylRadical->MembraneDamage MDA->MembraneDamage TinoridineInhibition This compound Inhibition (5 μM complete inhibition) TinoridineInhibition->LipidRadical Blocks initial step TinoridineInhibition->LipidPeroxyl Chain-breaking

Diagram 1: Mechanism of Lipid Peroxidation and this compound Inhibition. The diagram illustrates the sequential radical chain reaction of lipid peroxidation and the points of this compound intervention. This compound primarily acts at the initial stages of radical formation, preventing propagation of the destructive chain reaction that ultimately leads to membrane disintegration and malondialdehyde formation.

Discussion and Application Notes

Interpretation of Experimental Findings

The comprehensive data from both microsomal and mitochondrial assays establishes this compound as an exceptionally potent inhibitor of lipid peroxidation. The consistent effectiveness at 5 μM concentration across different experimental systems and induction methods suggests a fundamental mechanism of action that targets common pathways in the peroxidation cascade. The demonstrated ability to protect membrane integrity and preserve cytochrome P-450 function highlights its potential for mitigating oxidative damage in hepatic systems. [2] [6]

The differential MDA inhibition ratios between microsomal (1:10) and mitochondrial (1:6) systems provide insight into the structural constraints of lipid peroxidation in different membrane environments. The lower ratio in mitochondria suggests the presence of smaller "peroxidation units" limited by the unique membrane architecture, possibly related to cristae organization. [5] This has implications for understanding how antioxidant efficacy varies between intracellular compartments.

Contemporary Relevance to Ferroptosis Research

The mechanistic insights from this compound studies have gained renewed importance in the context of ferroptosis research. Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxide accumulation, shares fundamental pathways with the classical lipid peroxidation models studied in this compound research. [3] [4] The key features of ferroptosis – iron accumulation, glutathione depletion, and membrane lipid peroxidation – align closely with the ascorbate/Fe²⁺-induced peroxidation systems where this compound demonstrates exceptional efficacy.

This compound's ability to completely inhibit peroxidation at low micromolar concentrations suggests potential applications in experimental ferroptosis modulation. Recent research has identified ferroptosis as a significant factor in diverse pathological conditions including neurodegenerative diseases, cancer, and ischemic injuries, making the development of effective inhibitors a therapeutic priority. [3] [4] While contemporary research has focused on compounds like ferrostatin-1 and liproxstatin-1, the historical data on this compound's potency suggests it may represent an underutilized chemical scaffold for developing novel ferroptosis inhibitors.

Protocol Optimization and Troubleshooting
  • Solvent selection: For this compound stock solutions, DMSO is generally preferred over ethanol due to better compound stability. Final solvent concentration should not exceed 0.5% to avoid cellular toxicity.

  • Membrane integrity assessment: Complement turbidity measurements with additional membrane integrity assays such as cytochrome c release (mitochondria) or enzyme latency measurements for comprehensive evaluation.

  • Iron chelation controls: Include desferrioxamine or other iron chelators as additional controls to distinguish between iron chelation and radical scavenging mechanisms.

  • Time course studies: Conduct preliminary time course experiments (15-60 minutes) to establish linear phase of MDA formation for accurate inhibition calculations.

  • Alternative detection methods: Consider HPLC-based MDA quantification for improved specificity in complex biological samples where TBA-reactive substances may interfere.

References

Tinoridine Metabolism and Potential Interference

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that undergoes significant metabolism. A 2015 study identified 11 metabolites in rat models, which are also relevant for understanding human metabolism [1]. The table below summarizes these metabolites and their potential for analytical interference.

Metabolite Type Quantity Identified Key Interference Risk / Analytical Note
Hydroxylated Metabolites Multiple High risk of isobaric interference with other oxidative metabolites; similar mass and fragmentation patterns.
Dealkylated Metabolites Multiple Structural similarities can lead to co-elution; requires high-resolution MS for separation.
Acetylated Metabolites At least one Potential for in-source fragmentation, generating signal noise.
Glucuronide Conjugates Multiple (Phase II) Highly labile; can hydrolyze in wastewater or sample pipelines, reverting to parent drug and causing inaccurate quantification [1] [2].

Troubleshooting Guide: FAQs and Solutions

Here are solutions to common issues stemming from the metabolites listed above.

My LC-MS/MS signal for this compound is inconsistent between sample batches. Why?

This is likely due to the variable and unpredictable hydrolysis of this compound glucuronide metabolites [1] [2].

  • Root Cause: Glucuronide conjugates are unstable. They can break down in sample collection tubes, during storage, or in the HPLC autosampler, converting back to this compound. This uncontrolled conversion leads to fluctuating and artificially elevated readings of the parent drug.
  • Recommended Solution:
    • Upstream Sampling: If possible, collect samples from the most upstream source (e.g., a sewage manhole rather than a treatment plant) to minimize the time for hydrolysis to occur [2].
    • Immediate Stabilization: Snap-freeze samples in liquid nitrogen immediately after collection and store at -80°C.
    • Optimize Sample Preparation: Use a gentle protein precipitation method with cold acetonitrile, followed by Solid-Phase Extraction (SPE) to enrich metabolites without causing degradation [1].
    • Monitor for Hydrolysis: Include a specific glucuronide metabolite as a marker in your analysis to track and account for its decomposition.
I am seeing unknown peaks in my chromatogram. Could these be this compound metabolites?

Yes, it is highly probable. The diverse metabolic profile of this compound means several previously unknown compounds may appear [1].

  • Root Cause: The 11 metabolites of this compound (hydroxylated, dealkylated, etc.) have different molecular weights and polarities, leading to new peaks in the chromatogram.
  • Recommended Solution:
    • Use High-Resolution MS: Employ Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS) for accurate mass measurement [1].
    • Apply Data Filtering: Use multiple mass defect filters (MDFs) during data processing to help distinguish drug-related metabolites from endogenous compounds and reduce false-positive signals [1].
    • Characterize Fragmentation: Compare the MS/MS fragmentation patterns of the unknown peaks against the parent this compound to identify characteristic fragments.
How can I confirm my this compound measurement is accurate and not inflated by metabolites?

The key is to distinguish the parent drug from its metabolites, which can have similar mass transitions.

  • Root Cause: Hydroxylated and dealkylated metabolites may share product ions with this compound, causing interference in a multiple reaction monitoring (MRM) assay.
  • Recommended Solution:
    • Chromatographic Separation: First, optimize the UHPLC method to achieve baseline separation of this compound from all known metabolites.
    • Unique MRM Transitions: Use the most selective and intense precursor-to-product ion transition for this compound. Confirm that the peak of interest has the same retention time as the pure standard.
    • Cross-Validation: Use a high-resolution mass spectrometer to confirm the accurate mass of the parent drug in the sample.

Experimental Protocol: Characterizing this compound Metabolites

This detailed methodology is based on the approach used to identify the 11 novel metabolites [1].

Objective: To identify and characterize in vivo and in vitro metabolites of this compound.

Workflow Summary: The following diagram outlines the major phases of the experimental protocol.

G Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing

1. Sample Preparation & Metabolite Enrichment

  • In Vivo Samples: Administer this compound (e.g., 20 mg/kg to rat models). Collect blood, urine, and feces at designated time points up to 24 hours [1].
  • In Vitro Samples: Incubate this compound with rat liver microsomes (RLM) and human liver microsomes (HLM) to generate primary metabolites [1].
  • Extraction:
    • Precipitate proteins using chilled acetonitrile.
    • Further clean and enrich the metabolites using Solid-Phase Extraction (SPE).
    • Elute and dry the extracts under a gentle stream of nitrogen before reconstitution for LC-MS analysis [1].

2. Liquid Chromatography Separation

  • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).
  • Goal: Achieve optimal separation of this compound from its metabolites to reduce ion suppression and improve detection.

3. Mass Spectrometry Analysis

  • Technique: Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS).
  • Mode: Data-dependent acquisition (DDA). The instrument first performs an MS1 scan to detect all ions, then automatically selects the most intense ions for MS/MS fragmentation.
  • Key Setting: Use accurate mass measurement to determine elemental composition.

4. Data Processing & Metabolite Identification

  • Technique: Use multiple mass defect filters (MDFs) to screen for potential drug metabolites based on the small mass defect shift caused by biotransformations.
  • Identification: Propose metabolite structures by comparing their accurate mass and MS/MS fragmentation patterns with those of the parent this compound molecule.

Key Takeaways for Your Research

  • Metabolite Interference is Significant: The major source of interference stems from the instability of glucuronide metabolites and the structural similarity of multiple oxidative metabolites [1].
  • Methodology is Crucial: Robust sample handling and high-resolution LC-MS/MS are non-negotiable for accurate this compound quantification.
  • Leverage Existing Data: Use the identified metabolites as a reference to troubleshoot unknown peaks in your own assays.

References

Solubility Data for Tinoridine and Its Hydrochloride Salt

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available solubility data for Tinoridine and its hydrochloride salt in different solvents.

Compound Form Solubility in DMSO Solubility in Water Solubility in Ethanol Molecular Weight
This compound Free base 125 mg/mL (395.04 mM) [1] Insoluble [2] Information missing 316.42 g/mol [1] [2]
This compound hydrochloride Hydrochloride salt 10-18 mg/mL (28.34 - 51.0 mM) [3] [4] ~2.5 mg/mL (7.08 mM) [3] ~2 mg/mL [4] 352.88 g/mol [3] [5] [4]

A key finding is that the hydrochloride salt form of this compound offers significantly higher solubility in water compared to the free base, providing a valuable alternative for experiments requiring aqueous solvents [3] [5].

Experimental Preparation Protocols

Here are detailed methods for preparing stock solutions using the different available forms.

Preparation of 10 mM this compound (Free Base) Stock Solution in DMSO

This protocol is for the free base (Cat. No. HY-W032848), which has high solubility in DMSO [1].

  • Calculate mass needed. For a 1 mL stock solution at 10 mM, you will need: (10 mM) × (1 mL) × (316.42 g/mol) = 3.16 mg of this compound.
  • Weigh and transfer. Accurately weigh 3.16 mg of this compound powder and transfer it to a 1 mL volumetric vial.
  • Dissolve. Add anhydrous DMSO to bring the total volume to 1 mL. Mix well by vortexing and/or brief sonication to ensure complete dissolution.
  • Store. Aliquot the stock solution and store at -20°C, protected from light.
Preparation of 10 mM this compound Hydrochloride Stock Solution

This protocol is for the hydrochloride salt (Cat. No. HY-111354), which can be dissolved in DMSO or water [3].

  • In DMSO:
    • Weigh 3.53 mg of this compound hydrochloride.
    • Add 1 mL of anhydrous DMSO.
    • Sonication and warming to 60°C is recommended to aid dissolution [3].
  • In Water:
    • Weigh 3.53 mg of this compound hydrochloride.
    • Add 1 mL of pure water.
    • Use sonication and warming to 60°C to dissolve [3].
Preparation of Homogeneous Suspension for In Vivo Studies

For animal studies where a solution cannot be achieved, a stable suspension can be prepared [4].

  • Add 5 mg of this compound hydrochloride to a vial.
  • Add 1 mL of Carboxymethyl Cellulose Sodium (CMC-Na) solution.
  • Mix vigorously using a vortex mixer to obtain a homogeneous, milky suspension with a final concentration of 5 mg/mL.

Troubleshooting Common Solubility Issues

Here are solutions to problems you might encounter when working with this compound.

  • Problem: Precipitation upon dilution. Cause: Diluting a DMSO stock solution into an aqueous buffer can cause the compound to crash out due to the change in solvent environment. Solution:

    • Ensure the DMSO concentration in the final working solution does not exceed 1%.
    • Add the DMSO stock to the aqueous buffer slowly while vortexing.
    • Consider using the hydrochloride salt and preparing the working solution directly in water where possible [3].
  • Problem: Low apparent solubility or slow dissolution. Cause: The compound may take time to fully dissolve, especially the hydrochloride salt in water. Solution:

    • Use sonication. As per supplier instructions, sonication is a key step [3] [5].
    • Apply gentle heat. Warming the solution to 60°C can significantly improve dissolution rates [3].
    • For the free base, always use fresh, anhydrous DMSO, as absorbed moisture can reduce its solubility capacity.
  • Problem: Need for aqueous dosing in animal studies. Cause: High concentrations of DMSO are not suitable for in vivo administration. Solution:

    • Use the This compound hydrochloride form with its higher water solubility.
    • If higher concentrations are needed, prepare a homogeneous suspension using a vehicle like 0.5% CMC-Na [4]. Always validate the stability and homogeneity of the suspension before administration.

Decision Guide for Solvent Selection

The following flowchart can help you choose the right form and solvent for your experiment based on your specific requirements.

G Start Start: Need to prepare This compound InVivo Is the experiment for in vivo administration? Start->InVivo InDMSO Prepare stock in DMSO (10-18 mg/mL) InVivo->InDMSO No MakeSuspension Prepare a homogeneous suspension (e.g., in 0.5% CMC-Na) InVivo->MakeSuspension Yes Aqueous Must the working solution be aqueous? UseHCl Use this compound Hydrochloride Aqueous->UseHCl Yes UseBase Use this compound Free Base Aqueous->UseBase No Solvent Select Solvent Solvent->InDMSO For high-concentration stock solution InWater Prepare directly in water with sonication/heat (~2.5 mg/mL) Solvent->InWater For direct aqueous working solution UseHCl->Solvent UseBase->InDMSO InDMSO->Aqueous

Critical Handling and Storage Information

  • Storage: Store this compound powder at -20°C, protected from light [1] [2]. The hydrochloride salt should be stored in a sealed container, away from moisture at 4°C for short-term use, or at -20°C for longer periods [3].
  • Stability: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For the hydrochloride salt in aqueous solution, it is recommended to prepare the working solution freshly and use it immediately [3].
  • Safety Note: All mentioned products are for research use only and not for human consumption [1] [5].

References

Tinoridine: Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key data on Tinoridine from the search results.

Aspect Details
Drug Type Small molecule drug [1]
Synonyms Nonflamin, Tienoridine, Tienoridine hydrochloride [1]
Known Action Non-steroidal anti-inflammatory agent (NSAID); COX inhibitor [2] [1]
Highest Phase Approved (in Japan for inflammation and pain) [1]
Molecular Formula C17H20N2O2S (base) [3] C17H21ClN2O2S (hydrochloride) [1]
CAS Registry 24237-54-5 (base) [3]; 25913-34-2 (hydrochloride) [2] [1]
Primary Targets P450 enzyme, COX (Cyclooxygenase) [3]
In Vivo Note Shown to inhibit CCl4-induced hepatotoxicity and protect lysosome stability in rats [3]

Proposed Methodology for Investigating Plasma Stability

Since direct data is unavailable, here is a general experimental approach that you can adapt to determine the plasma stability of this compound.

A Incubate this compound in Plasma (37°C) B Aliquot Samples at Predetermined Time Points (e.g., 0, 5, 15, 30, 60, 120 min) A->B C Precipitate Proteins (e.g., with Acetonitrile) B->C D Centrifuge and Collect Supernatant C->D E Analyze via LC-MS/MS to Quantify Parent Compound D->E F Calculate % Remaining and Determine Half-life (t½) E->F

Detailed Workflow
  • Incubation Setup: Prepare a solution of this compound in appropriate plasma (e.g., human, rat, mouse). Common practice is to use a final concentration of 1-10 µM. Incubate the mixture in a water bath at 37°C [3].
  • Sampling: Withdraw aliquots from the incubation mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately mix each aliquot with an internal standard and a protein-precipitating solvent like acetonitrile or methanol to stop metabolic reactions.
  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000-15,000 x g) for 10 minutes. Collect the clear supernatant for analysis.
  • Quantitative Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to separate this compound from its potential metabolites and measure its peak area. The internal standard corrects for procedural variability.
  • Data Calculation: Plot the concentration of the parent this compound remaining against time. The half-life (t½) can be calculated from the slope (k) of the linear regression of the natural log of concentration versus time using the formula: t½ = ln(2)/k.

Key Considerations for Your Research

When planning stability experiments, keep these points in mind:

  • Metabolic Pathways: this compound is indicated to target the P450 enzyme system [3]. This suggests it is a substrate for metabolism by cytochrome P450 enzymes. Investigating its specific interaction with these enzymes is crucial for understanding its metabolic stability and potential drug-drug interactions.
  • Structural Alerts: The presence of certain chemical substructures, or "structural alerts," can flag a molecule for potential metabolic activation into reactive, toxic metabolites [4] [5]. While not directly a stability measure, identifying alerts in this compound can help anticipate instability and guide structural modification to improve its metabolic profile [5].

References

Troubleshooting Guide: Improving Tinoridine Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine is an anti-inflammatory and analgesic agent. Enhancing its detection sensitivity in complex biological matrices like plasma, urine, or tissue homogenates is crucial for accurate pharmacokinetic and bioequivalence studies.

  • Core Challenge: Low detection sensitivity can stem from compound-dependent factors (ionization efficiency, stability), instrumental factors (detector performance, source contamination), and sample-related factors (matrix effects, extraction efficiency) [1].
  • Primary Goal: Optimize experimental conditions to maximize the signal-to-noise ratio for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Optimization

LC-MS/MS is the preferred technique for sensitive and selective drug quantification. Here are common issues and solutions:

Troubleshooting Area Specific Parameter to Check Suggested Optimization Strategy
Sample Preparation & Clean-up Extraction Efficiency Solid-Phase Extraction (SPE): Test different sorbents (C18, mixed-mode). Liquid-Liquid Extraction (LLE): Optimize organic solvent type/ratio. Protein Precipitation: Assess different precipitating solvents (acetonitrile/methanol) [1].
Chromatographic Separation Peak Shape & Resolution Mobile Phase: Modify pH (e.g., 0.1% formic acid for positive mode; ammonium acetate/bicarbonate for negative mode). Column: Use a sub-2µm particle column for higher efficiency. Flow Rate & Gradient
Mass Spectrometric Detection Ionization & Fragmentation Ion Source Parameters: Optimize source temperature, desolvation gas flow, and voltages. Fragmentor Voltage/Collision Energy: Fine-tune for maximal precursor and product ion signal.
Frequently Asked Questions (FAQs)

Q1: What is the most critical step to improve sensitivity for this compound in LC-MS/MS? The ionization efficiency in the source is often the limiting factor. Start by directly infusing a this compound standard to optimize the instrument parameters for this specific compound before troubleshooting other areas.

Q2: How can I reduce matrix effects that suppress the this compound signal? Improving sample clean-up is the most effective strategy. Switching from protein precipitation to a selective SPE or LLE method can significantly reduce co-eluting matrix components that cause ion suppression.

Q3: My method was working but sensitivity has suddenly dropped. What should I check first? This typically indicates instrumental issues. First, check the condition of the LC system (e.g., column performance, pressure) and the MS source for contamination. Cleaning the ion source and orifice is often the fastest way to restore sensitivity.

Experimental Protocol: LC-MS/MS Method for this compound

This is a generalized protocol that you can adapt and optimize for this compound in your specific matrix.

  • Instrument Setup: LC system coupled to a triple quadrupole mass spectrometer.
  • Sample Preparation:
    • Thaw frozen plasma/serum samples on ice.
    • Aliquot 100 µL of sample into a microcentrifuge tube.
    • Add a known amount of internal standard (if available).
    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
    • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
    • Transfer the clear supernatant to a new vial for analysis.
  • LC Conditions:
    • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
    • Gradient: 5% B to 95% B over 5 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
  • MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C

Experimental Workflow Diagram

The following diagram visualizes the complete workflow for developing and troubleshooting a sensitive this compound detection method.

tinoridine_workflow Start Start: Method Development SP Sample Preparation Start->SP SP1 Test Extraction Methods (SPE, LLE, PPT) SP->SP1 LC LC Optimization LC1 Optimize Mobile Phase (pH, Buffer, Organic) LC->LC1 MS MS Optimization MS1 Confirm Ionization Mode (ESI+ vs ESI-) MS->MS1 SP2 Evaluate Recovery & Matrix Effects SP1->SP2 SP2->LC SP2->LC LC2 Select Column & Gradient Program LC1->LC2 LC2->MS MS2 Optimize Source Parameters MS1->MS2 MS3 Identify MRM Transitions MS2->MS3 Validate Method Validation MS3->Validate

References

Mass Spectrometry & HPLC Parameters for Tinoridine

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key parameters for the analysis of Tinoridine Hydrochloride from two studies: a general High-Resolution Mass Spectrometry (HRMS) degradation study [1] and a validated quantitative method for bioanalysis [2].

Table 1: HPLC Parameters for Separation

Parameter Degradation Profiling (HRMS) [1] Quantitative LC-MS in Rat Plasma [2]
HPLC Column X-Bridge C18 (250 mm × 4.6 mm, 5 µm) [1] Zorbax extended C18 (50 mm × 2.1 mm, 1.8 µm) [2]
Mobile Phase Gradient elution (specific phases not detailed) [1] Gradient of Acetonitrile and 0.1% Formic Acid [2]
Flow Rate Not Specified 0.5 mL/min [2]

Table 2: Mass Spectrometry Detection Parameters

Parameter Degradation Profiling (HRMS) [1] Quantitative LC-MS in Rat Plasma [2]
Ionization Mode Not Specified Positive Ion Electrospray Ionization (ESI+) [2]
Target Ion ([M+H]+) Not Specified m/z 317 (this compound) [2]
Internal Standard Not Applicable Ketorolac (m/z 256) [2]
Calibration Range Not Applicable 2–200 ng/mL [2]

Table 3: Sample Preparation & Pre-treatment

Step Quantitative LC-MS in Rat Plasma [2]
Sample Matrix Rat Plasma
Preparation Method Protein Precipitation
Precipitation Solvent Methanol

Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

1. Validated LC-MS Method for Quantification in Rat Plasma [2] This method is designed for pharmacokinetic studies.

  • Sample Preparation: Pre-treat rat plasma samples using a protein precipitation method with methanol.
  • Chromatography: Achieve separation on a Zorbax extended C18 column (50 mm × 2.1 mm, 1.8 µm) using a gradient elution with acetonitrile and 0.1% formic acid as the mobile phase, at a flow rate of 0.5 mL/min.
  • Mass Spectrometry Detection: Perform detection with positive ion electrospray ionization (ESI+). Monitor the target ions at m/z 317 for this compound and m/z 256 for the internal standard, ketorolac tromethamine, in selective ion mode.
  • Validation: The method was validated over a calibration range of 2–200 ng/mL, and all validation parameters were found to be within acceptable limits.

2. Comprehensive Degradation Profiling using HPLC-HRMS [1] This study provides a basis for quality control during storage.

  • Stress Testing: Subject this compound hydrochloride to various stress conditions, including hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic, as per ICH Q1A(R2) guidelines.
  • Separation and Analysis: A gradient reversed-phase HPLC method was developed on an X-Bridge C18 column (250 × 4.6 mm, 5 µm) to separate the degradation products.
  • Structural Elucidation: The structures of the degradation products were elucidated using High-Resolution Mass Spectrometry (HRMS). The study characterized six new degradation products and explained their formation mechanisms [1].

Experimental Workflow for LC-MS Analysis

The diagram below outlines the logical workflow for the quantitative analysis of this compound in a biological matrix like rat plasma, based on the validated method.

start Start: Rat Plasma Sample prep Protein Precipitation with Methanol start->prep chrom HPLC Separation Column: Zorbax C18 Mobile Phase: ACN / 0.1% Formic Acid Flow: 0.5 mL/min prep->chrom ms MS Detection Ionization: ESI+ Target Ion: m/z 317 Internal Standard: m/z 256 chrom->ms end Quantification Calibration Range: 2-200 ng/mL ms->end

FAQs & Troubleshooting Insights

While explicit troubleshooting guides were not found, the research articles point to specific areas that require attention.

What is the key advantage of using HRMS for this compound analysis? High-Resolution Mass Spectrometry (HRMS) provides mass measurements with 4-5 decimal digits of accuracy. This high level of precision is crucial for distinguishing between this compound and other molecules with very similar nominal masses, and is essential for confidently identifying and characterizing its degradation products [1] [3].

The method mentions an internal standard. Why is it used? The cited LC-MS method uses ketorolac as an internal standard [2]. Internal standards are critical in quantitative bioanalysis to correct for variations during sample preparation and analysis. Using a stable isotopically labeled internal standard (e.g., ¹³C-labeled this compound) is considered a best practice, as it can more effectively minimize ion suppression or enhancement effects in the mass spectrometer, leading to more accurate and reliable results [4].

My analysis shows unexpected peaks. What could be the source? this compound is susceptible to degradation under various conditions. If you see unexpected peaks in your chromatogram, consider the following:

  • Hydrolytic Stress: The drug can degrade under acidic, alkaline, and neutral conditions [1].
  • Thermal and Photolytic Stress: Significant degradation can also occur under thermal and solid-state photolight stress conditions [1].
  • Solvent Interaction: One study found that two degradation products were formed due to the effect of a co-solvent [1]. Ensuring the stability of your solvents is important.

Key Considerations for Method Implementation

  • MS-Compatible Mobile Phones: For mass spectrometry applications, phosphoric acid in mobile phases should be replaced with a volatile acid like formic acid to prevent ion source contamination and signal suppression [5].
  • Column Alternatives: Reverse-phase columns like the Newcrom R1 are also suitable for separating this compound, offering another option for method development [5].

References

A Validated HPLC Method for Tinoridine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

For analyzing tinoridine hydrochloride and its degradation products, a specific reversed-phase HPLC method has been developed and validated as per ICH guidelines [1]. The key parameters are summarized below:

Parameter Specification
Objective Separation and analysis of this compound hydrochloride and its degradation products [1].
Column X-Bridge C18 (250 mm x 4.6 mm, 5 µm) [1].
Mobile Phase Gradient method (specific details not mentioned in search results).
Detection HPLC-PDA (Photo-Diode Array) [1].
Validation Method developed and validation performed per ICH Q1A(R2) guideline [1].
Key Finding The method successfully separated and characterized six degradation products formed under hydrolytic, thermal, and photolytic stress conditions [1].

Troubleshooting Common HPLC Issues

Chromatographic problems can arise from various parts of the system. Here is a logical guide to diagnosing and resolving them.

HPLC Troubleshooting Flowchart Start Start: Observe HPLC Problem PeakShape Are peaks distorted? (Tailing, fronting, splitting) Start->PeakShape RetentionTime Are retention times shifting or unstable? Start->RetentionTime Baseline Is the baseline noisy, cycling, or drifting? Start->Baseline Pressure Is system pressure abnormal (high/low)? Start->Pressure ExtraPeaks Are there unexpected extra peaks? Start->ExtraPeaks P1 Check HPLC Column: - Column degraded/contaminated - Incompatible guard column - Void volume in column PeakShape->P1 P2 Check Sample & Liner: - Sample solvent too strong - Liner volume too large - Sample overload PeakShape->P2 R1 Check Mobile Phase & Eluents: - Improperly prepared mobile phase - Mobile phase degradation - Insufficient column equilibration RetentionTime->R1 R2 Check Solvent Delivery System: - Pump leaking or faulty check valves - Poorly degassed solvents RetentionTime->R2 R3 Check Temperature Control: - Column temperature not stable RetentionTime->R3 B1 Check Detector & Eluents: - Dirty flow cell in detector - Mobile phase contaminated - Poorly degassed solvents Baseline->B1 Pr1 Check for Clogs/Blockages: - Clogged column frit - Blocked inline filter or tubing - Obstructed capillary Pressure->Pr1 Pr2 Check Mobile Phase Viscosity: - Incorrect mobile phase composition - Temperature too low Pressure->Pr2 E1 Check for Contamination: - Contaminated mobile phase/reagents - Carryover from previous injections - Contaminated sample ExtraPeaks->E1 E2 Check Sample Stability: - Sample degradation products forming ExtraPeaks->E2

Key Considerations for this compound Analysis

Beyond general troubleshooting, specific factors are crucial for reliable this compound results:

  • Sample Stability: this compound hydrochloride is susceptible to degradation. A key finding from the stress study is that significant degradation occurs under hydrolytic conditions, thermal stress, and photolight, forming multiple degradation products [1]. The drug was found to be stable under oxidative conditions at room temperature [1]. This directly informs your sample preparation and storage protocols.
  • Method Robustness: The gradient method on a C18 column is effective for separating this compound from its degradation products [1]. Ensuring your system is suitably calibrated for this method is critical.
  • Sample and Solvent Effects: As indicated in the troubleshooting chart and scientific literature, the choice of co-solvent can itself lead to the formation of specific degradation products (DP 2 and DP 6) [1]. Always ensure the sample solvent is compatible with the mobile phase.

Frequently Asked Questions

  • What is the primary use of this compound in research? this compound hydrochloride is primarily used in research as a nonsteroidal anti-inflammatory agent. It also has potent radical scavenger and antiperoxidative activity [2].
  • How can I improve the resolution of my separation? To improve resolution, you can optimize the chromatographic conditions. This includes fine-tuning the mobile phase composition, temperature, and flow rate [3]. Using a column with a higher theoretical plate count, often achieved with smaller particle sizes, can also enhance separation efficiency [3].
  • My peaks are tailing. What are the top causes? Tailing peaks are often caused by column-related issues (e.g., degradation, contamination), a mismatched sample solvent, or sample overload [4].

References

Metabolite Enrichment & Characterization of Tinoridine

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for Tinoridine metabolite enrichment and analysis is detailed in a 2015 study that used UHPLC-QTOF-MS/MS. The workflow involved specific sample preparation techniques to isolate metabolites from complex biological matrices [1] [2] [3].

The table below summarizes the key parameters of the experimental protocol:

Protocol Aspect Specific Details
In Vivo Sample Collection Blood, urine, and feces collected from Sprague-Dawley rats (n=5) after a 20 mg/kg dose, over 24 hours [1] [2].
In Vitro Incubation Incubation with rat and human liver microsomes [1] [2].

| Sample Preparation (Enrichment) | 1. Protein Precipitation: Using acetonitrile. 2. Solid-Phase Extraction (SPE): For further cleaning and enrichment of metabolites [1] [2]. | | Chromatography & Detection | UHPLC-QTOF-MS/MS with accurate mass measurement [1] [2]. | | Data Processing | Use of multiple mass defect filters to eliminate false-positive ions [1] [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this sample preparation workflow? The workflow is designed to efficiently isolate this compound and its metabolites from biological samples. Protein precipitation removes large proteins, while the subsequent Solid-Phase Extraction step further purifies and concentrates the metabolites, making them more detectable for the mass spectrometer [1] [2].

Q2: How many metabolites were identified, and what were the common types? The study identified a total of 11 metabolites in rat urine samples. The common biotransformation pathways observed included hydroxylation, dealkylation, acetylation, and glucuronidation [1] [2].

Q3: Were any toxicity concerns identified for the metabolites? Yes, an in silico (computer-simulated) toxicological screening of the metabolites suggested that two of them showed a potential for lung or liver toxicity. This highlights the importance of identifying and characterizing metabolites during drug development [1] [2].

Troubleshooting Common Issues

  • Issue: High Background or False Positives in Data

    • Potential Cause: Inefficient cleaning of the sample can lead to ion suppression or enhancement, and complex biological matrices can produce interfering ions.
    • Solution: Ensure the SPE protocol is optimized. The use of mass defect filters during data processing is a specific technique to help distinguish drug-related metabolites from endogenous biological components, effectively reducing false positives [1] [2].
  • Issue: Low Abundance of Metabolites in In Vitro Samples

    • Potential Cause: The metabolic activity in liver microsomes may be lower or less diverse than in a live animal.
    • Solution: The study noted that only two major metabolites were formed in liver microsomal incubations. If more comprehensive profiling is needed, you might need to supplement with other in vitro models (e.g., hepatocytes) or focus on in vivo studies [1] [2].

Experimental Workflow Diagram

The following diagram illustrates the complete end-to-end workflow for the enrichment and characterization of this compound metabolites, from initial sample collection to final data analysis.

tinoridine_workflow start Study Design in_vivo In Vivo Dosing & Sample Collection start->in_vivo in_vitro In Vitro Incubation (Liver Microsomes) start->in_vitro prep Sample Preparation: Protein Precipitation & SPE in_vivo->prep in_vitro->prep analysis UHPLC-QTOF-MS/MS Analysis prep->analysis processing Data Processing: Mass Defect Filter analysis->processing id Metabolite Identification processing->id toxicity In Silico Toxicity Screening id->toxicity

References

Troubleshooting Guide: Reducing False-Positives in Tinoridine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A summary of the primary sources of false positives and their solutions is below.

Issue Cause/Source Recommended Solution
Endogenous Interference Biological matrix (plasma, urine, feces) co-extractives [1] Protein precipitation with acetonitrile + Solid-Phase Extraction (SPE) [1]
Instrumental Noise High background chemical noise in MS Implement Mass Defect Filter (MDF) during data processing [1]
In-Source Degradation Degradation products formed in ion source [2] Optimize LC method to separate DPs; consider stable analogue as internal standard

FAQs and Detailed Methodologies

Here are detailed answers and protocols for addressing the key issues.

How can I minimize interference from biological samples during Tinoridine metabolite profiling?

The following optimized sample preparation protocol is recommended to effectively clean up samples and enrich metabolites [1].

  • 1. Protein Precipitation: Add a minimum of 2 volumes of ice-cold acetonitrile to the biological sample (e.g., 200 µL plasma). Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a new tube [1].
  • 2. Solid-Phase Extraction (SPE): Pass the supernatant from step 1 through a pre-conditioned SPE cartridge. Wash the cartridge with a mild aqueous buffer (e.g., 5% methanol) to remove polar impurities. Elute the metabolites of interest with a stronger organic solvent (e.g., 90% methanol or acetonitrile). Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase compatible with your UHPLC-MS/MS system [1].
What is the most effective data processing technique to eliminate false-positive ions?

Applying a Mass Defect Filter (MDF) is highly effective. The mass defect is the difference between a compound's exact mass and its nearest integer mass. This compound and its true metabolites will have mass defects within a specific, predictable range. Ions falling outside this defined range can be programmatically filtered out, significantly reducing false-positive results [1].

Are there any known degradation products of this compound I should account for?

Yes, forced degradation studies have identified several degradation products. A robust HPLC method is crucial to separate these from the parent drug and its metabolites. Key stress conditions that induce degradation include hydrolytic, thermal, and photolytic conditions [2]. The workflow below illustrates the relationship between sample preparation, analysis, and data processing.

Advanced Workflow: From Data to Metabolite Identification

For a comprehensive metabolite profile, follow the complete experimental workflow. The schematic below outlines the logical sequence from sample preparation to final identification, highlighting the critical step of applying a Mass Defect Filter to reduce false positives [1].

References

Validated Method for Tinoridine Sample Preparation in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Tinoridine hydrochloride in rat plasma, as detailed in the search results [1]. This can serve as a reliable starting protocol.

Parameter Specification
Application Quantification of this compound HCl in rat plasma for pharmacokinetic studies
Sample Pre-treatment Protein Precipitation [1]
Pre-treatment Details Methanol used for protein precipitation [1]
Chromatography Column Zorbax extended C18 column (50 mm × 2.1 mm, 1.8 μm) [1]
Mobile Phase Acetonitrile and 0.1% formic acid in gradient elution mode [1]
Flow Rate 0.5 mL min⁻¹ [1]
Detection Method Positive ion electrospray ionization mass spectrometry (ESI+) [1]
Target Ions ([M+H]⁺) m/z 317 for this compound; m/z 256 for Ketorolac (Internal Standard) [1]
Calibration Range 2–200 ng mL⁻¹ [1]

This methodology has been successfully applied to pharmacokinetic studies in rats [1]. A separate study on metabolite identification also used a simple protein precipitation method with acetonitrile, followed by solid-phase extraction to enrich the samples [2].

Experimental Workflow: Protein Precipitation for LC-MS

The following diagram illustrates the general workflow for the sample preparation method described above.

Start Start: Rat Plasma Sample Step1 Add Internal Standard (Ketorolac) Start->Step1 Step2 Precipitate Proteins (Add Methanol) Step1->Step2 Step3 Vortex Mix Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Inject into LC-MS Step5->Step6

Frequently Asked Questions

  • What is a suitable internal standard for this compound quantification in biological samples? In the validated LC-MS method, ketorolac tromethamine was successfully used as an internal standard for the quantification of this compound in rat plasma [1].

  • Besides LC-MS, what other analytical techniques are used for this compound? While LC-MS is prominent for complex biological matrices [1] [2], other techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are standard for drug analysis. For instance, a similar drug (Tizanidine) was analyzed using a C18 column with a UV detector at 318 nm [3]. UV-Vis spectroscopy is another fundamental technique for analyzing compounds that absorb in the ultraviolet or visible range [4] [5].

Important Limitations & Knowledge Gaps

Please note the following constraints of the information gathered:

  • Limited Techniques: The search results only provide explicit sample preparation details for LC-MS analysis of this compound in a rat plasma matrix [1] [2]. Methods for other techniques (e.g., pure drug analysis) or other sample types are not covered.
  • Lack of Troubleshooting Content: None of the searched articles contained specific troubleshooting guides or FAQs addressing common problems like low recovery, poor chromatography, or ion suppression in this compound analysis.

References

In Vitro Incubation Conditions for Tinoridine

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key parameters from published studies:

Application / Model Key Incubation Conditions Analysis Method Key Findings / Purpose

| Metabolite Identification [1] | System: Rat & Human Liver Microsomes Sample Prep: Protein precipitation (ACN), Solid-Phase Extraction | UHPLC-QTOF-MS/MS | Identified 11 novel in vivo metabolites; 2 major metabolites formed in microsomes. | | Degradation Profiling [2] | Conditions: Hydrolytic (acid, base, neutral), thermal, photolytic, oxidative (H₂O₂, Fenton's reagent, FeCl₃). Guideline: ICH Q1A(R2) | HPLC with HRMS | Drug stable under oxidative conditions; 6 new degradation products characterized. | | Ferroptosis Inhibition [3] | System: Nucleus Pulposus (NP) Cells Inducer: RSL3 Key Mechanistic Step: Binding to Nrf2 protein (predicted in silico) | In vitro cell-based assays | Tinoridine rescues RSL3-induced ferroptosis by activating the Nrf2/Gpx4 pathway. |

Detailed Experimental Workflows

For a more granular view, here are the expanded protocols for the metabolite identification and ferroptosis studies.

Metabolite Identification with Liver Microsomes [1]

This workflow is designed to identify and characterize the metabolites of this compound.

G start Start Experiment incubate Incubation with Liver Microsomes start->incubate ppt Protein Precipitation (using Acetonitrile) incubate->ppt spe Metabolite Enrichment (Solid-Phase Extraction) ppt->spe analyze UHPLC-QTOF-MS/MS Analysis spe->analyze process Data Processing (Mass Defect Filters) analyze->process identify Structural Elucidation of Metabolites via Accurate Mass process->identify screen In silico Toxicological Screening of Metabolites identify->screen end End: 11 Metabolites Identified screen->end

Ferroptosis Inhibition in Cell-Based Assay [3]

This workflow outlines the process for evaluating this compound's effect in a ferroptosis model.

G start Start Cell-Based Assay incubate Pre-incubate NP Cells with this compound start->incubate induce Induce Ferroptosis with RSL3 incubate->induce assay Conduct Cell Viability & Ferroptosis Assays induce->assay mech Mechanistic Investigation: Nrf2 Knockdown assay->mech result Assess Rescue of Ferroptosis mech->result end End: Confirm Nrf2- Dependent Action result->end

Frequently Asked Questions & Troubleshooting

Q1: Why are my this compound samples degrading during storage?

  • A: The degradation study [2] found that this compound hydrochloride is stable under oxidative conditions but can degrade under hydrolytic (acidic, alkaline, neutral), thermal, and photolytic stress. For stability:
    • Storage: Use airtight containers, protect from light, and store in a cool, dry place.
    • Solvent Consideration: Be aware that the co-solvent used in experiments can also influence degradation, as two specific degradation products (DP 2 and DP 6) were formed due to co-solvent effects [2].

Q2: What safety considerations are there for this compound metabolites?

  • A: While the parent compound has a relatively high acute toxicity profile (e.g., oral LD₅₀ in rats >10,200 mg/kg) [4], the in silico toxicological screening of its metabolites predicted that two of the identified metabolites may show a certain degree of lung or liver toxicity [1]. This is an important consideration for long-term or high-dose studies.

Q3: What is a key control experiment for the ferroptosis assay?

  • A: To confirm that the anti-ferroptotic effect is specifically mediated through the Nrf2 pathway, the key control is to knock down Nrf2 in your nucleus pulposus cells. If the protective effect of this compound is abolished or significantly reduced after knockdown, it confirms the mechanism is Nrf2-dependent [3].

References

Tinoridine: Experimental Data on Ferroptosis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Findings Experimental Model
Molecular Target High binding affinity to Nrf2 protein, identified via molecular docking screening [1] [2]. In silico (Computer-based screening)
Mechanism of Action Promotes expression and activity of Nrf2; protective effect reversed upon Nrf2 knockdown, confirming Nrf2-dependence [1] [2]. In vitro (Nucleus pulposus cells)
Cellular Effect Rescued RSL3-induced ferroptosis [1] [2]. In vitro (Nucleus pulposus cells)
In Vivo Efficacy Attenuated progression of Intervertebral Disc Degeneration (IVDD) in rats [1] [2]. In vivo (Rat model of IVDD)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies:

  • Molecular Docking Screening: A library of NSAIDs was screened against the Nrf2 protein using molecular docking to predict binding affinity. Tinoridine was identified as a hit compound with a high predicted binding score [1] [2].
  • In Vitro Ferroptosis Assay: Ferroptosis was induced in nucleus pulposus (NP) cells using RSL3 (a known ferroptosis inducer that directly inhibits GPX4). The cells were then treated with this compound. Cell viability and key markers of ferroptosis, such as lipid peroxidation, were measured to assess the protective effect of this compound [1] [2].
  • Gene Knockdown Validation: To confirm the specific role of Nrf2 in this compound's mechanism, Nrf2 was knocked down in NP cells (e.g., using siRNA). The loss of the protective effect of this compound against RSL3-induced ferroptosis in these Nrf2-deficient cells demonstrated that its action is Nrf2-dependent [1] [2].
  • In Vivo Disease Model: The efficacy of this compound was evaluated in a rat model of intervertebral disc degeneration (IVDD). The progression of disc degeneration was assessed through methods like histopathological analysis (e.g., evaluating disc structure and cellularity) and imaging after this compound treatment [1] [2].

The Ferroptosis Signaling Pathway & NSAID Action

The following diagram illustrates the core pathway of ferroptosis and the proposed unique mechanism of this compound compared to a classical NSAID like Aspirin.

cluster_ferroptosis Ferroptosis Execution Pathway cluster_inhibition Iron Iron Fe²⁺ Fe²⁺ Iron->Fe²⁺ Fenton Reaction Fenton Reaction Fe²⁺->Fenton Reaction Lipid ROS Lipid ROS Fenton Reaction->Lipid ROS Generates Membrane Damage Membrane Damage Lipid ROS->Membrane Damage Lipid ROS->Membrane Damage Accumulates to PUFAs PUFAs Lipid Peroxidation Lipid Peroxidation PUFAs->Lipid Peroxidation Lipid Peroxidation->Lipid ROS Cell Death (Ferroptosis) Cell Death (Ferroptosis) Membrane Damage->Cell Death (Ferroptosis) This compound This compound Nrf2 Nrf2 This compound->Nrf2 Binds to Classical NSAID\n(e.g., Aspirin) Classical NSAID (e.g., Aspirin) COX Enzyme\nInhibition COX Enzyme Inhibition Classical NSAID\n(e.g., Aspirin)->COX Enzyme\nInhibition Nrf2 Pathway\nActivation Nrf2 Pathway Activation Nrf2->Nrf2 Pathway\nActivation Antioxidant Gene\nExpression (e.g., GPX4) Antioxidant Gene Expression (e.g., GPX4) Nrf2 Pathway\nActivation->Antioxidant Gene\nExpression (e.g., GPX4) Reduced Prostaglandins\n(Anti-inflammatory) Reduced Prostaglandins (Anti-inflammatory) COX Enzyme\nInhibition->Reduced Prostaglandins\n(Anti-inflammatory) Antioxidant Gene\nExpression (e.g., GPX4)->Lipid ROS Reduces

This diagram highlights a key hypothesized difference: while the primary action of classical NSAIDs is anti-inflammatory via COX inhibition, this compound's potential therapeutic benefit in this context is linked to a direct antioxidant mechanism via the Nrf2 pathway [1] [2] [3].

Research Implications & Data Gaps

The discovery of this compound's ferroptosis-inhibiting property is promising for several reasons:

  • Novel Mechanism: It suggests a new, non-COX inhibitory mechanism of action for an NSAID, which could lead to therapies with a different side-effect profile [1].
  • Therapeutic Repurposing: As an existing NSAID, this compound could potentially be repurposed for conditions like IVDD where ferroptosis plays a key role, potentially speeding up translational development [1] [2].

However, a comprehensive comparative guide is currently limited by a lack of direct, head-to-head experimental data. Future research should focus on:

  • Systematic Screening: Testing a broad library of NSAIDs under identical experimental conditions to directly compare their ferroptosis inhibition potency.
  • Broader Models: Evaluating the effect of this compound and other NSAIDs on ferroptosis in different disease models beyond IVDD, such as neurological or renal conditions.
  • In Vivo Comparison: Conducting direct comparative in vivo studies to rank the efficacy of different NSAIDs in slowing disease progression via ferroptosis inhibition.

References

Tinoridine Metabolite Identification & Toxicity Screening

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2015 study that characterized Tinoridine metabolites and conducted an initial in silico toxicological screening [1].

Aspect Experimental Details & Findings
Analytical Platform Ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) [1].
Dosing & Samples Administered to Sprague-Dawley rats (20 mg/kg); blood, urine, and feces collected over 24 hours. In vitro incubation with rat and human liver microsomes [1].
Sample Preparation Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) for metabolite enrichment [1].
Data Processing Use of multiple mass defect filters to eliminate false-positive ions [1].
Identified Metabolites 11 metabolites total in urine samples. Types included: hydroxylated, dealkylated, acetylated, and glucuronide conjugates. A subset was also found in plasma and feces. Only two major metabolites were formed in liver microsomal incubations [1].
Toxicological Screening In silico evaluation predicted two metabolites with a potential for lung or liver toxicity [1].

Experimental Protocol for Metabolite Characterization

For researchers aiming to replicate or build upon this work, the following workflow details the key experimental steps as described in the study [1].

InVivo In Vivo Dosing (20 mg/kg to SD rats) SampleCollection Biological Sample Collection (Blood, Urine, Feces) InVivo->SampleCollection InVitro In Vitro Incubation (Rat/Human Liver Microsomes) InVitro->SampleCollection SamplePrep Sample Preparation 1. Protein Precipitation (ACN) 2. Solid-Phase Extraction (SPE) SampleCollection->SamplePrep DataAcquisition Data Acquisition UHPLC-QTOF-MS/MS Analysis SamplePrep->DataAcquisition DataProcessing Data Processing Mass Defect Filtering DataAcquisition->DataProcessing MetaboliteID Metabolite Identification Accurate Mass Measurement DataProcessing->MetaboliteID ToxScreening Toxicological Screening In Silico Prediction MetaboliteID->ToxScreening

A Modern Screening Approach: Linking this compound to Ferroptosis

Recent research has uncovered a novel mechanism of action for this compound itself, which provides a compelling direction for future metabolite toxicity studies. A 2024 study identified this compound through molecular docking as a high-affinity binder to the Nrf2 protein, a key inhibitor of ferroptosis (an iron-dependent form of programmed cell death) [2].

Subsequent in vitro and in vivo experiments confirmed that this compound promotes Nrf2 expression and activity, thereby rescuing cells from ferroptosis and attenuating intervertebral disc degeneration in rats [2]. This pathway offers a specific, mechanistically grounded target for advanced toxicity screening.

This compound This compound Nrf2 Binds and Activates Nrf2 This compound->Nrf2 Molecular Docking & Binding Ferroptosis Inhibits Ferroptosis Nrf2->Ferroptosis Promotes Expression & Activity Cytoprotection Cytoprotective Effects Ferroptosis->Cytoprotection Rescues RSL3-induced Cell Death

Recommendations for Further Research

The search results indicate that while this compound's metabolites have been identified, their comparative toxicity profiling against other drugs is not publicly available. To build a complete guide, consider the following:

  • Focus on the Novel Mechanism: The link between this compound, Nrf2, and ferroptosis inhibition is a recent and significant finding [2]. Future studies could investigate whether the potentially toxic metabolites identified earlier [1] interfere with this cytoprotective pathway.
  • Expand the Screening: The 2015 study used in silico tools for initial toxicity predictions [1]. These findings should be followed up with targeted in vitro assays (e.g., using hepatic and pulmonary cell lines) and more sophisticated computational models to validate the predicted lung and liver toxicity.
  • Explore Structural Analogs: The search results highlight other thiophene-based compounds, such as the derivative RMD86 and 7CN03, which show promising analgesic and anti-inflammatory activities with potentially improved toxicity profiles [3] [4]. A comparative guide could be developed around these novel thiophene derivatives as alternatives to classic NSAIDs.

References

Tinoridine compared to Tiaprofenic acid

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

The table below summarizes the core characteristics of Tinoridine and Tiaprofenic acid based on the information found.

Feature This compound Tiaprofenic Acid
Drug Class Non-steroidal Anti-inflammatory Drug (NSAID) [1] Non-steroidal Anti-inflammatory Drug (NSAID) of the profen (arylpropionic acid) class [2] [3]
Primary Mechanism Cyclooxygenase (COX) enzyme inhibition; potent antiperoxidative and radical scavenger activity [1] Cyclooxygenase (COX) enzyme inhibition, with a degree of selectivity for COX-2 over COX-1; modulates leukocyte function and cytokine release [2]

| Key Pharmacokinetics | Information not available in search results | • Bioavailability: ~90% [3]Half-life: 1.5-2.5 hours (3-6 hours for sustained release) [4] [3]Metabolism: ~10% in liver to inactive metabolites [3]Excretion: 50-80% unchanged in urine [3] | | Clinical Applications | Treatment of pain and inflammation [1] | Treatment of pain (especially arthritic), musculoskeletal disorders; 300 mg twice daily typical adult dose [2] [3] | | Notable Safety Concerns | Information not available in search results | Severe cystitis (long-term use); caution in renal disease; gastrointestinal, renal, and cardiovascular side effects common to NSAIDs [2] [3] |

Mechanisms of Action and Experimental Data

Both drugs are thiophene-based NSAIDs that primarily work by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway [1] [2].

Signaling Pathway and Drug Action

The following diagram illustrates the common inflammatory pathway and the points of intervention for these drugs.

G cluster_NSAID NSAID Action (this compound, Tiaprofenic Acid) CellMembrane Cell Membrane Damage (Injury, Inflammation) Phospholipids Membrane Phospholipids CellMembrane->Phospholipids Phospholipase A2 ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammatory Effects: • Pain • Fever • Swelling Prostaglandins->Inflammation Inhibition Inhibition Inhibition->COX

Detailed Mechanisms
  • Tiaprofenic Acid: Its core action is the inhibition of COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins [2]. It demonstrates a degree of selectivity for COX-2, which may contribute to a better gastrointestinal side effect profile compared to non-selective inhibitors [2]. Furthermore, it modulates the immune response by inhibiting the migration of white blood cells (leukocytes) to inflammation sites and reducing the release of inflammatory mediators like cytokines [2].

  • This compound: This drug also inhibits COX enzymes [1]. In addition, studies highlight its potent antiperoxidative and radical scavenger activity [1]. This suggests it can directly neutralize reactive oxygen species, which are another key contributor to inflammation and tissue damage, potentially providing an additional mechanism of action beyond prostaglandin suppression.

Experimental Data and Protocols

The search results provide specific experimental data mostly for Tiaprofenic acid and related thiophene compounds.

Pharmacokinetic Study of Tiaprofenic Acid

A clinical pharmacokinetic review detailed the absorption and distribution of the drug [4].

  • Experimental Methodology: The study utilized both conventional and sustained-release oral dosage forms in human subjects. Plasma and synovial fluid concentrations of tiaprofenic acid and its enantiomers were measured over time using analytical techniques (implied, not specified). The Area Under the plasma concentration-time curve (AUC) was calculated to assess proportionality to the dose.
  • Key Findings: Tiaprofenic acid is rapidly and almost completely absorbed. Its concentration in the synovial fluid (the site of action for arthritis) is substantial, suggesting stereoselective distribution into joint tissues [4].
In Vivo Antinociceptive and Antipyretic Testing (Thiophene Derivative RMD86)

A study on a novel thiophene derivative, RMD86, provides an example of standard preclinical efficacy testing relevant to this drug class [5].

  • Experimental Protocols:
    • Abdominal Constriction Test (in mice): Nociception (pain response) was induced by intraperitoneal injection of acetic acid. The number of abdominal contortions was counted and compared between RMD86-treated and control groups.
    • Formalin Test (in mice): Formalin was injected into a paw, and the time the animal spent licking the injected paw was measured in two phases: neurogenic (early) and inflammatory (late).
    • Hot Plate Test (in mice): Animals were placed on a hot plate, and the latency time to a nociceptive response (e.g., licking paws or jumping) was recorded.
    • Antipyretic Test (in rats): Pyrexia (fever) was induced by subcutaneous injection of brewer's yeast. The reduction in body temperature after RMD86 administration was measured and compared to a standard drug (acetaminophen).
  • Key Findings: RMD86 showed significant dose-dependent antinociceptive activity in all pain models and effectively reduced fever, with molecular docking supporting its interaction with COX enzymes [5]. This illustrates the potential of thiophene-based molecules.

Key Considerations for Research and Development

  • Privileged Structure: The thiophene ring is a "privileged structure" in medicinal chemistry. Modifications to this core, such as adding carboxylic acids, esters, amines, or amides, are common strategies to optimize anti-inflammatory activity and target recognition [1] [6].
  • Research Gaps: While Tiaprofenic acid is well-characterized, detailed modern experimental data on this compound's pharmacokinetics, specific COX selectivity, and direct head-to-head comparisons in contemporary models are lacking in the search results. Future research could focus on these areas.
  • Safety Profile Distinction: A critical distinguishing factor for Tiaprofenic acid is its strong association with severe cystitis, a risk that is much less common with other NSAIDs [3]. This is a crucial consideration for drug development and clinical use.

References

Tinoridine's Mechanism of Action as a Novel Ferroptosis Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has identified the NSAID Tinoridine as a novel ferroptosis inhibitor with a unique mechanism of action, positioning it as a potential therapeutic agent for intervertebral disc degeneration [1].

  • Molecular Target: this compound was identified through a molecular docking screen to have a high binding affinity for the Nrf2 protein [1].
  • Primary Mechanism: Its inhibitory effect on ferroptosis is mediated through the Nrf2 signaling pathway. In vitro studies on nucleus pulposus cells showed that this compound promotes the expression and activity of Nrf2. Crucially, when Nrf2 was knocked down in experiments, the protective effect of this compound against ferroptosis was reversed, confirming that Nrf2 is essential for its function [1].
  • Cellular and Therapeutic Effect: By activating Nrf2, this compound helps to rescue cells from ferroptosis induced by RSL3 (a known ferroptosis inducer). This cellular protection was further demonstrated to attenuate the progression of intervertebral disc degeneration in rat models, providing a potential path for clinical application [1].

Experimental Evidence and Validation

The following workflow visualizes the key experiments that established this compound's role and mechanism:

G Start Molecular Docking Screening of NSAID Library A In Vitro Studies in Nucleus Pulposus (NP) Cells Start->A Identifies this compound with high Nrf2 binding affinity B Genetic Knockdown of Nrf2 A->B This compound promotes Nrf2 activity and rescues cells from RSL3-induced ferroptosis C In Vivo Validation in Rat Model B->C Protective effect is reversed confirming Nrf2-dependent mechanism Conclusion Conclusion: this compound is a Nrf2-mediated Ferroptosis Inhibitor C->Conclusion This compound attenuates IVDD progression

Key Experimental Details:

  • Molecular Docking: This computational method predicts how a small molecule (like this compound) and a protein (Nrf2) fit together. A high binding affinity suggests this compound can stably interact with Nrf2, potentially disrupting its degradation [1].
  • In Vitro Validation: The use of RSL3 is standard in ferroptosis research. RSL3 directly inhibits GPX4, a key antioxidant enzyme, leading to lethal lipid peroxidation. This compound's ability to counteract this confirms its anti-ferroptotic properties [1] [2].
  • Genetic Confirmation (Knockdown): Using techniques like RNA interference to "knock down" Nrf2 expression provides causal evidence. The loss of this compound's effect without Nrf2 strongly supports that Nrf2 is its primary target [1].
  • Pathway Context: The Nrf2 pathway is a central regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates genes that combat oxidative stress and ferroptosis [3] [4].

Comparison with Other Nrf2-Targeting Approaches

While a direct quantitative comparison of binding affinity is not available, this compound can be qualitatively contrasted with other strategies for targeting Nrf2.

Therapeutic Approach Mechanism of Nrf2 Activation Key Characteristics
This compound [1] Direct binding to Nrf2 protein (predicted) NSAID with known safety profile; potential for drug repurposing; shows efficacy in disease models.
Electrophilic Inducers [4] [5] Modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex Broad-acting but can lack specificity; potential for off-target effects due to reactive chemical groups.
Direct Peptide & Small-Molecule Inhibitors of Keap1-Nrf2 PPI [5] Competitively inhibit the protein-protein interaction between Keap1 and Nrf2 High specificity is possible; but achieving high affinity and good drug-like properties (e.g., brain penetration) can be challenging.

References

GPX4 Activation as a Therapeutic Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Activating Glutathione Peroxidase 4 (GPX4) is an emerging therapeutic strategy, primarily for its role in inhibiting a specific type of cell death called ferroptosis [1] [2]. GPX4 is a unique antioxidant enzyme that directly reduces toxic lipid peroxides within cell membranes, thereby protecting them from damage [1] [3].

The potential benefits of GPX4 activation are being explored in various disease contexts, as outlined in the table below.

Disease/Context Role of GPX4 Activation Key Findings/Mechanisms
Spinal Cord Injury (SCI) [2] Inhibits ferroptosis, promotes neuronal survival and repair. Reduces lipid peroxidation, modulates iron homeostasis, mitigates inflammation; targeted delivery via engineered exosomes shows promise in models [2].
Inflammation Control [1] Suppresses pro-inflammatory pathways. Suppresses oxidation of arachidonic acid (AA) and activation of the NF-κB pathway [1].
General Ferroptosis Suppression [4] [5] [3] Protects against oxidative membrane damage. Converts lipid hydroperoxides into non-toxic lipid alcohols using glutathione (GSH); central regulator of ferroptosis [4] [5] [3].

GPX4's Central Role in Inhibiting Ferroptosis

The following diagram illustrates the central role of GPX4 in cellular defense, particularly in preventing ferroptosis, and how its activation exerts a protective effect. The core mechanism involves the reduction of harmful lipid peroxides.

GPX4_Pathway cluster_GPX4_reaction GPX4-Catalyzed Reaction PUFAs Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides (PL-PUFA-OOH) PUFAs->Lipid_Peroxides  Oxidation (LOX enzymes, ROS) Lipid_Alcohols Non-toxic Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols  GPX4 Enzyme Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis  Accumulates Protection Cytoprotection (Inhibits Inflammation, Cell Death) Lipid_Alcohols->Protection  Leads to GPX4 GPX4 Activator GPX4->Lipid_Peroxides  Activates GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG  is consumed

References

Tinoridine vs. Ferrostatin-1: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and research findings for both compounds.

Feature Tinoridine Ferrostatin-1
Primary Classification Investigational NSAID, Thienopyridine derivative [1] [2] [3] Specific, potent ferroptosis inhibitor [4] [5] [6]
Primary Molecular Target Nuclear factor-erythroid 2-related factor 2 (Nrf2) [7] Lipid peroxyl radicals (Radical-Trapping Antioxidant) [5]
Mechanism of Action Activates the Nrf2 signaling pathway, upregulating antioxidant gene expression (e.g., HO-1) to counteract ferroptosis [7]. Directly scavenges lipid reactive oxygen species (ROS) in cell membranes, halting the lipid peroxidation chain reaction that drives ferroptosis [4] [5].

| Key Experimental Models | In vitro: Rat nucleus pulposus cells (IVDD model) [7] In vivo: Rat IVDD model [7] | In vitro: HT-22 mouse hippocampal cells [4], C2C12 mouse myoblasts [8] In vivo: Mouse models of Spinal Cord Injury (SCI) [9] and Cerebral Ischemia/Reperfusion [10] | | Key Quantitative Findings | Rescued RSL3-induced ferroptosis in NP cells; attenuated IVDD progression in rats [7]. | In HT-22 cells: Counteracted glutamate toxicity, improved cell viability, reduced LDH release and ROS/MDA levels, enhanced GPX4 and Nrf2 expression [4]. In SCI mice: Promoted neuron survival, improved functional recovery (BMS scores) [9]. | | Development Status | Investigational; predecessor to thienopyridine antiplatelet drugs (clopidogrel) [1] [2] | Widely used as a research tool to study ferroptosis; not a therapeutic drug [6] |

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct pathways through which this compound and Ferrostatin-1 exert their anti-ferroptotic effects.

tinoridine_pathway This compound Activates the Nrf2 Antioxidant Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO_1 HO_1 Nrf2->HO_1 Upregulates GPX4 GPX4 Nrf2->GPX4 Upregulates Ferroptosis Ferroptosis HO_1->Ferroptosis Inhibits GPX4->Ferroptosis Inhibits

ferrostatin_pathway Ferrostatin-1 Directly Scavenges Lipid Radicals Ferrostatin1 Ferrostatin1 LipidROS Lipid ROS (Lipid Peroxyl Radicals) Ferrostatin1->LipidROS Directly Traps LipidPeroxidation LipidPeroxidation LipidROS->LipidPeroxidation Propagates Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Leads to

Detailed Experimental Data and Protocols

Here is a summary of key experimental findings and the methodologies used to obtain them.

This compound Experimental Data

The protective effects of this compound have been demonstrated in models of intervertebral disc degeneration (IVDD).

Experimental Model Inducer of Ferroptosis This compound Treatment Key Results

| In Vitro: Nucleus Pulposus (NP) cells [7] | RSL3 (GPX4 inhibitor) | Co-treatment with this compound | - Rescued cell viability

  • Increased expression and activity of Nrf2 | | In Vivo: Rat IVDD model [7] | Not Specified (Injury-induced) | Administration of this compound | - Attenuated disease progression |

Experimental Protocol Highlights for this compound:

  • Molecular Docking: The discovery of this compound's activity began with a molecular docking screen of an NSAID library against the Nrf2 protein, which identified this compound as having high binding affinity [7].
  • Genetic Knockdown: To confirm the mechanism, Nrf2 was knocked down in NP cells. This reversed the protective effect of this compound, proving that its anti-ferroptotic action is dependent on Nrf2 [7].
Ferrostatin-1 Experimental Data

Ferrostatin-1 has been extensively tested in diverse models of neuronal and muscular injury.

Experimental Model Inducer of Injury/Cell Death Ferrostatin-1 Treatment Key Results

| In Vitro: HT-22 mouse hippocampal cells [4] | Glutamate (5 mM) | Pretreatment (16 hrs prior) | - Improved cell survival rate

  • Reduced ROS/MDA levels
  • Enhanced GPX4 & Nrf2 expression
  • Protected mitochondrial structure | | In Vitro: C2C12 mouse myoblasts [8] | Cyclic Mechanical Stretch (4 hrs) | Pretreatment with 10 µM | - Reduced intracellular iron and MDA
  • Lowered ROS levels
  • Restored GPX4 expression | | In Vivo: Mouse Spinal Cord Injury (SCI) [9] | Contusion injury | Intraspinal injection | - Promoted neuron survival, reduced scar formation
  • Improved functional recovery (BMS scores) |

Experimental Protocol Highlights for Ferrostatin-1:

  • Cell Viability Assay: Commonly measured using the MTT assay, which assesses metabolic activity as a proxy for live cells [4].
  • Oxidative Stress Markers:
    • ROS: Measured using flow cytometry with specific fluorescent probes [4].
    • MDA: A marker of lipid peroxidation, detected using commercial assay kits (e.g., TBA method) [4] [8].
  • Protein & Gene Expression: Levels of key proteins like GPX4, Nrf2, and HO-1 were detected by Western blot analysis. Gene expression was quantified by real-time PCR (qPCR) [4] [9].
  • Functional Recovery (In Vivo): In SCI models, recovery is assessed using the Basso Mouse Scale (BMS) for locomotor function and cortical evoked motor potential (cEMP) for neurophysiological function [9].

Key Insights for Researchers

  • Mechanistic Distinction is Fundamental: this compound acts as an upstream, indirect regulator by activating a master antioxidant program (Nrf2). Ferrostatin-1 is a direct, chemical scavenger that quenches the lethal effectors (lipid radicals) themselves [5] [7]. Your choice should align with whether you wish to modulate the cell's defensive signaling or directly intercept the peroxidation process.
  • Context-Dependent Efficacy: The effectiveness of either compound can vary significantly based on the cell type, disease model, and specific ferroptosis inducer used. This compound's emerging role in IVDD via Nrf2 is promising, while Ferrostatin-1 has a more established, broad-spectrum efficacy in neurological and muscular injury models [4] [9] [7].
  • Research Tool vs. Drug Precursor: Currently, Ferrostatin-1 is unequivocally a research tool for investigating ferroptosis [6]. This compound, while also investigational, has a known lineage as a predecessor to clinically used thienopyridines (e.g., clopidogrel), which may offer more familiar ground for drug development professionals considering repurposing or further development [1] [2].

References

Tinoridine COX-2 selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine's Mechanism of Action

This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) that contains a thiophene ring as a key structural component [1] [2]. Its primary mechanism of action, like that of many NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis [3]. Beyond its COX-inhibitory activity, one study also identifies a novel mechanism where this compound binds to and activates the Nrf2 protein, thereby inhibiting ferroptosis (a type of programmed cell death) in the context of intervertebral disc degeneration [4].

Standard Experimental Protocols for Assessing COX Selectivity

To objectively compare NSAIDs, researchers use specific assays to determine how selectively a drug inhibits COX-2 over COX-1. The table below summarizes the core methodology of the widely cited Human Whole Blood Assay [5] [6].

Assay Name Key Objective General Procedure Overview Key Measured Outputs

| Human Whole Blood Assay (In Vitro) | To determine the drug concentration needed to inhibit COX enzyme activity by 50% (IC50) [6]. | 1. COX-1 Activity: Blood is allowed to clot, stimulating COX-1. Thromboxane B2 (TXB2) is measured as a marker [5]. 2. COX-2 Activity: Blood is treated with lipopolysaccharide (LPS) to induce COX-2. Prostaglandin E2 (PGE2) is measured as a marker [5] [6]. Both are done in the presence of varying drug concentrations. | - IC50 Value: Concentration of drug that inhibits 50% of enzyme activity.

  • Selectivity Index (SI): Ratio of COX-1 IC50 to COX-2 IC50 (SI = IC50COX-1 / IC50COX-2). A higher SI indicates greater COX-2 selectivity [6]. | | Ex Vivo/In Vivo Analysis | To measure the actual percentage of COX-1 and COX-2 inhibition achieved at the plasma concentrations (Cmax) seen with clinical doses [5] [6]. | Blood is collected from human volunteers after drug administration. The same TXB2 and PGE2 measurements are performed on this post-dose blood [5]. | - % Inhibition at Cmax: The percentage of COX-1 and COX-2 enzyme activity blocked by a clinical dose. |

The workflow for these experiments can be visualized as follows:

start Start Experiment blood Collect Human Whole Blood start->blood incubate Incubate with Drug Candidate blood->incubate cox1 COX-1 Pathway Assay (Measure TXB2) analyze Analyze Data & Calculate IC50 & Selectivity Index cox1->analyze cox2 COX-2 Pathway Assay (Measure PGE2) cox2->analyze incubate->cox1 incubate->cox2

References

Tinoridine therapeutic efficacy intervertebral disc degeneration

Author: Smolecule Technical Support Team. Date: February 2026

Tinoridine at a Glance

A 2024 screening study identified the NSAID This compound as a novel potential therapeutic agent for Intervertebral Disc Degeneration (IVDD). Its proposed mechanism and supporting data are summarized below.

  • Mechanism of Action: this compound is characterized as a ferroptosis inhibitor. It acts by binding to the Nrf2 protein, a key regulator of the cellular antioxidant response. This binding promotes Nrf2 activity, which in turn helps to counteract the iron-dependent cell death known as ferroptosis in nucleus pulposus cells [1].
  • Key Experimental Findings:
    • In Vitro (Cell Studies): this compound was shown to rescue ferroptosis induced by RSL3 (a known ferroptosis inducer) in nucleus pulposus cells. Crucially, when the Nrf2 gene was knocked down, this protective effect was reversed, confirming that this compound's action is dependent on the Nrf2 pathway [1].
    • In Vivo (Animal Studies): The study demonstrated that this compound could attenuate the progression of IVDD in a rat model [1].

The relationship between this compound's binding to Nrf2 and its role in inhibiting a key cell death pathway in IVDD can be visualized as follows:

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Binds & Activates GPX4 GPX4 Nrf2->GPX4 Upregulates Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits IVDD_Progression IVDD_Progression Ferroptosis->IVDD_Progression Drives

Comparison with Other Therapeutic Strategies

The management of IVDD is being explored through multiple strategic approaches. The following table places this compound's ferroptosis inhibition within the broader context of other promising strategies identified in recent research.

Therapeutic Strategy / Agent Class / Type Primary Proposed Mechanism Key Experimental Evidence Current Stage of Research
This compound [1] Small Molecule (NSAID) Ferroptosis inhibition via Nrf2 activation In vitro rescue of ferroptosis; attenuated IVDD in rat model. Preclinical
Aspirin [2] Small Molecule (NSAID) Anti-inflammatory; potential ferroptosis inhibition (inferred) Clinical imaging study (146 patients): reduced disc degeneration grades, Modic changes, and fat infiltration in upper lumbar spine. Clinical (Retrospective)
GLS1 Gene Therapy [3] Gene-based Therapy Modulates glutamine metabolism to maintain iron homeostasis and inhibit ferroptosis. In vitro: Overexpression reduced ferroptosis and cell senescence. Mechanism involves Fe2+ homeostasis via NFS1. Preclinical
Macrophage Polarization Modulation [4] Immunomodulation Shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype to resolve chronic inflammation. Preclinical models: M1 macrophages exacerbate degeneration; M2 macrophages promote repair. Strategies include cytokines, small molecules, and gene editing. Preclinical
General Ferroptosis Inhibitors (e.g., Ferrostatin-1) [5] [6] Small Molecule Directly scavenge lipid peroxides to inhibit ferroptosis. Animal models of pain: Attenuated chronic sciatic nerve pain and bone cancer pain. Preclinical (Broadly investigated)

Detailed Experimental Protocol for this compound

For research professionals, the key methodologies from the foundational this compound study are detailed below [1].

  • Molecular Docking Screening:

    • Objective: To computationally predict the binding affinity between compounds in an NSAID library and the Nrf2 protein.
    • Protocol: A virtual screening was performed using molecular docking software. The 3D structure of the Nrf2 protein was prepared, and the chemical structures of NSAIDs were docked into the predicted binding site. This compound was selected based on its high predicted binding affinity score.
  • In Vitro Ferroptosis Rescue Assay:

    • Cell Culture: Nucleus pulposus (NP) cells were isolated and cultured.
    • Ferroptosis Induction: Cells were treated with RSL3 (a known GPX4 inhibitor and ferroptosis inducer) to create a model of ferroptosis.
    • Intervention: Co-treatment with this compound alongside RSL3.
    • Outcome Measures:
      • Cell viability assays to quantify protection from death.
      • Measurement of lipid peroxidation levels (a hallmark of ferroptosis).
      • Analysis of Nrf2 and GPX4 protein expression and activity.
    • Mechanism Confirmation: Nrf2 knockdown was performed using siRNA. The loss of this compound's protective effect after knockdown confirmed Nrf2's essential role.
  • In Vivo Efficacy in Rat Model:

    • Animal Model: An established rat model of IVDD was used.
    • Treatment: Rats were administered this compound following the induction of degeneration.
    • Outcome Analysis: The progression of IVDD was assessed through histological analysis of the spinal tissue, evaluating disc structure, matrix integrity, and cellularity compared to untreated controls.

The workflow for validating this compound's efficacy, from initial screening to in vivo confirmation, is outlined below.

G Start Start Step1 In Silico Screening Molecular Docking with Nrf2 Start->Step1 End End Step2 In Vitro Validation RSL3-induced Ferroptosis Model Step1->Step2 This compound Selected Step3 Mechanism Probe Nrf2 Knockdown Experiment Step2->Step3 Cell Protection Confirmed Step4 In Vivo Confirmation Rat IVDD Model Step3->Step4 Nrf2 Dependency Confirmed Step4->End Degeneration Attenuated

Interpretation and Future Directions

The current evidence suggests that this compound is a promising ferroptosis-targeting candidate for IVDD therapy. Its main advantage, as an existing NSAID, may lie in a potentially more straightforward path to clinical application [1]. However, several critical points must be considered for a complete comparison:

  • Data Limitation: The positive data for this compound comes from a single preclinical study. Its efficacy relative to other ferroptosis inhibitors like Ferrostatin-1 or against other mechanisms like GLS1 overexpression is unknown.
  • Clinical Evidence Gap: Unlike this compound, Aspirin has supporting clinical data, although its study was retrospective and focused on a specific patient subgroup with atherosclerosis [2]. This provides a different, more direct (though not causative) level of evidence.
  • Therapeutic Paradigm: Strategies like macrophage polarization and regenerative approaches represent a broader shift from symptom management to disease modification, targeting different hallmarks of IVDD [4] [7] [8].

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.12454906 Da

Monoisotopic Mass

316.12454906 Da

Heavy Atom Count

22

Melting Point

112.5 °C

UNII

C9Z9ICZ7YR

Related CAS

24237-55-6 (cpd with unspecified hydrochloride)
25913-34-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

24237-54-5

Wikipedia

Tinoridine

Dates

Last modified: 08-15-2023

The protective effect of tinoridine against carbon tetrachloride hepatotoxicity

H Yasuda, N Izumi, O Shimada, T Kobayakawa, M Nakanishi
PMID: 6892737   DOI: 10.1016/0041-008x(80)90335-x

Abstract




Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites

Pradipbhai D Kalariya, Prinesh N Patel, P Kavya, Mahesh Sharma, Prabha Garg, R Srinivas, M V N Kumar Talluri
PMID: 26505767   DOI: 10.1002/jms.3640

Abstract

Tinoridine is a nonsteroidal anti-inflammatory drug and also has potent radical scavenger and antiperoxidative activity. However, metabolism of tinoridine has not been thoroughly investigated. To identify in vivo metabolites, the drug was administered to Sprague-Dawley rats (n = 5) at a dose of 20 mg kg(-1), and blood, urine and feces were collected at different time points up to 24 h. In vitro metabolism was delved by incubating the drug with rat liver microsomes and human liver microsomes. The metabolites were enriched by optimized sample preparation involving protein precipitation using acetonitrile, followed by solid-phase extraction. Data processes were carried out using multiple mass defects filters to eliminate false-positive ions. A total of 11 metabolites have been identified in urine samples including hydroxyl, dealkylated, acetylated and glucuronide metabolites; among them, some were also observed in plasma and feces samples. Only two major metabolites were formed using liver microsomal incubations. These metabolites were also observed in vivo. All the 11 metabolites, which are hitherto unknown and novel, were characterized by using ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry in combination with accurate mass measurements. Finally, in silico toxicological screening of all metabolites was evaluated, and two metabolites were proposed to show a certain degree of lung or liver toxicity.


Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure

B Delhotal, B Flouvat, L Potaux
PMID: 6605310   DOI:

Abstract

The pharmacokinetics of tinoridine was studied after oral administration (200, 400, and 800 mg in random order) to six healthy subjects and (200 mg) to patients with renal disease. Plasma concentrations of tinoridine were determined by GLC with electron-capture detection and urine concentrations by HPLC. The plasma half-life of tinoridine was about 8.2 h in healthy subjects and was not affected by renal failure. Total body clearance (Clc/F) was very high, but renal clearance was small, about 0.30 1.h-1. There was no correlation between dose (200 mg vs 400 or 800 mg) and Cmax or AUC, suggesting a first-pass effect. Renal failure did not affect pharmacokinetic parameters. However, there was a strong linear correlation between Cmax and age (r = 0.919) and AUC and age (r = 0.838). These results suggest an increase of bioavailability in the elderly.


Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction

Y Matsumura, N Miyawaki, Y Ohno, Y Sasaki, T Shimizu, S Morimoto
PMID: 3906080   DOI: 10.1248/bpb1978.8.532

Abstract

This study was carried out to investigate the effect of tinoridine (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine), a non-steroidal anti-inflammatory drug, on the lipid peroxidation and renin release in the renin granule fraction. The renin granule fraction was prepared from the kidney cortex homogenate by a discontinuous sucrose density gradient centrifugation. Incubation of this fraction at 37 degrees C resulted in an increase in lipid peroxide formation, accompanied by increased release of renin from the granules. When the renin granule fraction was incubated with 50 microM tinoridine at 37 degrees C, lipid peroxide formation in this fraction was completely inhibited. Simultaneously, the rate of renin release from the granules was significantly suppressed. Tinoridine, at concentrations from 5 microM up to 100 microM, produced a concentration-dependent inhibition on the simultaneous increases in lipid peroxide formation and renin release induced by 50 microM ascorbic acid in the renin granule fraction. On the other hand, indomethacin, hydrocortisone and prednisolone, which had no ability to inhibit the lipid peroxidation in the renin granule fraction, did not influence the release of renin from the granules. These results suggest that tinoridine suppresses renin release by inhibiting the oxidative disintegration of membranes of renin granules.


Protection against hepatic injury by a novel spiropiperidine derivative

H Yasuda, N Izumi, O Shimada, Y Maruyama, T Kobayakawa
PMID: 3764923   DOI: 10.1016/0041-008x(86)90347-9

Abstract

The evaluation of a novel hepatoprotective agent, Y-8845 (8(2-dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro [4,5]decane dihydrochloride monohydrate), against carbon tetrachloride (CCl4)- and endotoxin-induced acute and chronic hepatic injury was carried out in rats. This compound, in a dose-dependent way, markedly reduced the increases in serum transaminase activities, the extent of liver cell necrosis, and the delay in indocyanine green (ICG) disappearance produced by a single toxic dosage of CCl4. This protective effect was observed even at doses of Y-8845 lower than 10 mg/kg po. It was also shown to protect the liver against injury induced by endotoxin. Furthermore, in the chronic liver injury induced by repeated administrations of CCl4 for 12 weeks, significant reductions of the increases in serum enzyme activities, liver fibrosis, and liver enlargement, and improvement in the ICG retention rate, were recognized in the Y-8845-treated groups at 10 mg/kg po or less. These findings indicate that this new agent has a remarkable protective effect, and possibly a therapeutic effect on liver injury.


Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats

H Tanaka, M Nakagawa, K Takeuchi, S Okabe
PMID: 2914545   DOI: 10.1007/BF01536058

Abstract

Mepirozole, a basic antiinflammatory drug and duodenal ulcerogen in laboratory animals, macroscopically protected the gastric mucosa of rats from HCl-ethanol-induced damage in a dose-dependent manner. These effects were evident when the agent was given orally, intraperitoneally, or subcutaneously at 3 or 10 mg/kg 0.5 hr before HCl-ethanol administration. Histologically, the surface epithelial and pit cells were not protected by mepirizole, but most of the mucosal cells located in the deeper portions were well preserved. Gastric acid secretion in the pylorus-ligated or acute fistula preparation was not affected by 10 mg/kg of mepirizole. Gastric motility determined by a balloon method was dose-dependently inhibited by the agent. Mepirizole protection was significantly reduced by pretreatment with subcutaneous indomethacin (5 mg/kg) and N-ethylmaleimide (10 mg/kg). The gastric motility inhibited by mepirizole was not reversed by indomethacin and N-ethylmaleimide treatment. These results suggest that the mechanism underlying mepirizole protection relates to both endogenous prostaglandins and sulfhydryl compounds present in the gastric mucosa, but does not relate to an inhibition of gastric motility. Dulcerozine and other basic antiinflammatory drugs (tiaramide, tinoridine, and benzydamine) given either orally or intraperitoneally at 10-100 mg/kg also dose-dependently prevented the development of HCl-ethanol-induced lesions. Mepirizole and other basic antiinflammatory drugs are cytoprotective in the rat stomach.


Hydroxyl radical scavenging action of tinoridine

O Shimada, H Yasuda
PMID: 3030074   DOI: 10.1007/BF01966208

Abstract

Radical scavenging action of tinoridine, a non-steroidal anti-inflammatory drug with a potent anti-peroxidative activity, was investigated. Tinoridine reduced a stable free radical, diphenyl-p-picryl-hydrazyl, in the molar ratio of about 1:2, indicating its free radical scavenging ability. Tinoridine inhibited the lipid peroxidation in rat liver microsomes induced by xanthine-xanthine oxidase system in the presence of ADP and Fe2+, in which hydroxyl radical (. OH) is formed. Tinoridine was demonstrated to be oxidized in the course of the lipid peroxidation by following the fluorescence derived from the oxidation product of tinoridine. It was also oxidized by the xanthine-xanthine oxidase system in the presence of Fe2+, but its oxidation was slow in the absence of Fe2+ and almost completely inhibited by catalase. Tinoridine was also oxidized by H2O2-Fe2+ system producing . OH (Fenton reaction), but it did not affect the reduction of cytochrome c caused by superoxide radical. These results indicate that tinoridine is able to scavenge . OH and the main active oxygen species responsible for the lipid peroxidation is . OH. The anti-peroxidative and . OH scavenging ability of tinoridine should contribute to its anti-inflammatory action.


Explore Compound Types